3-Methyluracil
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-7-4(8)2-3-6-5(7)9/h2-3H,1H3,(H,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLZGVOSFFCKFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30878779 | |
| Record name | 3-Methyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30878779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
608-34-4, 27942-00-3 | |
| Record name | 3-Methyluracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=608-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027942003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 608-34-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45626 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30878779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3-Methyluracil
This guide provides a comprehensive overview of the chemical structure, properties, and biological significance of this compound. The information is compiled from chemical databases and scientific literature, with quantitative data presented in structured tables and key processes visualized using diagrams.
Chemical Identity and Structure
This compound, also known as 3-methyl-1H-pyrimidine-2,4-dione, is a methylated derivative of the nucleobase uracil (B121893).[1] It is classified as a pyrimidone and a nucleobase analogue.[1] As a metabolite, it plays a role in various biological processes.[1][2]
Chemical Structure:
The canonical structure of this compound consists of a pyrimidine (B1678525) ring with a methyl group attached at the N3 position.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| IUPAC Name | 3-methyl-1H-pyrimidine-2,4-dione | [1] |
| CAS Number | 608-34-4 | [1][3][4] |
| PubChem CID | 79066 | [1] |
| Molecular Formula | C₅H₆N₂O₂ | [1][3][4][5] |
| Molecular Weight | 126.11 g/mol | [1][3] |
| Canonical SMILES | CN1C(=O)C=CNC1=O | [2] |
| InChI | InChI=1S/C5H6N2O2/c1-7-4(8)2-3-6-5(7)9/h2-3H,1H3,(H,6,9) | [1][4][6] |
| InChIKey | VPLZGVOSFFCKFC-UHFFFAOYSA-N | [1][4][6] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Physical Form | Powder | [6] |
| Boiling Point | 272.17°C (estimate) | [3] |
| Density | 1.4760 (estimate) | [3] |
| Solubility | 1 M NaOH: 50 mg/mL (clear, colorless to faintly yellow)Water: 200 g/L (temperature not stated) | [3][6][2] |
| pKa (Predicted) | 9.95 ± 0.10 | [2] |
| XLogP3-AA | -0.8 | [1] |
| Topological Polar Surface Area | 49.4 Ų | [1] |
| Enthalpy of Sublimation | 118.8 ± 3.0 kJ/mol (at 382 K) | [7] |
| Storage Conditions | Store in freezer (-20°C), sealed in a dry environment | [2][3] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of this compound. Various techniques have been used to characterize the molecule.
Table 3: Summary of Spectroscopic Data for this compound
| Technique | Data Availability | Source(s) |
| ¹³C NMR | Spectrum available in databases. | [1] |
| GC-MS | Spectrum available; major peaks at m/z 126, 69, 42, 28, 41. | [1] |
| FTIR | Spectrum available (KBr Wafer technique). | [1] |
| Raman Spectroscopy | Spectrum available. | [1] |
| UV/Visible Spectroscopy | Data available. | [4] |
Tautomerism
Like uracil, this compound can exist in different tautomeric forms, which are isomers that differ in the position of a proton and a double bond. The predominant form is the diketo tautomer, but it exists in equilibrium with two minor enol forms.[2][3][8] This equilibrium is significant as the presence of rare tautomers can be linked to spontaneous point mutations during RNA replication.[3] Mass spectrometry and theoretical calculations are key methods for studying these equilibria.[2][3]
Caption: Tautomeric equilibrium of this compound.
Biological Role: Substrate for FTO Demethylase
This compound in single-stranded RNA (ssRNA) is a known substrate for the fat mass and obesity-associated (FTO) protein, an Fe(II)/α-ketoglutarate-dependent dioxygenase.[1][6] The FTO protein catalyzes the oxidative demethylation of this compound, converting it back to uracil.[1][7] This process is a crucial RNA repair mechanism. Studies have shown that human and mouse FTO proteins can efficiently demethylate 3-meU in ssRNA, suggesting that methylated RNAs are preferred substrates for FTO.[1] This activity links FTO to gene regulation at the RNA level, and its disruption may be associated with obesity phenotypes.[1]
Caption: FTO-mediated oxidative demethylation of this compound.
Synthesis and Experimental Protocols
General Synthesis Approach
While a specific, detailed protocol for the synthesis of this compound was not found in the reviewed literature, the synthesis of uracil derivatives typically follows established chemical routes. A common method for synthesizing the uracil core is the condensation reaction between a urea (B33335) derivative (in this case, N-methylurea) and a β-dicarbonyl compound, such as malic acid or ethyl acetoacetate, followed by cyclization.
References
- 1. Oxidative demethylation of 3-methylthymine and this compound in single-stranded DNA and RNA by mouse and human FTO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tautomerism of uracil and related compounds: A mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Evidence human FTO catalyses hydroxylation of N6-methyladenosine without direct formation of a demethylated product contrasting with ALKBH5/2/3 and bacterial AlkB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FTO in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Intramolecular Interactions in Derivatives of Uracil Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
3-Methyluracil: A Technical Overview of Key Identifiers
For researchers, scientists, and professionals engaged in drug development, precise identification of chemical compounds is paramount. This technical guide provides essential information on 3-Methyluracil, a pyrimidone derivative.
Core Chemical Data
The fundamental identifiers for this compound are its CAS (Chemical Abstracts Service) number and molecular weight. These values are crucial for accurate documentation, procurement, and experimental replication. The data is summarized in the table below for clarity and quick reference.
| Identifier | Value | References |
| CAS Number | 608-34-4 | [1][2][3][4][5][6] |
| Molecular Weight | 126.11 g/mol | [1][6][7] |
| Molecular Formula | C5H6N2O2 | [2][3][6][8] |
Logical Relationship of Identifiers
The following diagram illustrates the direct association between the chemical compound and its primary identifiers.
Caption: Relationship between this compound and its key identifiers.
Experimental Protocols
Detailed experimental methodologies involving this compound are diverse and application-specific. For protocols related to its use in studying DNA and RNA demethylation, researchers can refer to studies such as Jia, G, et al. (2008) in FEBS Letters, which describes oxidative demethylation assays.[8] For solubility and handling, standard laboratory procedures for pyrimidone-based compounds should be followed. A common solvent is 1 M NaOH, in which this compound is soluble at 50 mg/mL, resulting in a clear, colorless to faintly yellow solution.[1][6] For storage, it is recommended to keep it in a dry, sealed container in a freezer at -20°C.[6][7]
References
- 1. 3-メチルウラシル | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C5H6N2O2 | CID 79066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 608-34-4 | TCI AMERICA [tcichemicals.com]
- 5. This compound — Organix [organixinc.com]
- 6. This compound | 608-34-4 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. DNAmod: this compound [dnamod.hoffmanlab.org]
The Biological Role of 3-Methyluracil: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyluracil (m3U) is a modified pyrimidine (B1678525) nucleobase that has garnered increasing interest in the fields of molecular biology, epigenetics, and drug development. Once considered a minor metabolite, recent discoveries have illuminated its significant role as a substrate for the fat mass and obesity-associated (FTO) protein, a key RNA demethylase. This technical guide provides a comprehensive overview of the biological role of this compound as a metabolite, detailing its presence in RNA, its interaction with demethylating enzymes, and its downstream metabolic fate. The guide includes quantitative data, detailed experimental protocols, and visual representations of the associated biochemical pathways and experimental workflows to serve as a valuable resource for researchers in the field.
Introduction
This compound is a derivative of the nucleobase uracil (B121893), featuring a methyl group at the N3 position.[1] It exists in biological systems primarily as the ribonucleoside 3-methyluridine (B1581624) (m3U) within RNA molecules, particularly in ribosomal RNA (rRNA) and single-stranded RNA (ssRNA).[2][3][4] While the full extent of its functions is still under investigation, the discovery of its demethylation by the FTO protein has positioned this compound as a key player in the dynamic regulation of RNA modification and function.[5][6] This guide will delve into the known aspects of this compound's biology, from its formation and removal to its analytical detection.
Biosynthesis and Presence in RNA
3-Methyluridine is incorporated into RNA post-transcriptionally by specific RNA methyltransferases. In bacteria, the enzyme 16S rRNA (uracil1498-N3)-methyltransferase , also known as RsmE, specifically catalyzes the methylation of uracil at the N3 position within the 16S ribosomal RNA. This modification occurs at a specific site (position 1498) and is thought to play a role in ribosome function and stability.[7] While the precise enzymes responsible for N3-methylation of uracil in mammalian RNA are still being fully elucidated, the presence of 3-methyluridine in eukaryotic rRNAs (18S, 25S, and 28S) suggests the existence of analogous enzymatic machinery.[2]
The presence of this compound is not limited to rRNA. Studies have shown that it can be found in single-stranded RNA (ssRNA), where it serves as a substrate for the FTO protein.[4] The cellular concentrations of 3-methyluridine are not well-documented and are likely to vary depending on cell type, metabolic state, and the activity of methylating and demethylating enzymes. However, its role as a substrate for a major RNA demethylase suggests that its levels are dynamically regulated.
FTO-Mediated Demethylation of this compound
A pivotal aspect of this compound's biological role is its recognition and demethylation by the fat mass and obesity-associated (FTO) protein . FTO is an Fe(II)/α-ketoglutarate-dependent dioxygenase that was initially identified for its association with obesity.[4] Subsequent research revealed its function as an RNA demethylase with a preference for several methylated nucleobases, including this compound.[5][6]
The demethylation reaction catalyzed by FTO is an oxidative process that removes the methyl group from the N3 position of uracil, thereby converting this compound back to uracil.[4] This process is crucial for reversing this specific RNA modification and is implicated in various cellular processes, including the regulation of gene expression at the RNA level.[4]
Signaling Pathway
The FTO-mediated demethylation of this compound is a key step in a signaling pathway that modulates RNA function. The presence of the methyl group on the N3 position of uracil can affect RNA structure and its interactions with other molecules. By removing this methyl mark, FTO can dynamically alter the functional properties of the RNA molecule.
Figure 1: FTO-mediated demethylation of this compound in RNA.
Downstream Metabolic Fate of Uracil
Following its demethylation from this compound by FTO, the resulting uracil molecule enters the general pyrimidine degradation pathway. This catabolic process occurs primarily in the liver and involves a series of enzymatic steps that ultimately break down the pyrimidine ring into smaller, excretable molecules.
The key enzymes and intermediates in the uracil degradation pathway are:
-
Dihydropyrimidine Dehydrogenase (DPD): This enzyme catalyzes the initial and rate-limiting step, reducing uracil to 5,6-dihydrouracil.[6][7]
-
Dihydropyrimidinase (DHP): DHP hydrolyzes the dihydrouracil (B119008) ring to form N-carbamoyl-β-alanine.[7]
-
β-Ureidopropionase (β-UP): This enzyme cleaves N-carbamoyl-β-alanine to produce β-alanine, ammonia (B1221849) (NH₃), and carbon dioxide (CO₂).[6]
The final products of uracil catabolism, β-alanine, ammonia, and CO₂, can be further utilized in other metabolic pathways or excreted from the body.[6]
Figure 2: Degradation pathway of uracil derived from this compound.
Quantitative Data
Quantitative analysis of this compound and the enzymes that metabolize it is crucial for understanding its biological significance. The following tables summarize available quantitative data.
Table 1: Kinetic Parameters of FTO
| Substrate | Enzyme Source | Km (μM) | kcat (min-1) | Reference |
| This compound (in ssRNA) | Mouse FTO (mFTO) | 3.0 ± 0.5 | 0.18 ± 0.02 | [8] |
| This compound (in ssRNA) | Human FTO (hFTO) | 2.5 ± 0.4 | 0.04 ± 0.005 | [8] |
| α-Ketoglutarate (co-substrate) | Human FTO (hFTO) | 2.88 | Not Reported | [6] |
Note: Kinetic parameters can vary depending on the specific assay conditions and the sequence context of the ssRNA substrate.
Experimental Protocols
Quantification of this compound in RNA by LC-MS/MS
This protocol outlines a general workflow for the sensitive and accurate quantification of 3-methyluridine from total RNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Workflow Diagram:
Figure 3: Workflow for LC-MS/MS quantification of this compound.
Detailed Methodology:
-
RNA Isolation:
-
Isolate total RNA from cells or tissues using a standard method such as TRIzol extraction or a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.
-
-
Enzymatic Digestion of RNA to Nucleosides:
-
To a solution of 1-5 µg of total RNA in nuclease-free water, add a buffer containing zinc ions (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM ZnSO₄).
-
Add Nuclease P1 (to digest RNA to 5'-mononucleotides) and incubate at 37°C for 2-4 hours.
-
Add Bacterial Alkaline Phosphatase (to dephosphorylate the mononucleotides to nucleosides) and a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
Incubate at 37°C for an additional 1-2 hours.
-
Terminate the reaction by adding a solvent such as acetonitrile (B52724) or by heat inactivation followed by filtration to remove the enzymes.[1][8][9]
-
-
Preparation of Standards and Internal Standards:
-
Prepare a series of calibration standards of known concentrations of 3-methyluridine.
-
For accurate quantification, synthesize or obtain a stable isotope-labeled internal standard (e.g., [¹³C₅, ¹⁵N₂]-3-methyluridine).[10][11]
-
Spike the digested RNA samples and calibration standards with a known amount of the internal standard.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a reversed-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component with a modifier (e.g., 0.1% formic acid or ammonium (B1175870) formate) and an organic component (e.g., acetonitrile or methanol).
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. Select specific precursor-to-product ion transitions for both native 3-methyluridine and the stable isotope-labeled internal standard.
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of 3-methyluridine in the samples by interpolating their peak area ratios on the calibration curve.
-
In Vitro FTO Demethylation Assay
This protocol describes a method to measure the demethylase activity of recombinant FTO protein on a this compound-containing RNA substrate.
Workflow Diagram:
Figure 4: Workflow for in vitro FTO demethylation assay.
Detailed Methodology:
-
Reagents and Substrates:
-
Recombinant FTO protein.
-
A single-stranded RNA (ssRNA) oligonucleotide containing a single 3-methyluridine residue.
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.0).
-
Cofactors: (NH₄)₂Fe(SO₄)₂·6H₂O (e.g., 100 µM), α-ketoglutarate (e.g., 200 µM), and L-ascorbic acid (e.g., 1 mM).
-
-
Reaction Procedure:
-
In a microcentrifuge tube, combine the reaction buffer, cofactors, and the m3U-containing ssRNA substrate.
-
Initiate the reaction by adding the FTO enzyme.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding EDTA to a final concentration of 5 mM or by heating the sample to 95°C for 5 minutes.
-
-
Analysis of Demethylation:
-
LC-MS/MS: Digest the RNA substrate to nucleosides as described in Protocol 6.1 and analyze the ratio of 3-methyluridine to uracil.
-
Coupled Enzyme Assay: A fluorescence-based assay can be employed where the demethylation of this compound by FTO renders the RNA substrate susceptible to cleavage by RNase A. Cleavage of a fluorophore-quencher labeled substrate results in a fluorescent signal.[6]
-
Conclusion
This compound, as a metabolite, plays a significant and dynamically regulated role in RNA biology. Its formation through the action of specific methyltransferases and its removal by the FTO demethylase highlight a crucial layer of epitranscriptomic regulation. The downstream catabolism of the resulting uracil molecule integrates this modification into the broader pyrimidine metabolic network. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the intricate functions of this compound and its implications in health and disease. As our understanding of RNA modifications continues to expand, the importance of metabolites like this compound in fine-tuning cellular processes is becoming increasingly apparent, opening new avenues for therapeutic intervention and biomarker discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 3-Methyluridine - Wikipedia [en.wikipedia.org]
- 4. Oxidative demethylation of 3-methylthymine and this compound in single-stranded DNA and RNA by mouse and human FTO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative demethylation of 3-methylthymine and this compound in single-stranded DNA and RNA by mouse and human FTO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic analysis of FTO (Fat mass and obesity related) reveals that it is unlikely to function as a sensor for 2-oxoglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
3-Methyluracil in RNA Research: A Technical Guide for Scientists and Drug Development Professionals
An in-depth exploration of 3-methyluracil as a nucleobase analogue, detailing its synthesis, impact on RNA thermodynamics and stability, and its role in cellular signaling pathways.
Introduction
This compound (m3U) is a methylated derivative of the nucleobase uracil (B121893), characterized by a methyl group at the N3 position.[1] In biological systems, it is found as the nucleoside 3-methyluridine (B1581624) (m3U) within RNA molecules, particularly in ribosomal RNA (rRNA).[2] The strategic placement of the methyl group on the Watson-Crick base-pairing face of uracil introduces significant alterations to the hydrogen bonding capabilities of the nucleobase, thereby influencing RNA structure, stability, and its interactions with proteins. This technical guide provides a comprehensive overview of the use of this compound in RNA research, with a focus on its thermodynamic properties, methods for its incorporation into synthetic RNA, and its role in cellular processes, particularly in the context of the FTO signaling pathway. This information is critical for researchers in molecular biology, drug discovery, and therapeutic development who are exploring the vast landscape of the epitranscriptome and designing novel RNA-based therapeutics.
The Impact of this compound on RNA Thermodynamics
The incorporation of this compound into an RNA duplex has a notable impact on its thermodynamic stability. The methyl group at the N3 position of the uracil ring sterically hinders the formation of a standard Watson-Crick base pair with adenine, which typically involves a hydrogen bond with the N3 proton of uracil. This disruption leads to a destabilization of the RNA duplex. While comprehensive thermodynamic data for 3-methyluridine (m3U) itself is limited in publicly available literature, studies on closely related analogues, such as 2'-O-methyl-N3-methyluridine (2'-OMe-m3U), provide valuable insights into the destabilizing effects.
The following table summarizes the change in melting temperature (ΔTm) for siRNA duplexes modified with 2'-O-methyl-N3-methyluridine at various positions. A negative ΔTm indicates a decrease in the thermal stability of the duplex compared to the unmodified counterpart.
| Modification Position in siRNA Duplex | Modification | ΔTm (°C) |
| Passenger Strand, 3'-overhang | 2'-OMe-m3U | ~ -1.0 |
| Guide Strand, Seed Region | 2'-OMe-m3U | ~ -2.7 to -2.9 |
| Passenger Strand, Central Position | 2'-OMe-m3U | ~ -8.0 |
Data adapted from studies on 2'-O-alkyl-N3-methyluridine modified siRNAs. The exact ΔTm can vary depending on the sequence context.
The significant decrease in melting temperature, particularly when the modification is in the central part of the duplex, underscores the disruptive nature of the N3-methylation on base pairing. This property can be strategically employed in RNA research and therapeutics to modulate the stability of specific RNA regions.
Experimental Protocols
Synthesis of this compound Containing RNA
The site-specific incorporation of 3-methyluridine into RNA oligonucleotides is achieved through solid-phase synthesis using phosphoramidite (B1245037) chemistry. This requires the chemical synthesis of a 3-methyluridine phosphoramidite building block.
Protocol for the Synthesis of 2'-O-Alkyl-N3-methyluridine Phosphoramidite:
This protocol is adapted for 2'-O-alkyl derivatives, which are commonly used to enhance nuclease resistance.
-
Starting Material: Commercially available uridine (B1682114).
-
N3-Methylation: Selectively methylate the N3 position of uridine using a suitable methylating agent, such as iodomethane, to yield 3-methyluridine.
-
5'-Hydroxyl Protection: Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group.
-
2'-O-Alkylation: Introduce the desired 2'-O-alkyl group (e.g., methyl or ethyl) via alkylation of the 2'-hydroxyl group.
-
Phosphitylation: React the 3'-hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to generate the final phosphoramidite monomer.
-
Purification: Purify the resulting phosphoramidite using column chromatography.
Protocol for Solid-Phase Synthesis of this compound Modified RNA:
-
Solid Support: Start with a controlled pore glass (CPG) solid support functionalized with the first nucleoside of the desired RNA sequence.
-
Synthesis Cycle: Perform the automated solid-phase synthesis using a standard protocol that consists of four steps:
-
Detritylation: Removal of the 5'-DMT protecting group with an acid (e.g., trichloroacetic acid).
-
Coupling: Addition of the next phosphoramidite in the sequence, including the synthesized 3-methyluridine phosphoramidite at the desired position, activated by a tetrazole catalyst.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidation of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution.
-
-
Cleavage and Deprotection: After the final synthesis cycle, cleave the RNA oligonucleotide from the solid support and remove all protecting groups using a standard deprotection solution (e.g., a mixture of aqueous ammonia (B1221849) and methylamine).
-
Purification: Purify the full-length this compound-containing RNA oligonucleotide using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
UV Thermal Denaturation (Melting) Analysis
This method is used to determine the melting temperature (Tm) and thermodynamic parameters (ΔH°, ΔS°, and ΔG°) of RNA duplexes.
-
Sample Preparation: Prepare samples of the RNA duplex (both unmodified and this compound-modified) in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). The concentration of the RNA should be known accurately.
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Data Acquisition: Monitor the absorbance of the sample at 260 nm as the temperature is increased at a controlled rate (e.g., 1 °C/minute) from a low temperature (where the duplex is fully formed) to a high temperature (where the duplex is completely denatured).
-
Data Analysis:
-
Plot the absorbance versus temperature to obtain a melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the RNA is in the duplex form. This is determined from the first derivative of the melting curve.
-
The thermodynamic parameters can be derived by fitting the melting curve data to a two-state model. A van't Hoff plot (1/Tm vs. ln(Ct), where Ct is the total strand concentration) can be used to determine the enthalpy (ΔH°) and entropy (ΔS°) of the duplex formation. The free energy (ΔG°) can then be calculated using the equation: ΔG° = ΔH° - TΔS°.
-
Nuclease Resistance Assay
This assay evaluates the stability of the modified RNA against degradation by nucleases.
-
Sample Preparation: Prepare the this compound-modified RNA and an unmodified control RNA of the same sequence.
-
Incubation: Incubate the RNA oligonucleotides in a solution containing nucleases, such as snake venom phosphodiesterase (for 3'-exonuclease activity) or fetal bovine serum (to mimic physiological conditions).
-
Time Course: Take aliquots of the reaction at different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: Stop the reaction in each aliquot by adding a quenching solution (e.g., EDTA) or by heat inactivation.
-
Analysis: Analyze the integrity of the RNA at each time point using denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC.
-
Quantification: Quantify the amount of full-length RNA remaining at each time point. The half-life (t1/2) of the oligonucleotide can be calculated by plotting the percentage of intact oligonucleotide against time.
Biological Context and Signaling Pathways
The FTO Protein: A this compound Demethylase
The fat mass and obesity-associated (FTO) protein is an Fe(II)- and α-ketoglutarate-dependent dioxygenase that functions as a nucleic acid demethylase.[3][4] While initially identified for its strong association with obesity, FTO has been shown to have a broad range of substrates, including N6-methyladenosine (m6A) in mRNA and this compound (m3U) in single-stranded RNA (ssRNA).[3][4][5] FTO catalyzes the oxidative demethylation of 3-meU, converting it back to uracil.[3] This activity suggests a role for FTO in reversing RNA methylation and thereby regulating gene expression at the RNA level.[3]
The following diagram illustrates the experimental workflow for assessing the demethylase activity of the FTO protein on this compound-containing RNA.
FTO, this compound, and Cellular Signaling
The demethylase activity of FTO, including its action on this compound, has been linked to cellular nutrient sensing and the regulation of key signaling pathways, most notably the mTORC1 (mammalian target of rapamycin (B549165) complex 1) pathway. The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism.
Emerging evidence suggests that FTO can influence mTORC1 signaling.[6][7] While the precise mechanisms are still under investigation, it is hypothesized that the methylation status of RNAs, which is modulated by FTO, can impact the translation of proteins involved in the mTORC1 pathway. For instance, the presence of m3U in rRNA could potentially alter ribosome function and translation efficiency, thereby affecting the synthesis of proteins that are critical for mTORC1 signaling. By demethylating m3U and other RNA modifications, FTO could fine-tune the cellular response to nutrient availability and growth signals.
The following diagram depicts a proposed signaling pathway linking FTO activity on this compound-containing RNA to the mTORC1 pathway and its downstream cellular effects.
Applications in Drug Development
The ability of this compound to modulate RNA stability and its involvement in cellular signaling pathways makes it a target of interest for drug development.
-
Antisense Oligonucleotides and siRNAs: The destabilizing effect of this compound can be strategically incorporated into antisense oligonucleotides or siRNAs to fine-tune their hybridization properties and potentially reduce off-target effects. By modulating the stability of the guide strand, for example, it may be possible to enhance the loading of the antisense strand into the RNA-induced silencing complex (RISC).
-
Targeting FTO: Given the role of FTO in obesity and cancer, the development of small molecule inhibitors that target its demethylase activity is an active area of research. Understanding the interaction of FTO with its substrates, including this compound-containing RNA, is crucial for the rational design of such inhibitors.
-
Probing RNA Structure and Function: Synthetic RNAs containing this compound at specific sites can be used as tools to probe RNA structure and its interaction with RNA-binding proteins. The disruption of a canonical base pair by m3U can help to elucidate the functional importance of that specific interaction.
Conclusion
This compound is a significant, albeit less studied, RNA modification with the potential to profoundly impact RNA research and therapeutic development. Its ability to disrupt canonical base pairing and thereby modulate RNA stability provides a powerful tool for manipulating RNA structure and function. Furthermore, its role as a substrate for the FTO demethylase places it at the crossroads of epitranscriptomics and cellular signaling, with implications for a range of human diseases. The detailed experimental protocols and an understanding of the biological context provided in this guide are intended to equip researchers with the knowledge needed to effectively utilize this compound as a tool in their scientific endeavors and to explore its potential in the development of novel RNA-based therapies. Further research into the precise thermodynamic consequences of this compound incorporation and its broader roles in cellular processes will undoubtedly open up new avenues for scientific discovery and drug innovation.
References
- 1. RNA Thermodynamic Structural Entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of base modifications on structure, thermodynamic stability, and gene silencing activity of short interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
The Discovery and History of 3-Methyluracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyluracil, a methylated derivative of the pyrimidine (B1678525) base uracil (B121893), has been a subject of scientific interest for over a century. Initially explored in the context of fundamental nucleic acid chemistry, its biological significance as a metabolite and a component of modified RNA has become increasingly apparent. This technical guide provides an in-depth overview of the discovery, history, and key synthetic methodologies of this compound, tailored for researchers, scientists, and professionals in drug development. It includes a compilation of its physicochemical properties, a detailed experimental protocol for a modern synthesis, and visualizations of its synthetic pathway.
Introduction
This compound is a pyrimidine derivative characterized by a methyl group at the N3 position of the uracil ring.[1] Its presence in biological systems, primarily as the nucleoside 3-methyluridine (B1581624) in RNA, points to its role in various cellular processes.[2] The study of this compound and other methylated nucleobases has been crucial in understanding the post-transcriptional modification of RNA and its implications for gene regulation and function. This document traces the historical milestones in the discovery and synthesis of this important molecule.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for its handling, characterization, and application in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆N₂O₂ | [1] |
| Molecular Weight | 126.11 g/mol | [1] |
| Melting Point | 223-226 °C | [3] |
| Boiling Point | 272.17 °C (rough estimate) | [3] |
| pKa | 9.75 | [4] |
| 9.95 ± 0.10 (Predicted) | [3] | |
| Water Solubility | 200 g/L (temperature not stated) | [3] |
| Appearance | White to off-white solid | [3] |
| CAS Number | 608-34-4 | [3] |
Discovery and History
The first documented synthesis of this compound appears in the scientific literature in the early 20th century. While later publications in the 1980s provided refined synthetic methods, a 1908 paper titled "Papers on pyrimidines" details an early synthesis of the compound. This places the discovery of this compound within the foundational era of pyrimidine chemistry, a period marked by the pioneering work of chemists like Robert Behrend, Wilhelm Traube, and others who elucidated the structure and synthesis of this class of heterocyclic compounds.
The early interest in methylated uracils was driven by a fundamental curiosity about the chemical nature of nucleic acids. The development of synthetic routes to these compounds was a critical step in enabling further studies into their properties and potential biological roles. Over time, with the discovery of modified nucleosides in RNA, the significance of N-methylated pyrimidines like this compound transitioned from purely chemical interest to the realm of molecular biology and epigenetics.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. Historically, the methylation of uracil or its derivatives has been a common approach. Modern methods often employ protecting group strategies to achieve regioselective methylation.
Historical Synthesis Pathway
An early synthetic approach to this compound involved the methylation of a uracil precursor. The general logic of this synthesis is depicted in the following diagram.
Modern Experimental Protocol
A contemporary and detailed experimental protocol for the synthesis of this compound is provided below. This method, adapted from a 2025 publication, utilizes a protecting group strategy to ensure selective N-3 methylation.[5]
Step 1: Protection of N-1 with a BOC-group
-
To a solution of uracil (0.224 g, 2 mmol) and di-tert-butyl dicarbonate (B1257347) ((t-BOC)₂O) (0.436 g, 2 mmol) in acetonitrile (B52724) (5 mL), add 4-dimethylaminopyridine (B28879) (DMAP) (2.2 mg, 0.02 mmol).
-
Stir the mixture at room temperature for 3 hours.
-
Remove the solvent under vacuum. The resulting residue is used in the next step without further purification.
Step 2: N-3 Methylation
-
Dilute the crude material from the previous step with dimethylformamide (DMF) (10 mL).
-
Add sodium hydride (NaH) (120 mg, 3.1 mmol, 60% dispersion in mineral oil) to the suspension.
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (CH₃I) (194 µL, 3.1 mmol).
-
Stir the reaction mixture for 2 hours.
-
Pour the reaction mixture into cold water (20 mL).
-
Extract the product with ethyl acetate (B1210297) (3 x 20 mL).
-
Dry the combined organic extracts over sodium sulfate (B86663) (Na₂SO₄) and evaporate to dryness. The crude product is used in the next step.
Step 3: N-1 BOC Deprotection
-
Dissolve the crude material in chloroform (B151607) (10 mL).
-
Add trifluoroacetic acid (1.5 mL, 19.6 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction completion using thin-layer chromatography (TLC).
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel using a chloroform/methanol mixture (gradient from 10/0 to 10/0.5) to yield pure this compound.
References
- 1. Full text of "Papers on pyrimidines" [archive.org]
- 2. Wilhelm_Traube [chemie.de]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. Traube Purine Synthesis [drugfuture.com]
- 5. Role of Saccharomyces cerevisiae Fcy Proteins and Their Homologs in the Catabolism of Modified Heterocyclic Pyrimidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
natural occurrence of 3-Methyluracil in biological systems
An In-depth Technical Guide on the Natural Occurrence of 3-Methyluracil in Biological Systems
For: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (3-MeU) is a pyrimidone derivative of the nucleobase uracil, characterized by a methyl group at the N3 position.[1][2] In biological systems, it is predominantly found as its corresponding nucleoside, 3-Methyluridine (m³U) , which consists of a this compound base attached to a ribose sugar moiety.[3][4] 3-Methyluridine is classified as a "modified nucleoside," a group of molecules that are synthesized by the post-transcriptional enzymatic modification of the canonical nucleosides (adenosine, guanosine, cytidine, and uridine) within RNA molecules.[4][5]
These modifications are critical for RNA structure, stability, and function.[1] The presence and concentration of modified nucleosides like m³U in biological fluids, particularly urine, serve as important indicators of the whole-body turnover rate of RNA.[1][2] Because these modified nucleosides are not reutilized by metabolic salvage pathways, they are quantitatively excreted, making them valuable, non-invasive biomarkers for monitoring physiological and pathological processes, including cancer and AIDS.[1][2][6]
Natural Occurrence and Biosynthesis
The primary source of 3-Methyluridine in biological systems is the degradation of transfer RNA (tRNA) and ribosomal RNA (rRNA).[1][5] During the maturation of these RNA molecules, specific enzymes called RNA methyltransferases catalyze the addition of a methyl group to uridine (B1682114) residues at specific positions to form m³U.[4] When these mature RNA molecules are eventually catabolized, the resulting modified nucleosides are released.[4] Unlike their unmodified counterparts, they cannot be phosphorylated and re-incorporated into new RNA strands.[2] Consequently, they are cleared from the body and excreted, primarily in the urine.[2][4] This metabolic pathway makes the urinary concentration of m³U a direct reflection of the turnover rate of specific RNA populations.[1]
Metabolic Pathway of 3-Methyluridine
The following diagram illustrates the biosynthesis of 3-Methyluridine within an RNA strand and its subsequent release and excretion.
References
- 1. Modified nucleosides: an accurate tumour marker for clinical diagnosis of cancer, early detection and therapy control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary nucleosides as biological markers for patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Methyluridine | C10H14N2O6 | CID 99592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for 3-Methyluridine (HMDB0004813) [hmdb.ca]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mass spectrometric identification of modified urinary nucleosides used as potential biomedical markers by LC-ITMS coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 3-Methyluracil and Its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for 3-methyluracil and its derivatives, compounds of significant interest in medicinal chemistry and drug development. Key methodologies, including direct alkylation, N1-protection strategies, and synthesis from acyclic precursors, are discussed in detail. This document presents quantitative data in structured tables for comparative analysis and offers detailed experimental protocols for key reactions. Furthermore, reaction workflows are visualized using diagrams to facilitate a clear understanding of the synthetic pathways.
Introduction
Uracil (B121893) and its N-substituted derivatives are a cornerstone of heterocyclic chemistry, forming the structural basis for a wide range of biologically active molecules, including antiviral and anticancer agents. This compound, a simple methylated derivative of uracil, serves as a crucial building block for more complex molecules. The selective introduction of a methyl group at the N3 position is a key synthetic challenge that has been addressed through various innovative strategies. This guide will explore the primary methods for the synthesis of this compound and its derivatives, providing researchers with the detailed information necessary for laboratory application.
Synthetic Strategies
The synthesis of this compound can be broadly categorized into three main approaches:
-
Direct N3-Alkylation of Uracil: A straightforward method that can be effective but often faces challenges with regioselectivity.
-
Regioselective Synthesis via N1-Protection: A multi-step but highly selective method that ensures the formation of the desired N3-substituted product.
-
Ring Synthesis from Acyclic Precursors: Building the pyrimidine (B1678525) ring with the N3-methyl group already incorporated.
Direct N3-Alkylation of Uracil
Direct alkylation of uracil with a methylating agent is the most direct approach. However, due to the presence of two reactive nitrogen atoms (N1 and N3), this method can lead to a mixture of N1-methyluracil, this compound, and 1,3-dimethyluracil. The reaction of halogenoalkanes with an excess of 5-fluorouracil (B62378) has been reported to yield the 3-alkylated product, but the yields are often limited to around 20% due to the formation of the dialkylated product.[1]
Regioselective Synthesis via N1-Protection
To overcome the issue of regioselectivity, a common and effective strategy involves the protection of the N1 position of uracil, followed by alkylation at the N3 position, and subsequent deprotection. The tert-butyloxycarbonyl (Boc) group is a particularly useful protecting group for this purpose as it can be introduced and removed under mild conditions.[2][3]
The general workflow for this approach is as follows:
This method is versatile and can be applied to various substituted uracils to produce a range of 3-alkylated derivatives in moderate to good yields.[2]
Ring Synthesis from Acyclic Precursors
An alternative to modifying the uracil ring is to construct it from acyclic starting materials. A classic method involves the condensation of a β-ketoester, such as ethyl acetoacetate, with N-methylurea. This approach directly installs the methyl group at the desired N3 position of the pyrimidine ring.
The general reaction scheme is as follows:
This method is particularly useful for synthesizing derivatives with substituents at the C6 position, such as 3,6-dimethyluracil.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of this compound and its derivatives from the cited literature.
Table 1: N1-BOC Protection of Uracils [2]
| 5-Substituent | Product (1-N-BOC-uracil) | Yield (%) |
| H | 2a | 85 |
| CH₃ | 2b | 92 |
| CH₂CH₃ | 2c | 88 |
| F | 2h | 82 |
| COOMe | 2i | 90 |
Table 2: N3-Alkylation of 1-N-BOC-uracils [2]
| Starting Material (2) | Alkylating Agent | Product (3) | Yield (%) |
| 2a (5-H) | Benzyl bromide | 3a | 65 |
| 2b (5-CH₃) | Benzyl bromide | 3d | 75 |
| 2c (5-CH₂CH₃) | Benzyl bromide | 3e | 72 |
| 2a (5-H) | Allyl bromide | 3c | 58 |
Table 3: Deprotection of 1-N-BOC-3-alkyluracils [2]
| Starting Material (3) | Product (4) | Yield (%) |
| 3a | 4a (3-Benzyluracil) | 95 |
| 3d | 4d (3-Benzylthymine) | 98 |
| 3e | 4e (3-Benzyl-5-ethyluracil) | 96 |
| 3c | 4c (3-Allyluracil) | 94 |
Experimental Protocols
General Procedure for N1-BOC Protection of Uracil (e.g., Synthesis of 1-N-BOC-thymine 2b)[2]
To a suspension of thymine (B56734) (1b, 1.0 eq) and 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq) in acetonitrile, di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1.5 eq) is added. The reaction mixture is stirred at room temperature until the starting material is consumed (as monitored by TLC). The solvent is then removed under vacuum, and the residue is purified by flash column chromatography (silica gel, hexane-EtOAc, 7:3) to yield the desired 1-N-BOC-thymine (2b).
General Procedure for N3-Alkylation of 1-N-BOC-uracils (e.g., Synthesis of 3-Benzyl-1-t-butoxycarbonylthymine 3d)[2]
A solution of 1-N-BOC-thymine (2b, 1.0 eq) in anhydrous DMF is added dropwise to a suspension of sodium hydride (NaH, 1.2 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere. The mixture is stirred at room temperature for 30 minutes. Benzyl bromide (1.2 eq) is then added, and the reaction is stirred at room temperature overnight. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to give the product 3d.
General Procedure for Deprotection of 1-N-BOC-3-alkyluracils (e.g., Synthesis of 3-Benzylthymine 4d)[2]
To a solution of 3-benzyl-1-t-butoxycarbonylthymine (3d, 1.0 eq) in methanol, potassium carbonate (K₂CO₃, 2.0 eq) is added. The mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to afford the pure product 4d.
Synthesis of 6-Chloro-3-methyluracil (B41288) from 1-Methylbarbituric Acid[4]
Solid 1-methylbarbituric acid is mixed with phosphorus oxychloride. Water is added dropwise at 20 °C (mass ratio of water to 1-methylbarbituric acid is 1:5). The mixture is slowly heated to 70 °C and stirred at a constant temperature. After cooling to 20 °C, water is slowly added (mass ratio of water to 1-methylbarbituric acid is 5:1). The mixture is stirred, and the resulting solid crude product is collected by suction filtration. The crude product is purified by recrystallization from a 5% sodium hydroxide (B78521) solution, followed by acidification with hydrochloric acid to pH 7, to yield 6-chloro-3-methyluracil with a reported yield of 85% and purity of 97%.[4]
Conclusion
The synthesis of this compound and its derivatives can be achieved through several effective methodologies. The choice of the synthetic route depends on the desired substitution pattern, scalability, and the availability of starting materials. The N1-protection strategy offers excellent regioselectivity and high yields, making it a preferred method for many applications. Direct synthesis from acyclic precursors is also a valuable approach, particularly for specific substitution patterns. This guide provides the necessary technical information, including comparative data and detailed protocols, to aid researchers in the successful synthesis of these important heterocyclic compounds.
References
- 1. A new method for the synthesis of N [ ] 3-alkylated analogs of 5-fluorouracil - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]
Spectroscopic Profile of 3-Methyluracil: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 3-methyluracil (C5H6N2O2), a pyrimidine (B1678525) derivative of significant interest in various scientific domains. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development.
Molecular Structure and Properties
This compound, also known as 3-methyl-1H-pyrimidine-2,4-dione, is a derivative of uracil (B121893) with a methyl group at the N3 position.[1][2] Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C5H6N2O2 | [1][3][4] |
| Molecular Weight | 126.11 g/mol | [1][3][4] |
| IUPAC Name | 3-methyl-1H-pyrimidine-2,4-dione | [1] |
| CAS Number | 608-34-4 | [1][4] |
Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show signals corresponding to the methyl protons and the vinyl protons on the pyrimidine ring. The exact chemical shifts can vary based on the solvent used.[5]
| Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |
| N-CH3 | ~3.2 | Singlet | 3H |
| C5-H | ~5.8 | Doublet | 1H |
| C6-H | ~7.6 | Doublet | 1H |
| N1-H | ~11.2 | Broad Singlet | 1H |
¹³C NMR (Carbon NMR): The carbon NMR spectrum provides insights into the carbon framework of the molecule.
| Assignment | Chemical Shift (δ) ppm (Predicted) |
| N-CH3 | ~27 |
| C5 | ~102 |
| C6 | ~141 |
| C2 (C=O) | ~152 |
| C4 (C=O) | ~164 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals the presence of key functional groups. The data presented here is based on the KBr wafer technique.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | N-H Stretching |
| ~3100 | Medium | C-H Stretching (Aromatic/Vinylic) |
| ~1710 | Strong | C=O Stretching (Carbonyl) |
| ~1650 | Strong | C=O Stretching (Carbonyl) & C=C Stretching |
| ~1420 | Medium | C-N Stretching |
| ~780 | Medium | C-H Bending (Out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry of this compound was performed using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI).[1]
| m/z | Relative Intensity (%) | Assignment |
| 126 | ~100 | [M]⁺ (Molecular Ion) |
| 99 | ~90 | [M-HCN]⁺ |
| 83 | ~40 | [M-HNCO]⁺ |
| 69 | ~90 | [M-C3H3NO]⁺ |
| 42 | ~48 | [C2H2O]⁺ or [C3H6]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented. Specific instrument parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a clean NMR tube.[5] Ensure complete dissolution, using sonication if necessary.[5]
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum to determine the spectral width.
-
For ¹³C NMR, use a standard proton-decoupled pulse sequence.
-
If labile protons (like N-H) need confirmation, a D2O exchange experiment can be performed.[5][6] Add a drop of D2O to the NMR tube, shake well, and re-acquire the ¹H spectrum. The N-H peak should disappear or significantly diminish.[5][6]
-
-
Data Processing: Process the raw data (FID) with appropriate Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Grind a small amount of this compound with dry potassium bromide (KBr) powder in an agate mortar and pestle. Compress the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of an empty pellet holder or a pure KBr pellet and subtract it from the sample spectrum.
-
Data Processing: Identify and label the significant absorption bands in the spectrum.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile).[7]
-
Chromatographic Separation (GC): Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., C18 reverse-phase).[7] The oven temperature is programmed to ramp up to ensure separation of the analyte from any impurities.
-
Mass Analysis (MS): The eluent from the GC is introduced into the ion source of the mass spectrometer. For electron ionization (EI), a standard electron energy of 70 eV is typically used.[8] The mass analyzer (e.g., quadrupole) scans a specified mass-to-charge (m/z) range.
-
Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Spectroscopic analysis workflow for this compound.
References
- 1. This compound | C5H6N2O2 | CID 79066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DNAmod: this compound [dnamod.hoffmanlab.org]
- 3. spectrabase.com [spectrabase.com]
- 4. This compound [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. article.sapub.org [article.sapub.org]
solubility and stability of 3-Methyluracil in different solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 3-Methyluracil, a pyrimidine (B1678525) derivative of significant interest in pharmaceutical research. The document details its known solubility in various solvents and outlines the critical parameters influencing its stability, including pH, temperature, and light exposure. Standardized experimental protocols for determining these physicochemical properties are presented to ensure reproducibility and accuracy in research and development settings. This guide is intended to be a valuable resource for scientists and professionals involved in the formulation and development of therapeutic agents incorporating this compound.
Introduction
This compound (3-MeU) is a methylated derivative of uracil (B121893), a fundamental component of ribonucleic acid (RNA). Its structural modification imparts distinct physicochemical properties that are crucial for its behavior in biological systems and pharmaceutical formulations. A thorough understanding of its solubility and stability is paramount for the development of safe, effective, and stable drug products. Poor solubility can hinder bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradation products. This guide aims to consolidate the available data on the solubility and stability of this compound and provide detailed experimental methodologies for their assessment.
Solubility of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical factor that influences its dissolution rate and subsequent absorption. The solubility of this compound has been determined in a limited number of solvents. The available quantitative data is summarized in Table 1.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (g/L) | Reference |
| Water | Not Specified | - | 200 | [1][2] |
| 1 M Sodium Hydroxide (NaOH) | Not Specified | 50 | 50 | |
| Methanol | Not Specified | 50 | 50 |
Stability of this compound
The chemical stability of this compound is a key determinant of its shelf-life and the safety of its formulations. Degradation can be induced by several factors, including pH, temperature, and light.
pH-Dependent Stability
The stability of pyrimidine derivatives is often pH-dependent. While specific degradation kinetics for this compound across a range of pH values are not extensively documented, studies on related compounds suggest that the uracil ring can be susceptible to hydrolysis under certain acidic and basic conditions. It is crucial to perform forced degradation studies under various pH conditions to identify the pH of maximum stability for a given formulation.
Thermal Stability
Thermal degradation studies are essential to determine the impact of temperature on the stability of this compound. Such studies involve exposing the compound to elevated temperatures and monitoring the formation of degradation products over time. This information is vital for defining appropriate storage and handling conditions.
Photostability
Exposure to light can induce photodegradation of photosensitive molecules. Photostability testing, as per the International Council for Harmonisation (ICH) Q1B guidelines, is a critical component of stability assessment. While some research has explored the photoionization of this compound, practical data on its photostability in solid and solution states is a key area for further investigation.
Table 2: Summary of Stability Profile of this compound (Qualitative)
| Stress Condition | Stability Profile | Comments |
| Hydrolytic | Data not available. Forced degradation studies are recommended. | The uracil ring may be susceptible to hydrolysis at pH extremes. |
| Thermal | Data not available. Forced degradation studies are recommended. | High temperatures may induce degradation. |
| Photolytic | Potentially sensitive to photoionization. Practical stability data is needed. | Conduction of photostability studies according to ICH Q1B is essential. |
Experimental Protocols
The following sections detail standardized experimental protocols for the determination of solubility and stability of this compound.
Solubility Determination: Shake-Flask Method
The equilibrium solubility of this compound can be determined using the conventional shake-flask method.
Methodology:
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a suitable membrane filter (e.g., 0.45 µm).
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is reported in mg/mL or g/L.
References
The Therapeutic Potential of 3-Methyluracil Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyluracil, a pyrimidine (B1678525) derivative, and its analogues have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. These compounds have garnered significant interest for their potential therapeutic applications in a range of diseases, from neurodegenerative disorders to tissue regeneration and infectious diseases. This technical guide provides an in-depth overview of the current state of research on this compound derivatives, focusing on their synthesis, biological activities, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.
Therapeutic Applications
The therapeutic landscape of this compound derivatives is diverse, with several key areas of investigation showing promising results.
Neurodegenerative Diseases: Alzheimer's Disease
A significant body of research has focused on the application of 6-methyluracil (B20015) derivatives as potent inhibitors of acetylcholinesterase (AChE), a key enzyme in the pathophysiology of Alzheimer's disease.[1][2] These derivatives have been designed as bifunctional inhibitors, targeting both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[3] This dual-inhibition mechanism is believed to not only enhance cholinergic neurotransmission, thereby improving cognitive function, but also to interfere with the AChE-induced aggregation of β-amyloid plaques, a hallmark of Alzheimer's disease.[2]
The inhibitory potency of various 6-methyluracil derivatives against AChE has been quantified, with several compounds demonstrating nanomolar efficacy. The following table summarizes the available quantitative data for key derivatives.
| Compound ID | Derivative Structure | Target Enzyme | IC50 | Ki | Selectivity (hAChE vs. hBuChE) | Reference |
| 3d | 1,3-bis[5-(o-nitrobenzylethylamino)pentyl]-6-methyluracil | human AChE (hAChE) | Not explicitly stated, but described as having nanomolar potency | Not explicitly stated | >10,000-fold | [1] |
| Compound 35 | Structure implied to be similar to 3d | human AChE (hAChE) | 5 ± 0.5 nM | Not explicitly stated | Not explicitly stated | [2] |
| C-547 | An alkylammonium derivative of 6-methyluracil | human AChE (hAChE) | Not explicitly stated | Ki = 140 pM, Ki* = 22 pM | High selectivity | [4] |
Note: The available data is limited, and further studies are required to establish a comprehensive structure-activity relationship.
Tissue Repair and Wound Healing
Methyluracil has a long-standing application as a regenerative stimulant, promoting the healing of wounds and tissue repair.[5] Its mechanism of action is attributed to the stimulation of cellular metabolism, leading to an enhanced synthesis of proteins and nucleic acids, which are essential for tissue regeneration.[5] It has been shown to stimulate epidermal proliferation and modify the inflammatory response to enhance the fibroblastic component of healing.[6]
A modified form of methyluracil, Betamecil, has demonstrated superior wound-healing properties compared to the unmodified compound.[7]
| Parameter | Test System | Betamecil | Methyluracil |
| Epithelization time (min) | Rabbit cornea | 83.0 ± 2.8* | 100 ± 3.5 |
| Time to loss of crust (days) | Rat skin | 8.6 ± 0.7 | 9.6 ± 0.5 |
| Time to complete healing (days) | Rat skin | 17.7 ± 1.6 | 18.4 ± 1.6 |
| Cicatrix breaking stress (g/mm²) | Rat skin | 57.3 ± 9.0 | 40.1 ± 5.0 |
*Statistically significant difference. Adapted from Leonidov, 1998.[7]
Anti-inflammatory and Immunomodulatory Effects
Pyrimidine derivatives, including those of uracil (B121893), have been investigated for their anti-inflammatory properties. They can modulate key inflammatory pathways, such as the nuclear factor-κB (NF-κB) signaling pathway, which regulates the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. By inhibiting NF-κB activation, these compounds can attenuate chronic inflammation.[7] Additionally, methyluracil has been used as an immunologic adjuvant in the complex treatment of erysipelas, a bacterial skin infection.[4]
Antiviral and Anticancer Potential
While the broader class of uracil derivatives has well-established roles in antiviral (e.g., against HIV and HCMV) and anticancer therapies, the specific contributions of this compound derivatives in these areas are less defined and represent an area for future research.[8][9]
Experimental Protocols
Synthesis of 6-Methyluracil Derivatives (General Overview)
The synthesis of therapeutically active 6-methyluracil derivatives often involves multi-step procedures. A common starting material is 6-methyluracil, which can be synthesized from the condensation of ethyl acetoacetate (B1235776) and urea.[10] The nitrogen atoms of the pyrimidine ring are then typically alkylated with various side chains to introduce the desired pharmacophoric features. For instance, the synthesis of bifunctional AChE inhibitors involves the introduction of ω-(substituted benzylethylamino)alkyl chains at the N1 and N3 positions.[1]
Example Synthesis of a Thiopyrimidine Derivative en route to 6-Methyluracil:
-
Condensation: Mix thiourea (B124793) (3.8 g), ethyl acetoacetate (7.4 mL), and ethanol (B145695) (5 mL) in a round-bottomed flask.
-
Base Addition: Slowly add a solution of KOH (3.39 g in 5 mL of water) with constant stirring.
-
Reflux: Heat the mixture under reflux for 2 hours.
-
Acidification: Acidify the resulting solution with concentrated HCl.
-
Isolation: Cool the mixture and filter the crystalline thiopyrimidine derivative.
This is a generalized procedure and specific reaction conditions may vary.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of this compound derivatives against AChE is commonly determined using the spectrophotometric method developed by Ellman.[5]
Principle: The assay measures the activity of AChE by monitoring the production of thiocholine (B1204863) from the hydrolysis of the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring the absorbance at 412 nm.
General Procedure (96-well plate format):
-
Reagent Preparation: Prepare solutions of phosphate (B84403) buffer (0.1 M, pH 8.0), DTNB, acetylthiocholine, and the test compound (this compound derivative) at various concentrations.
-
Plate Setup:
-
Blank: Buffer + DTNB + Substrate
-
Control (100% activity): Buffer + AChE enzyme + DTNB + Solvent
-
Test Sample: Buffer + AChE enzyme + DTNB + Test compound
-
-
Pre-incubation: Add the buffer, enzyme, DTNB, and test compound/solvent to the respective wells and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Reaction Initiation: Add the substrate (acetylthiocholine) to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at time zero and then at regular intervals for a specified duration (e.g., 10 minutes).
-
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound. The IC50 value is then calculated from the dose-response curve.
In Vivo Wound Healing Assay (Rat Model)
The efficacy of methyluracil derivatives in promoting wound healing can be assessed using in vivo models.
General Procedure:
-
Animal Model: Use adult male Wistar rats.
-
Wound Creation: Anesthetize the animals and create a full-thickness excision wound of a specific diameter (e.g., 1.5 cm) on the dorsal side.
-
Treatment: Apply the test ointment (containing the this compound derivative) topically to the wound area daily. A control group receives a placebo ointment, and a reference standard group may be treated with a known wound healing agent.
-
Wound Area Measurement: Measure the wound area on specific days (e.g., 0, 4, 8, 12, and 16) by tracing the wound boundaries on a transparent sheet and calculating the area using a graph paper or digital analysis software.
-
Histopathological Analysis: On the final day, collect tissue samples from the healed skin for histological examination to assess epithelialization, collagen deposition, and neovascularization.
Signaling Pathways and Mechanisms of Action
Dual Inhibition of Acetylcholinesterase
The therapeutic effect of 6-methyluracil derivatives in Alzheimer's disease is attributed to their ability to simultaneously inhibit both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase.
Caption: Dual-site inhibition of AChE by a 6-methyluracil derivative.
Modulation of Inflammatory Pathways
The anti-inflammatory effects of pyrimidine derivatives are linked to their ability to modulate key signaling pathways, such as the NF-κB pathway.
Caption: Inhibition of the NF-κB inflammatory pathway by a this compound derivative.
Experimental Workflow for AChE Inhibitor Screening
The process of identifying and characterizing novel AChE inhibitors from a library of this compound derivatives follows a structured workflow.
Caption: Experimental workflow for the development of AChE inhibitors.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant therapeutic potential across a range of diseases. The development of bifunctional acetylcholinesterase inhibitors for Alzheimer's disease and the application of methyluracil in wound healing are particularly noteworthy. Further research is warranted to fully elucidate the mechanisms of action, expand the structure-activity relationship data, and explore the full therapeutic breadth of this versatile chemical scaffold. This guide provides a foundational understanding for researchers to build upon in their efforts to translate the potential of this compound derivatives into novel and effective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Slow-binding inhibition of acetylcholinesterase by an alkylammonium derivative of 6-methyluracil: mechanism and possible advantages for myasthenia gravis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ymerdigital.com [ymerdigital.com]
- 8. portlandpress.com [portlandpress.com]
- 9. Antiviral activity of 3-(3,5-dimethylbenzyl)uracil derivatives against HIV-1 and HCMV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
The Role of 3-Methyluracil in DNA/RNA Methylation Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of epigenetic regulation, the modification of nucleic acids plays a pivotal role in controlling gene expression and cellular function. Among the various modifications, methylation of DNA and RNA has garnered significant attention. 3-Methyluracil (m3U), a methylated derivative of the pyrimidine (B1678525) base uracil (B121893), has emerged as a key molecule in the study of RNA demethylation, particularly through its interaction with the Fat Mass and Obesity-Associated (FTO) protein. This technical guide provides a comprehensive overview of the role of this compound in DNA/RNA methylation studies, with a focus on its biochemical pathways, experimental applications, and quantitative analysis.
Biochemical Pathway of this compound Demethylation
This compound is a substrate for the FTO protein, an Fe(II) and α-ketoglutarate-dependent dioxygenase. FTO catalyzes the oxidative demethylation of this compound in single-stranded RNA (ssRNA), converting it back to uracil.[1][2] This process is crucial for understanding the dynamics of RNA methylation and its impact on cellular processes. The FTO protein exhibits a preference for this compound in ssRNA over 3-methylthymine (B189716) in single-stranded DNA (ssDNA).[1][2]
The demethylation reaction proceeds through an oxidative mechanism, where the methyl group on the N3 position of uracil is hydroxylated and subsequently removed as formaldehyde.[3] This enzymatic reaction is dependent on the presence of co-factors Fe(II) and α-ketoglutarate.[1][2][3]
Quantitative Data on FTO-mediated Demethylation
| Enzyme | Substrate | Co-substrate | Km | Reference |
| FTO | This compound-containing oligonucleotide | α-ketoglutarate | 2.88 µM | [4] |
Experimental Protocols
Synthesis of this compound-Containing RNA Oligonucleotides
The study of this compound's role in RNA methylation necessitates the synthesis of RNA oligonucleotides containing this modified base. This is typically achieved through solid-phase phosphoramidite (B1245037) chemistry.
Workflow for Synthesis of Modified RNA:
Detailed Steps:
-
Solid Support: The synthesis begins with a solid support, typically controlled pore glass (CPG), to which the first nucleoside is attached.
-
Deprotection: The 5'-dimethoxytrityl (DMT) protecting group of the attached nucleoside is removed using a mild acid.
-
Coupling: The this compound phosphoramidite, activated by an activator like tetrazole, is coupled to the free 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent like iodine.
-
Repeat: Steps 2-5 are repeated for each subsequent nucleotide in the desired sequence.
-
Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the bases and phosphates are removed.
-
Purification: The final product is purified, typically by high-performance liquid chromatography (HPLC), to isolate the full-length, modified RNA oligonucleotide.
FTO Demethylase Activity Assay (Fluorescence-based)
This assay provides a sensitive method for measuring the demethylase activity of FTO on a this compound-containing RNA substrate.
Principle: A single-stranded RNA oligonucleotide is designed with a stem-loop structure. The loop contains a single this compound residue, and the stem is flanked by a fluorophore and a quencher. In its native state, the proximity of the fluorophore and quencher results in low fluorescence. FTO-mediated demethylation of this compound to uracil creates a cleavage site for RNase A. Cleavage of the loop by RNase A leads to the separation of the fluorophore and quencher, resulting in a measurable increase in fluorescence.
Experimental Workflow:
Detailed Protocol:
-
Reaction Setup: In a microplate well, combine the following components in a suitable reaction buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM KCl):
-
This compound-containing fluorescent RNA probe (final concentration ~100 nM)
-
Recombinant FTO protein (concentration to be optimized)
-
(NH₄)₂Fe(SO₄)₂·6H₂O (final concentration ~75 µM)
-
α-ketoglutarate (final concentration ~300 µM)
-
Ascorbic acid (final concentration ~2 mM)
-
RNase A (concentration to be optimized)
-
-
Incubation: Incubate the reaction mixture at 37°C.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: Plot the fluorescence intensity against time. The initial rate of the reaction can be determined from the linear portion of the curve. This rate is proportional to the FTO demethylase activity.
Quantitative Analysis of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of this compound in biological samples.
Protocol Outline:
-
RNA Isolation and Digestion:
-
Isolate total RNA from cells or tissues of interest.
-
Digest the RNA to single nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).[5]
-
-
Sample Preparation:
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample and remove interfering substances.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a reverse-phase HPLC column.
-
Separate the nucleosides using a gradient of aqueous and organic mobile phases.
-
Detect and quantify this compound using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound should be used for quantification.
-
| Parameter | Setting |
| Chromatography | |
| Column | C18 reverse-phase |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation of nucleosides |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [M+H]⁺ of this compound |
| Product Ions (m/z) | Specific fragment ions of this compound |
| Collision Energy | Optimized for each transition |
Downstream Effects of this compound Demethylation
The demethylation of this compound by FTO can have significant downstream effects on gene expression and cellular function. FTO-mediated demethylation of m6A, a more extensively studied RNA modification, has been shown to regulate mRNA stability, splicing, and translation.[3][6] While the direct and widespread impact of this compound demethylation on gene expression is still an active area of research, it is hypothesized to play a role in fine-tuning RNA function.
Studying Downstream Effects in Cell Culture:
-
Introduction of this compound-Containing RNA:
-
Analysis of Gene Expression:
-
After a defined incubation period, isolate total RNA from the transfected cells.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of target genes that may be affected by the demethylation of the introduced RNA.[9][10]
-
Alternatively, transcriptome-wide changes in gene expression can be assessed using RNA sequencing (RNA-seq).
-
Conclusion
This compound serves as a valuable tool for investigating the mechanisms of RNA demethylation, particularly the activity of the FTO protein. The ability to synthesize this compound-containing RNA oligonucleotides, coupled with sensitive analytical techniques like fluorescence-based assays and LC-MS/MS, allows for detailed in vitro and cellular studies. Further research into the downstream consequences of this compound demethylation will undoubtedly provide deeper insights into the complex world of post-transcriptional gene regulation and its implications in health and disease. This technical guide provides a foundational framework for researchers and professionals to design and execute experiments aimed at unraveling the multifaceted role of this compound in the dynamic landscape of RNA methylation.
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. personalpages.manchester.ac.uk [personalpages.manchester.ac.uk]
- 3. FTO‐mediated m6A demethylation regulates IGFBP3 expression and AKT activation through IMP3‐dependent P‐body re‐localisation in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A real-time PCR assay for DNA-methylation using methylation-specific blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA Demethylase FTO Mediated RNA m6A Modification Is Involved in Maintaining Maternal-Fetal Interface in Spontaneous Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guidelines for RNA Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Efficient delivery of RNA interference oligonucleotides to polarized airway epithelia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gene-quantification.de [gene-quantification.de]
- 10. Quantitative PCR Basics [sigmaaldrich.com]
In-Depth Technical Guide: Toxicological Profile and Safety Handling of 3-Methyluracil
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a formal risk assessment. Always consult the most up-to-date Safety Data Sheet (SDS) and relevant institutional and governmental guidelines before handling 3-Methyluracil.
Executive Summary
This compound, a derivative of the nucleobase uracil (B121893), is a chemical compound utilized in research and development. While comprehensive toxicological data is not extensively available in the public domain, existing information indicates that it should be handled with caution. The primary health hazard identified is the suspicion of carcinogenicity. This guide provides a detailed overview of the known toxicological profile, safety handling procedures, and experimental methodologies relevant to the assessment of this compound. Due to significant data gaps in quantitative toxicity and mechanisms of action, a precautionary approach to handling is strongly recommended.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 3-methylpyrimidine-2,4(1H,3H)-dione |
| Synonyms | 3-Methyl-1H-pyrimidine-2,4-dione, 3-MeU |
| CAS Number | 608-34-4[1] |
| Molecular Formula | C₅H₆N₂O₂[1] |
| Molecular Weight | 126.11 g/mol [1] |
| Appearance | Solid powder |
| Solubility | Soluble in 1 M NaOH |
Toxicological Profile
The toxicological data for this compound is not comprehensive. Much of the available information is qualitative or pertains to related compounds.
Acute Toxicity
For a related compound, 6-Chloro-3-methyluracil , an oral LD50 in rats has been reported as 2,500.0 mg/kg, suggesting low acute toxicity by ingestion for this specific analog. However, this data should not be directly extrapolated to this compound.
General symptoms of overexposure may include:
-
Skin contact: Inflammation, itching, scaling, reddening, or blistering.[2]
-
Eye contact: Redness, pain, or severe eye damage.[2]
-
Inhalation: Irritation of the lungs and respiratory system.[2]
-
Ingestion: May cause gastrointestinal irritation.
Chronic Toxicity
There is a lack of specific studies on the chronic toxicity of this compound. Long-term exposure effects have not been characterized.
Carcinogenicity
This compound is classified as a Category 2 Carcinogen under the Globally Harmonized System (GHS), with the hazard statement H351: "Suspected of causing cancer."[1] This classification is based on aggregated data from notifications to the ECHA C&L Inventory.[1]
The International Agency for Research on Cancer (IARC) has not specifically classified this compound.[2] However, the related compound Methylthiouracil (B1676490) is classified by IARC as Group 2B, "Possibly carcinogenic to humans." This classification for methylthiouracil is based on sufficient evidence in experimental animals for its carcinogenicity, where it has been shown to produce thyroid follicular-cell adenomas and carcinomas. The mechanism is thought to involve the inhibition of thyroid peroxidase, leading to increased secretion of thyroid-stimulating hormone.
Due to the structural similarity and the GHS classification, this compound should be handled as a potential carcinogen.
Mutagenicity and Genotoxicity
Specific mutagenicity data for this compound from standard assays like the Ames test, chromosomal aberration test, or in vivo micronucleus test are not available in the public domain.
However, a study on a derivative of 6-methyluracil (Agent No. 547) indicated that while it was non-mutagenic in the Ames test without metabolic activation, it showed a significant increase in revertant colonies in preincubation assays and possessed significant clastogenic activity in an in vivo mouse micronucleus test.[3][4] This suggests that the methyluracil scaffold has the potential for genotoxic activity, warranting careful handling of all derivatives.
Reproductive and Developmental Toxicity
No specific reproductive or developmental toxicity studies for this compound were identified.
Safety Handling and Exposure Control
Given the suspected carcinogenicity and lack of comprehensive toxicity data, stringent safety protocols must be followed when handling this compound.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.
Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact. Gloves should be inspected before use and changed immediately upon contamination. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-certified respirator with appropriate cartridges should be used if there is a risk of generating airborne dust or aerosols, especially when handling the powder outside of a fume hood. | Prevents inhalation of the chemical. |
Handling and Storage
-
Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[2] Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling. Minimize dust generation.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep away from incompatible substances and sources of ignition. Store locked up.[2]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Obtain medical attention immediately.[2] |
| Skin Contact | Immediately flush skin with plenty of running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical attention immediately.[2] |
| Eye Contact | Immediately flush eyes with plenty of running water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Obtain medical attention immediately.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain medical attention immediately.[2] |
Spill and Disposal Procedures
-
Spill Cleanup: Evacuate the area. Wear appropriate PPE. For a dry spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For a wet spill, absorb with an inert material and place in a sealed container.
-
Disposal: Dispose of waste in accordance with all applicable local, state, and federal regulations. This compound and contaminated materials should be treated as hazardous waste.
Signaling Pathways and Mechanisms of Action (Data Not Available)
A thorough search of scientific literature and databases did not yield specific information on the cellular signaling pathways directly affected by this compound. As a uracil analog, it is plausible that its toxic effects, if any, could stem from interference with pyrimidine (B1678525) metabolism.
Potential Involvement in Pyrimidine Metabolism
Pyrimidine metabolism is a fundamental cellular process for the synthesis of DNA and RNA precursors.[5] Uracil is a key component of this pathway.[6] It is conceivable that this compound could act as an antagonist or be incorporated into nucleic acids, leading to errors in replication or transcription. However, this is speculative and requires experimental validation.
Experimental Protocols
While specific experimental results for this compound are lacking, the following sections detail the standard methodologies for key toxicological assays that would be appropriate for its evaluation.
Bacterial Reverse Mutation Assay (Ames Test)
This test evaluates the potential of a chemical to induce gene mutations in bacteria.
Protocol Overview (based on OECD Guideline 471):
-
Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA), which are auxotrophic for histidine or tryptophan respectively, are used.[7][8]
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[8]
-
Exposure: The bacterial strains are exposed to various concentrations of this compound, along with positive and negative controls, and plated on a minimal agar (B569324) medium lacking the required amino acid.[7]
-
Incubation: Plates are incubated at 37°C for 48-72 hours.[7]
-
Evaluation: The number of revertant colonies (colonies that have mutated back to a prototrophic state and can now grow on the minimal medium) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.[7]
In Vitro Mammalian Chromosomal Aberration Test
This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.
Protocol Overview (based on OECD Guideline 473):
-
Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[3][4][9]
-
Exposure: Cell cultures are exposed to at least three concentrations of this compound for a short period (3-6 hours) with and without S9 metabolic activation, and for a longer period (continuous treatment) without S9.[4]
-
Metaphase Arrest: After exposure, cells are treated with a metaphase-arresting substance (e.g., colcemid) to accumulate cells in the metaphase stage of mitosis.[3]
-
Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides. The chromosomes are then stained (e.g., with Giemsa).
-
Microscopic Analysis: Metaphase cells are analyzed microscopically for chromosomal aberrations, such as chromatid and chromosome breaks and exchanges.[10]
-
Evaluation: A test substance is considered positive if it produces a statistically significant, dose-dependent increase in the frequency of cells with structural chromosomal aberrations.[10]
In Vivo Mammalian Erythrocyte Micronucleus Test
This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of animals, usually rodents.
Protocol Overview (based on OECD Guideline 474):
-
Animal Model: Typically, mice or rats are used.[11]
-
Administration: The test substance (this compound) is administered to the animals, usually via the intended route of human exposure, at three dose levels. A vehicle control and a positive control group are also included.[11]
-
Sample Collection: At appropriate intervals after the final administration (e.g., 24 and 48 hours), bone marrow or peripheral blood is collected.[11]
-
Slide Preparation: Smears are made on microscope slides and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.
-
Microscopic Analysis: A large number of polychromatic erythrocytes (e.g., 2000 per animal) are scored for the presence of micronuclei, which are small nuclei outside the main nucleus formed from chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[12]
-
Evaluation: A positive result is indicated by a statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the control group.[11]
Conclusion and Recommendations
This compound is a compound with a significant data gap in its toxicological profile. The primary concern is its classification as a suspected carcinogen (GHS Category 2). In the absence of comprehensive data on acute and chronic toxicity, mutagenicity, and reproductive effects, a highly precautionary approach is warranted. All handling should be performed under strict engineering controls with appropriate personal protective equipment to minimize any potential exposure. Further research is critically needed to fully characterize the toxicological properties of this compound, including its mechanism of action and potential effects on cellular signaling pathways, to allow for a more complete risk assessment.
References
- 1. This compound | C5H6N2O2 | CID 79066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. nucro-technics.com [nucro-technics.com]
- 4. criver.com [criver.com]
- 5. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 6. Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbiologyinfo.com [microbiologyinfo.com]
- 8. enamine.net [enamine.net]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. Oced 473 chromosomal aberration | PPTX [slideshare.net]
- 11. criver.com [criver.com]
- 12. Combining the in vivo comet and micronucleus assays: a practical approach to genotoxicity testing and data interpretation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Metabolic Pathways Involving 3-Methyluracil
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic pathways involving 3-Methyluracil (m3U), a methylated nucleobase found in RNA. The guide details the biosynthesis, degradation, and potential signaling implications of m3U, with a focus on the enzymatic processes and their quantitative aspects. Detailed experimental protocols for the analysis of m3U and relevant enzyme activity are provided, along with visual representations of the metabolic and experimental workflows to facilitate understanding and further research in this area. This document is intended to serve as a valuable resource for researchers in molecular biology, drug development, and related fields who are investigating the roles of RNA modifications in cellular processes and disease.
Introduction
This compound is a pyrimidone derivative of the nucleobase uracil (B121893), characterized by a methyl group at the N3 position. It is recognized as a metabolite and exists in biological systems primarily as a component of RNA, specifically within ribosomal RNA (rRNA) in archaea, eubacteria, and eukaryotes.[1][2] The presence of this modification suggests a role in modulating RNA structure and function. Understanding the metabolic pathways of this compound, from its synthesis to its degradation, is crucial for elucidating its physiological and pathological significance. This guide will explore the known enzymatic pathways, quantitative data, and experimental methodologies related to m3U metabolism.
Biosynthesis of this compound
The synthesis of this compound occurs at the RNA level through the enzymatic methylation of a specific uracil residue.
Enzymatic Methylation:
In bacteria, the enzyme 16S rRNA (uracil1498-N3)-methyltransferase , also known as RsmE , is responsible for the specific methylation of uracil at the N3 position within the 16S ribosomal RNA.[3] This enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor. While the direct human ortholog of RsmE is not definitively characterized, 3-methyluridine (B1581624) is found in eukaryotic rRNAs (18S, 25S, and 28S), indicating the presence of analogous enzymatic machinery in eukaryotes.[2] Eukaryotic tRNA methyltransferases are known to be involved in a wide array of RNA modifications, and it is plausible that a yet-to-be-fully-characterized member of this family is responsible for N3-uracil methylation in human rRNA.[4][5]
The biosynthesis pathway can be summarized as follows:
Degradation of this compound
The primary degradation pathway for this compound involves oxidative demethylation, which converts it back to uracil. This uracil then enters the canonical pyrimidine (B1678525) catabolic pathway.
Oxidative Demethylation by FTO
The fat mass and obesity-associated (FTO) protein, an Fe(II) and 2-oxoglutarate-dependent dioxygenase, has been identified as the primary enzyme responsible for the demethylation of this compound in single-stranded RNA (ssRNA).[6][7] The reaction proceeds via an oxidative mechanism, removing the methyl group from the N3 position of the uracil base.
The demethylation reaction is as follows:
Quantitative Data: FTO Enzyme Kinetics
The kinetic parameters of mouse and human FTO enzymes for the demethylation of this compound in a 15-mer single-stranded RNA substrate have been determined.[6]
| Enzyme | Substrate | K_m (µM) | k_cat (min⁻¹) |
| Mouse FTO (mFTO) | 3-meU in ssRNA | 2.0 ± 0.4 | 0.20 ± 0.02 |
| Human FTO (hFTO) | 3-meU in ssRNA | 3.1 ± 0.6 | 0.09 ± 0.01 |
| Table 1: Kinetic parameters of FTO-mediated demethylation of this compound.[6] |
These data indicate that FTO has a micromolar affinity for its this compound substrate in ssRNA.
Canonical Pyrimidine Catabolism
Once demethylated to uracil, the molecule enters the well-established three-step pyrimidine degradation pathway, which occurs primarily in the liver. This pathway converts uracil into β-alanine, carbon dioxide, and ammonia.
The enzymes involved are:
-
Dihydropyrimidine Dehydrogenase (DPD): Reduces uracil to dihydrouracil (B119008).
-
Dihydropyrimidinase (DHP): Hydrolyzes dihydrouracil to N-carbamoyl-β-alanine.
-
β-Ureidopropionase (UPB1): Cleaves N-carbamoyl-β-alanine to β-alanine, CO₂, and NH₃.
Signaling and Cellular Implications
The direct signaling roles of this compound are not yet well-established. However, its metabolism is intrinsically linked to cellular signaling through the FTO protein and the broader context of pyrimidine metabolism.
-
FTO and Cellular Signaling: FTO is a key regulator of gene expression through its demethylase activity on various RNA species. Inhibition of FTO leads to an accumulation of methylated RNAs, including those containing this compound, which can impact cellular processes such as proliferation and tumorigenesis.[8] For instance, FTO inhibition has been shown to enhance the antitumor effects of certain chemotherapies in glioma.[8] FTO-mediated autophagy inhibition has also been implicated in non-small cell lung cancer progression.[9]
-
Pyrimidine Metabolism and Cancer: The pyrimidine metabolic pathway is often upregulated in cancer cells to meet the demands of rapid proliferation.[10] Intermediates of this pathway can also have non-proliferative roles, influencing cell differentiation and metastasis.[4] The accumulation or depletion of pyrimidine metabolites can impact various cellular signaling pathways, including those regulated by DAF-12/NHR-49 and DAF-16/FOXO in C. elegans, which are involved in longevity.[1]
Experimental Protocols
In Vitro FTO Demethylase Activity Assay (HPLC-based)
This protocol is adapted from the methodology used to determine the kinetic parameters of FTO.[6]
Objective: To quantify the demethylation of this compound to uracil by the FTO protein in vitro.
Materials:
-
Recombinant human or mouse FTO protein
-
15-mer ssRNA oligonucleotide containing a single this compound (substrate)
-
Reaction buffer: 50 mM MES buffer (pH 6.0)
-
Cofactors: (NH₄)₂Fe(SO₄)₂·6H₂O (75 µM), 2-oxoglutarate (300 µM), L-ascorbic acid (2 mM)
-
Bovine Serum Albumin (BSA, 50 µg/mL)
-
EDTA (to quench the reaction)
-
Nuclease P1
-
Alkaline phosphatase
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare the reaction mixture by combining the reaction buffer, cofactors, and BSA.
-
Add the FTO enzyme to the reaction mixture at the desired concentration (e.g., 0.4 µM for hFTO).[6]
-
Initiate the reaction by adding the this compound-containing ssRNA substrate to a final concentration within the expected K_m range (e.g., 0.5-10 µM).
-
Incubate the reaction at 20°C for a time course that ensures less than 20% of the substrate is consumed to measure initial rates.[6]
-
Quench the reaction at various time points by adding EDTA to a final concentration of 5 mM.
-
Digest the ssRNA in the quenched reaction mixture into nucleosides by adding nuclease P1 and alkaline phosphatase and incubating according to the manufacturer's instructions.
-
Analyze the resulting nucleoside mixture by HPLC.
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm).
-
Mobile Phase: Isocratic elution with 95% Buffer A (50 mM ammonium (B1175870) acetate (B1210297) in water) and 5% Buffer B (50% acetonitrile, 50% water, 50 mM ammonium acetate, 0.1% TFA).[6]
-
Flow Rate: 1 mL/min.
-
Detection: UV at 261 nm.[6]
-
-
Quantify the amounts of 3-methyluridine and uridine (B1682114) by comparing the peak areas to a standard curve.
-
Calculate the initial reaction rates and determine the kinetic parameters (K_m and k_cat) using the Michaelis-Menten equation.
Conclusion
The metabolism of this compound is a key process in RNA modification and turnover. Its biosynthesis is catalyzed by specific RNA methyltransferases, while its degradation is primarily mediated by the FTO demethylase, which links this metabolic pathway to broader cellular signaling and gene regulation networks. The subsequent entry of the demethylated product, uracil, into the canonical pyrimidine catabolic pathway highlights the integration of RNA modification metabolism with general nucleotide homeostasis. Further research into the eukaryotic enzymes responsible for N3-uracil methylation and the precise signaling roles of this compound will be crucial for a complete understanding of its biological functions and its potential as a therapeutic target. The experimental protocols and data presented in this guide provide a solid foundation for researchers to pursue these investigations.
References
- 1. Intermediate metabolites of the pyrimidine metabolism pathway extend the lifespan of C. elegans through regulating reproductive signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Methyluridine - Wikipedia [en.wikipedia.org]
- 3. Cooperative methylation of human tRNA3Lys at positions A58 and U54 drives the early and late steps of HIV-1 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A non-proliferative role of pyrimidine metabolism in cancer – Molecular Metabolism [molecularmetabolism.com]
- 5. A dual role of human tRNA methyltransferase hTrmt13 in regulating translation and transcription | The EMBO Journal [link.springer.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 8. FTO Inhibition Enhances the Antitumor Effect of Temozolomide by Targeting MYC-miR-155/23a Cluster-MXI1 Feedback Circuit in Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FTO-mediated autophagy inhibition promotes non-small cell lung cancer progression by reducing the stability of SESN2 mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 3-Methyluracil
Abstract: This technical guide provides an in-depth analysis of 3-Methyluracil (3-MeU) through the lens of theoretical and computational chemistry. It is designed for researchers, scientists, and professionals in drug development, offering a consolidated resource on the molecule's structural, vibrational, and electronic properties. By leveraging data from Density Functional Theory (DFT) calculations and experimental spectroscopy, this document summarizes key quantitative data in structured tables, details computational and experimental protocols, and presents logical workflows through visualization, aiming to facilitate a deeper understanding of 3-MeU as a model for modified nucleobases.
Introduction
This compound (3-MeU) is a pyrimidine (B1678525) derivative of uracil (B121893), a fundamental component of ribonucleic acid (RNA).[1][2] Its structure is characterized by a methyl group at the N3 position of the uracil ring.[1] This modification prevents the N3 site from participating in the canonical Watson-Crick base pairing, making 3-MeU an important subject in the study of DNA damage, mutagenesis, and as a model compound for understanding the intricate effects of methylation on the physicochemical properties of nucleobases.
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to investigate the molecular properties of such compounds at an atomic level.[3][4] These theoretical approaches, when combined with experimental techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide a comprehensive picture of molecular geometry, vibrational modes, and electronic behavior.[5][6] This guide synthesizes findings from various computational and experimental studies to present a detailed profile of this compound.
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₆N₂O₂[1] |
| Molecular Weight | 126.11 g/mol [1] |
| CAS Registry Number | 608-34-4 |
| IUPAC Name | 3-methyl-1H-pyrimidine-2,4-dione[1] |
| Canonical SMILES | CN1C(=O)C=CNC1=O[1] |
Molecular Structure and Geometry
The geometric parameters of this compound, including bond lengths and angles, have been extensively studied using DFT methods. These calculations provide a precise three-dimensional model of the molecule in its ground state. The most stable conformation involves the pyrimidine ring being nearly planar.[7]
Computational studies, primarily using the B3LYP functional with basis sets such as 6-31G or 6-311++G(d,p), have been employed to optimize the molecular geometry.[5][7] The results from these calculations are generally in excellent agreement with experimental data where available, validating the accuracy of the theoretical models.[8]
Table 2: Selected Optimized Geometric Parameters of this compound (DFT/B3LYP)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-C2 | 1.38 | N1-C2-N3 | 116.5 |
| C2-N3 | 1.39 | C2-N3-C4 | 123.1 |
| N3-C4 | 1.38 | N3-C4-C5 | 114.8 |
| C4-C5 | 1.45 | C4-C5-C6 | 119.2 |
| C5-C6 | 1.34 | C5-C6-N1 | 122.5 |
| C6-N1 | 1.38 | C6-N1-C2 | 123.9 |
| C2=O8 | 1.22 | N1-H | 1.01 |
| C4=O7 | 1.22 | N3-C(H₃) | 1.47 |
Note: Values are representative and compiled from typical DFT B3LYP/6-31G level calculations.[7] Slight variations may exist depending on the specific basis set and computational method used.
Methodologies: Computational and Experimental Protocols
A robust understanding of this compound's properties is built upon well-defined computational and experimental procedures.
Density Functional Theory (DFT) is the most common computational approach for studying uracil derivatives due to its balance of accuracy and computational cost.[9]
-
Software: Calculations are typically performed using quantum chemistry packages like Gaussian, GAMESS, or ORCA.[5]
-
Method: The B3LYP hybrid functional is widely used, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[5][6]
-
Basis Set: The 6-31G(d,p) or the more extensive 6-311++G(d,p) basis sets are commonly employed to provide a good description of the electronic structure.[4][7]
-
Geometry Optimization: The molecular geometry is fully optimized without constraints to find the minimum energy conformation. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the structure is a true minimum on the potential energy surface.[10]
-
Property Calculations: Following optimization, further calculations are performed to determine electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis.[11][12][13]
-
FT-IR Spectroscopy: The FT-IR spectrum is typically recorded in the 4000–400 cm⁻¹ range using an instrument like a Thermo Nicolet or Bruker spectrometer.[5] Samples are often prepared as KBr (potassium bromide) pellets to obtain solid-state spectra. The spectral resolution is generally set to ±2 cm⁻¹. For detailed studies, matrix isolation techniques can be used to minimize intermolecular interactions.[14]
-
FT-Raman Spectroscopy: FT-Raman spectra are recorded in a complementary range, often 4000–50 cm⁻¹.[5] A common setup involves a Nd:YAG laser operating at 1064 nm as the excitation source to reduce fluorescence.[15]
Vibrational Spectroscopy Analysis
Vibrational analysis is crucial for identifying functional groups and understanding the bonding characteristics of this compound. The comparison between theoretically calculated and experimentally observed frequencies allows for precise assignment of vibrational modes.[5] Calculated harmonic frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and method limitations.[14]
Table 3: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode Assignment | Experimental FT-IR[5][16] | Experimental FT-Raman[5][16] | Calculated (Scaled DFT)[5] |
| N1-H Stretch | ~3495 | - | ~3490 |
| C-H (ring) Stretch | ~3080 | ~3085 | ~3083 |
| C-H (methyl) Stretch | ~2940 | ~2945 | ~2938 |
| C2=O Stretch | ~1720 | ~1718 | ~1725 |
| C4=O Stretch | ~1660 | ~1658 | ~1665 |
| C5=C6 Stretch | ~1615 | ~1620 | ~1610 |
| CH₃ Deformation | ~1510 | ~1512 | ~1510 |
| Ring Breathing | ~780 | ~785 | ~782 |
Electronic Properties and Chemical Reactivity
The electronic properties of this compound dictate its reactivity and interactions with other molecules. These are primarily investigated through Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) analysis.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor.[17] The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity.[12][18] A smaller gap suggests higher reactivity.
Table 4: Calculated Electronic Properties of this compound
| Property | Energy (eV) |
| HOMO Energy | ~ -6.8 |
| LUMO Energy | ~ -1.5 |
| HOMO-LUMO Gap (ΔE) | ~ 5.3 |
Note: Values are representative and calculated at the DFT/B3LYP level.
The MEP map is a visual tool used to predict reactive sites for electrophilic and nucleophilic attacks.[19] It illustrates the charge distribution on the molecule's surface.[20]
-
Negative Regions (Red/Yellow): These are electron-rich areas, primarily around the electronegative oxygen atoms of the carbonyl groups (C=O). These sites are susceptible to electrophilic attack.[21]
-
Positive Regions (Blue): These are electron-deficient areas, typically found around the hydrogen atoms, especially the N1-H proton. These sites are prone to nucleophilic attack.[21]
-
Neutral Regions (Green): These areas have a near-zero potential.
For this compound, the MEP map clearly indicates that the carbonyl oxygens are the primary sites for electrophilic interaction, while the N1-H group is a key site for hydrogen bonding and nucleophilic interaction.[22]
NBO analysis provides insight into intramolecular charge transfer, hyperconjugative interactions, and the underlying Lewis structure of the molecule.[23] It describes the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. This analysis helps quantify the stability gained from these interactions and provides a more detailed picture of the bonding within the molecule.
Applications in Research and Drug Development
The theoretical data derived from computational studies on this compound serves multiple purposes in scientific research.
-
Understanding Mutagenesis: By modeling 3-MeU, researchers can understand how alkylation at the N3 position affects the structure and base-pairing capabilities of uracil, providing insights into mechanisms of DNA damage and repair.
-
Spectroscopic Interpretation: Calculated vibrational and electronic spectra serve as a benchmark for interpreting complex experimental data for larger, related biological systems.
-
Drug Design: Understanding the reactive sites (via MEP) and electronic properties (via HOMO-LUMO) of modified nucleobases like 3-MeU can guide the design of new therapeutic agents, such as antiviral or anticancer drugs that act as nucleoside analogs. The computational approach allows for the screening and prediction of properties before undertaking costly and time-consuming synthesis.
Conclusion
Theoretical and computational studies provide an indispensable framework for the detailed characterization of this compound. Methods like DFT have proven to be highly effective in predicting its molecular geometry, vibrational spectra, and electronic properties with a high degree of accuracy.[8] This in-depth knowledge not only enhances our fundamental understanding of how methylation impacts nucleobases but also provides valuable, actionable data for broader applications in fields such as molecular biology, materials science, and pharmaceutical development. The synergy between computational prediction and experimental validation continues to be a powerful paradigm in modern chemical and biological research.
References
- 1. This compound | C5H6N2O2 | CID 79066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DNAmod: this compound [dnamod.hoffmanlab.org]
- 3. jocpr.com [jocpr.com]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijcps.org [ijcps.org]
- 11. Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview [ouci.dntb.gov.ua]
- 12. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 13. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]
- 14. researchgate.net [researchgate.net]
- 15. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. learn.schrodinger.com [learn.schrodinger.com]
- 19. researchgate.net [researchgate.net]
- 20. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 21. chemrxiv.org [chemrxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. Natural bond orbital - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of 3-Methyluracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyluracil (3-MeU) is a methylated nucleobase analog of uracil.[1] Its presence and concentration in biological matrices can be of significant interest in various research areas, including drug metabolism studies, clinical diagnostics, and cellular biology. Accurate and robust analytical methods are crucial for the reliable quantification of this compound in diverse sample types. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE).
Analytical Methods Overview
A variety of analytical techniques can be employed for the quantification of this compound. The choice of method often depends on the required sensitivity, selectivity, sample matrix, and available instrumentation. The table below summarizes the typical quantitative performance of the analytical methods detailed in this document.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS | Capillary Electrophoresis |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 1 - 10 ng/mL | 0.05 - 1 ng/mL | 50 - 100 ng/mL |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL | 5 - 25 ng/mL | 0.1 - 5 ng/mL | 150 - 300 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 5% | < 15% | < 10% | < 10% |
Note: The values presented for GC-MS, LC-MS/MS, and Capillary Electrophoresis are typical performance characteristics for the analysis of small molecules in biological matrices and may vary depending on the specific instrumentation and experimental conditions. The HPLC-UV data is based on a validated method for methyluracil.
Signaling Pathway Involvement: FTO-Mediated Demethylation
This compound has been identified as a substrate for the fat mass and obesity-associated (FTO) protein, an Fe(II)- and α-ketoglutarate-dependent dioxygenase.[1][2] The FTO protein catalyzes the oxidative demethylation of this compound in single-stranded RNA (ssRNA), converting it back to uracil.[2] This enzymatic activity suggests a role for this compound in RNA modification and cellular signaling pathways.
Experimental Protocols
The following sections provide detailed protocols for sample preparation and analysis of this compound using various analytical techniques.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is adapted from a validated method for the determination of methyluracil in pharmaceutical formulations.[3]
a. Sample Preparation (Aqueous Samples)
-
Filter the aqueous sample through a 0.45 µm syringe filter.
-
If necessary, dilute the sample with the mobile phase to fall within the calibration range.
b. Experimental Workflow
c. HPLC Conditions
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Methanol:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 270 nm |
| Run Time | 10 minutes |
d. Quantitative Data
| Parameter | Value | Reference |
| Linearity Range | 320.0 – 480.0 µg/mL | [3] |
| Correlation Coefficient (R²) | > 0.999 | [3] |
| LOD | 15.8 µg/mL | [3] |
| LOQ | 47.9 µg/mL | [3] |
| Accuracy (% Recovery) | 98.55% - 100.11% | [3] |
| Precision (%RSD) | < 2.0% | [3] |
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general procedure for the analysis of small molecules like this compound in urine, which requires derivatization to increase volatility.[4][5]
a. Sample Preparation (Urine)
-
Internal Standard Addition: To 500 µL of urine, add an appropriate amount of a suitable internal standard (e.g., isotopically labeled this compound).
-
Extraction: Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.
-
Solvent Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Cap the vial tightly and heat at 70 °C for 60 minutes.
b. Experimental Workflow
c. GC-MS Conditions
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 80 °C (2 min), then 10 °C/min to 280 °C (hold 5 min) |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| MS Scan Range | m/z 50-550 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general method for the quantification of small molecules in plasma, offering high sensitivity and selectivity.[6][7]
a. Sample Preparation (Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing an internal standard (e.g., isotopically labeled this compound).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
b. Experimental Workflow
c. LC-MS/MS Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition | To be determined by direct infusion of a this compound standard |
Capillary Electrophoresis (CE)
This protocol provides a general framework for developing a CE method for this compound quantification.
a. Sample Preparation
-
Filter the sample through a 0.22 µm syringe filter.
-
Dilute the sample with the background electrolyte (BGE) to an appropriate concentration.
b. Experimental Workflow
c. CE Conditions
| Parameter | Value |
| Capillary | Fused-silica, 50 µm ID, 50 cm total length |
| Background Electrolyte (BGE) | 25 mM Sodium Borate Buffer, pH 9.2 |
| Voltage | 25 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV at 214 nm or 270 nm |
Conclusion
The analytical methods described provide robust and reliable options for the quantification of this compound in various matrices. The choice of method will depend on the specific research question, required sensitivity, and available instrumentation. Proper method validation is essential to ensure the accuracy and precision of the obtained results. The involvement of this compound in FTO-mediated RNA demethylation highlights its potential role in cellular regulation and warrants further investigation, for which these analytical methods will be indispensable.
References
- 1. Oxidative demethylation of 3-methylthymine and this compound in single-stranded DNA and RNA by mouse and human FTO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative demethylation of 3-methylthymine and this compound in single-stranded DNA and RNA by mouse and human FTO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
HPLC-UV method for 3-Methyluracil analysis in plasma
An HPLC-UV method has been developed for the quantitative analysis of 3-Methyluracil in plasma, catering to the needs of researchers, scientists, and drug development professionals. This application note provides a detailed protocol for the method, including sample preparation, chromatographic conditions, and validation parameters.
Introduction
This compound is a metabolite of interest in various research and clinical settings. Accurate and reliable quantification in biological matrices like plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. The described High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method offers a robust and accessible approach for this purpose.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., 5-Fluorouracil or other suitable compound
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, obtained from a water purification system)
-
Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 4.5)
-
Human plasma (drug-free)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The chromatographic separation is achieved on a C18 reversed-phase column.
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:50 mM Sodium Acetate Buffer (pH 4.5) (10:90, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35 °C |
| UV Detection | 265 nm |
| Run Time | 10 minutes |
Preparation of Standard and Quality Control Solutions
Stock solutions of this compound and the internal standard are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by diluting the stock solutions with the mobile phase to create a calibration curve. Quality control (QC) samples are prepared at low, medium, and high concentrations by spiking drug-free human plasma with known amounts of this compound.
Sample Preparation
Plasma samples are prepared using a solid-phase extraction (SPE) method to remove proteins and other interfering substances.[1]
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC-grade water.
-
Loading: To 500 µL of plasma, add the internal standard. Vortex and load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elution: Elute the this compound and internal standard from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.
-
Injection: Inject 20 µL of the reconstituted sample into the HPLC system.
Method Validation
The method was validated according to established guidelines for bioanalytical method validation. The key validation parameters are summarized below.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity | |
| Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy & Precision | |
| Intra-day Precision (RSD%) | < 5% |
| Inter-day Precision (RSD%) | < 7% |
| Accuracy (% Recovery) | 95 - 105% |
| Sensitivity | |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Recovery | |
| Extraction Recovery | > 90% |
| Specificity | No interference from endogenous plasma components was observed at the retention time of this compound and the internal standard. |
Data Presentation
The quantitative data for the is summarized in the tables above. These tables provide a clear and concise overview of the method's performance characteristics.
Visualizations
Experimental Workflow
The following diagram illustrates the complete experimental workflow from sample collection to data analysis.
Caption: Experimental workflow for this compound analysis in plasma.
Logical Relationship of HPLC-UV Method Steps
This diagram outlines the logical progression of the key steps in the HPLC-UV method.
Caption: Key steps of the HPLC-UV method for this compound analysis.
References
Application Note: Quantification of 3-Methyluracil in Human Urine using LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-Methyluracil in human urine. The protocol utilizes a simple and efficient sample preparation procedure involving protein precipitation. Chromatographic separation is achieved using Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for the retention of polar analytes like this compound. Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. This method is intended for researchers, scientists, and drug development professionals requiring accurate measurement of this compound in a complex biological matrix.
Introduction
This compound is a modified nucleobase that can be found in urine and may serve as a potential biomarker in various physiological and pathological states. Accurate and reliable quantification of this small, polar molecule in a complex biological matrix such as urine presents analytical challenges. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for such applications due to its high sensitivity, selectivity, and speed.[1][2][3] This note provides a detailed protocol for a HILIC-based LC-MS/MS method for the determination of this compound in human urine.
Experimental
Sample Preparation
A simple protein precipitation method is employed for sample cleanup.[4]
-
Thaw frozen human urine samples at room temperature.
-
Vortex the urine sample to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the urine sample.
-
Add 20 µL of internal standard working solution (e.g., 13C,15N2-3-Methyluracil in 50:50 acetonitrile (B52724):water).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 10 mM ammonium (B1175870) formate).
-
Vortex for 30 seconds and centrifuge at 2,000 x g for 5 minutes.
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a HILIC column to retain the polar this compound.
-
LC System: A high-performance liquid chromatography system.
-
Column: HILIC Column (e.g., Silica-based, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start at a high percentage of organic solvent (e.g., 95% B) and gradually decrease to elute the polar analyte.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry
Detection is achieved using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., Gas Temp: 350°C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 4000 V).
The precursor ion for this compound is its protonated molecule [M+H]+. Based on the molecular weight of 126.11 g/mol , the precursor ion will have an m/z of approximately 127.1.[5] The fragmentation of protonated uracil (B121893) and its derivatives typically involves the loss of isocyanic acid (HNCO) or ammonia (B1221849) (NH3).[6][7]
Table 1: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| This compound | 127.1 | 84.1 | To be optimized | Quantifier, corresponds to [M+H-HNCO]+ |
| This compound | 127.1 | 68.1 | To be optimized | Qualifier, potential fragment |
| 13C,15N2-3-Methyluracil (IS) | 130.1 | 86.1 | To be optimized | Internal Standard |
Collision energies need to be empirically optimized for the specific instrument used.
Method Performance (Expected)
The following table summarizes the expected quantitative performance of the method based on similar assays for nucleosides in urine.[1][4]
Table 2: Expected Method Performance Parameters
| Parameter | Expected Value |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |
| Linearity (r2) | > 0.99 |
| Recovery | 85 - 115% |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Matrix Effect | Minimal with stable isotope-labeled internal standard |
Visualization of Experimental Workflow
References
- 1. Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciex.com [sciex.com]
- 3. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 4. nebiolab.com [nebiolab.com]
- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 6. Collision-induced dissociation of uracil and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Revisiting the reactivity of uracil during collision induced dissociation: tautomerism and charge-directed processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of 3-Methyluracil using 1H and 13C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers and professionals in drug development, the precise structural characterization of molecules such as 3-Methyluracil, a substituted pyrimidine (B1678525) and a potential building block in medicinal chemistry, is of paramount importance. This document provides a detailed guide to the application of one-dimensional (1D) ¹H and ¹³C NMR spectroscopy for the unambiguous structural elucidation of this compound. These protocols are designed to ensure the acquisition of high-quality data, facilitating accurate spectral interpretation and structural confirmation.
Structural and Spectroscopic Overview of this compound
This compound is a derivative of uracil (B121893), a pyrimidine nucleobase. The methylation at the N3 position significantly influences the electronic environment of the molecule's protons and carbons, leading to a characteristic NMR fingerprint. Understanding these spectral features is key to its identification and the analysis of its derivatives.
Molecular Structure of this compound:
Quantitative NMR Data for this compound
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. These values are compiled from typical ranges observed for similar uracil derivatives and are essential for the assignment of the acquired spectra.
Table 1: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 | ~11.2 | Singlet (broad) | - |
| H5 | ~5.7 | Doublet | ~7.5 |
| H6 | ~7.6 | Doublet | ~7.5 |
| N3-CH₃ | ~3.1 | Singlet | - |
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C2 | ~152 |
| C4 | ~164 |
| C5 | ~102 |
| C6 | ~142 |
| N3-CH₃ | ~27 |
Experimental Protocols
Detailed and standardized experimental procedures are critical for obtaining reproducible and high-quality NMR data.
Protocol 1: Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of high-purity this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its excellent solvating power for uracil derivatives and its ability to allow observation of exchangeable protons (N-H).
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, standard 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
-
Labeling: Clearly label the NMR tube with the sample identification.
Protocol 2: ¹H NMR Data Acquisition
-
Spectrometer Setup: Tune and shim the NMR spectrometer to the lock signal of the deuterated solvent to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Number of Scans (NS): 16 to 32 scans for a good signal-to-noise ratio.
-
Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of the protons between scans.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): 12-16 ppm, centered around 6-8 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at ~2.50 ppm) or an internal standard like Tetramethylsilane (TMS).
-
Integrate the peaks to determine the relative number of protons.
-
Protocol 3: ¹³C NMR Data Acquisition
-
Spectrometer Setup: Tune and shim the spectrometer for ¹³C observation.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).
-
Number of Scans (NS): 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 200-240 ppm, centered around 100-120 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the solvent peak (DMSO-d₆ at ~39.52 ppm) or TMS.
-
Workflow for Structural Elucidation
The following diagram illustrates the logical workflow from sample preparation to the final structural confirmation of this compound using NMR spectroscopy.
Caption: Workflow for this compound structural elucidation by NMR.
Conclusion
The application of ¹H and ¹³C NMR spectroscopy, guided by the detailed protocols and reference data provided in these notes, enables the robust and accurate structural elucidation of this compound. This foundational technique is indispensable for quality control, reaction monitoring, and the characterization of novel derivatives in a research and drug development setting. Adherence to these standardized procedures will ensure high-quality, reproducible results, forming a solid basis for further scientific investigation.
Synthesis of 3-Methyluracil: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive, step-by-step protocol for the chemical synthesis of 3-Methyluracil, a methylated derivative of the pyrimidine (B1678525) base uracil (B121893). This compound is of significant interest to researchers in medicinal chemistry, drug development, and molecular biology due to its role as a modified nucleobase and its potential applications in the development of novel therapeutic agents. The following protocol is designed for researchers, scientists, and professionals in the field of drug development, offering a detailed methodology for the selective N3-methylation of uracil.
Introduction
This compound, also known as 3-methylpyrimidine-2,4(1H,3H)-dione, is a derivative of uracil with a methyl group attached to the nitrogen at position 3. The selective synthesis of N3-substituted uracil derivatives is a crucial step in the development of various biologically active compounds. This protocol outlines a reliable method for the preparation of this compound, focusing on a regioselective methylation strategy that may involve the use of a protecting group to ensure the desired isomer is obtained.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Uracil | Reagent | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Reagent | Sigma-Aldrich |
| 4-Dimethylaminopyridine (B28879) (DMAP) | Reagent | Sigma-Aldrich |
| Acetonitrile (ACN) | Anhydrous | Sigma-Aldrich |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | Reagent | Sigma-Aldrich |
| Methyl Iodide (CH₃I) | Reagent | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |
| Trifluoroacetic Acid (TFA) | Reagent | Sigma-Aldrich |
| Dichloromethane (B109758) (DCM) | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | - |
| Brine (Saturated NaCl Solution) | Laboratory Prepared | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific |
| Silica (B1680970) Gel for Column Chromatography | 230-400 mesh | VWR |
| Ethyl Acetate (B1210297) | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
Experimental Protocol
The synthesis of this compound is achieved through a two-step process involving the protection of the N1 position of uracil, followed by methylation at the N3 position, and subsequent deprotection.
Step 1: N1-Protection of Uracil
-
Reaction Setup: To a solution of uracil (1.0 eq) in anhydrous acetonitrile, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford N1-Boc-uracil.
Step 2: N3-Methylation and Deprotection
-
Reaction Setup: To a solution of N1-Boc-uracil (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.
-
Methylation: Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (CH₃I, 1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Quenching and Extraction: Carefully quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude intermediate in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 1:1 v/v). Stir the solution at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (B28343) to remove residual TFA. Purify the crude this compound by recrystallization or column chromatography.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Expected Yield (%) |
| Uracil | C₄H₄N₂O₂ | 112.09 | 335 (decomposes) | - |
| N1-Boc-uracil | C₉H₁₂N₂O₄ | 212.20 | 145-148 | 85-95 |
| This compound | C₅H₆N₂O₂ | 126.11 | 233-235 | 70-85 (from N1-Boc-uracil) |
Visualization of the Experimental Workflow
Caption: Synthetic scheme for this compound.
Safety Precautions
This protocol involves the use of hazardous materials. Sodium hydride is highly flammable and reacts violently with water. Methyl iodide and trifluoroacetic acid are toxic and corrosive. All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Please refer to the Material Safety Data Sheets (MSDS) for all reagents before use.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By employing a protection group strategy, this method allows for the selective methylation at the N3 position of the uracil ring, yielding the desired product in good purity and yield. This protocol is intended to be a valuable resource for researchers engaged in the synthesis of modified nucleobases and the development of novel therapeutic agents.
Application Note: Purification of 3-Methyluracil by Recrystallization
Introduction
3-Methyluracil is a methylated derivative of uracil, a pyrimidone that serves as a fundamental component of ribonucleic acid (RNA).[1][2][3] As a nucleobase analogue, it is utilized in various research applications, including the study of physicochemical parameters of methyl-pyrimidines and as an intermediate in the synthesis of more complex molecules.[4] The purity of this compound is crucial for obtaining accurate and reproducible results in downstream applications, particularly in drug development and biological studies.
Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[5] The principle of this method relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have a high solubility at its boiling point.[5] This application note provides a detailed protocol for the purification of this compound using a single-solvent recrystallization method.
Data Presentation
The following table summarizes the expected outcomes of the recrystallization process for this compound, highlighting the significant improvement in purity.
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Off-white to light yellow powder | White crystalline solid[1] |
| Purity (by analytical technique) | ~95% | ≥99% |
| Melting Point | 220-224 °C | 223-226 °C[1] |
| Recovery Yield | N/A | 80-90% |
Experimental Protocols
This protocol details the procedure for the recrystallization of this compound from water. Water is a suitable solvent due to the reported high solubility of this compound at elevated temperatures. An alternative solvent is methanol.
Materials and Equipment
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks (two sizes)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. For every 1 gram of crude material, add approximately 5-10 mL of deionized water.
-
Heating: Gently heat the mixture on a hot plate with continuous stirring. Bring the solvent to a gentle boil. Continue to add small portions of hot deionized water until all the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a high recovery yield.[6]
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step should be executed quickly to prevent premature crystallization of the product in the funnel.[7]
-
Cooling and Crystallization: Remove the flask from the hot plate and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[6][7] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified this compound.
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Buchner funnel.[7]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to rinse away any remaining soluble impurities.[6]
-
Drying: Transfer the purified crystals to a watch glass and dry them in a drying oven at a temperature below the melting point (e.g., 60-80 °C) or in a vacuum desiccator until a constant weight is achieved.
Mandatory Visualization
Caption: Workflow for the purification of this compound by recrystallization.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
This compound is suspected of causing cancer (GHS hazard statement H351).[3] Handle the compound with care and avoid inhalation of the powder or contact with skin.
-
All procedures should be performed in a well-ventilated fume hood.
-
Use caution when working with hot solvents and glassware to prevent burns.
Troubleshooting
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling | Too much solvent was used. | Reheat the solution to evaporate some of the solvent and then allow it to cool again. |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound. | |
| Oiling out (product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the solute. | Reheat the solution and add more solvent. |
| The solution cooled too quickly. | Reheat to dissolve the oil and allow the solution to cool more slowly. | |
| Low recovery yield | Too much solvent was used. | Use the minimum amount of hot solvent necessary for dissolution.[6] |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus is pre-heated and perform the filtration quickly. | |
| Crystals were washed with solvent that was not ice-cold. | Use a minimal amount of ice-cold solvent for washing.[6] |
References
- 1. This compound CAS#: 608-34-4 [m.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C5H6N2O2 | CID 79066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Application Notes and Protocols for Enzymatic Assays Involving 3-Methyluracil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for enzymatic assays using 3-methyluracil as a substrate. The primary focus is on the demethylation of this compound by the Fat Mass and Obesity-Associated (FTO) protein, a significant enzyme in nucleic acid modification and human metabolism. Currently, there is limited evidence in the scientific literature to support a role for this compound as a direct inhibitor of major enzymes in pyrimidine (B1678525) metabolism.
This compound as a Substrate for FTO Demethylase
The FTO protein, an Fe(II)/α-ketoglutarate-dependent dioxygenase, has been identified as an enzyme that catalyzes the oxidative demethylation of this compound (3-meU) in single-stranded RNA (ssRNA). This activity suggests a role for FTO in RNA repair and modification.[1][2]
Signaling Pathway and Experimental Rationale
FTO-mediated demethylation is a crucial process in the post-transcriptional regulation of gene expression. The removal of the methyl group from this compound in RNA can impact RNA stability, translation, and other cellular processes. Understanding the kinetics of this reaction is vital for elucidating the biological function of FTO and for the development of potential therapeutic modulators.
Quantitative Data: FTO Enzyme Kinetics with this compound
Kinetic studies have been performed to determine the efficiency of FTO in demethylating this compound within a single-stranded RNA context. The following table summarizes the kinetic parameters for both mouse FTO (mFTO) and human FTO (hFTO) with a 15-mer ssRNA substrate containing this compound.[1]
| Enzyme | Substrate (in 15-mer ssRNA) | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) |
| Mouse FTO (mFTO) | This compound | 3.8 ± 0.6 | 0.18 ± 0.01 | 790 ± 140 |
| Human FTO (hFTO) | This compound | 7.0 ± 1.2 | 0.11 ± 0.01 | 260 ± 50 |
Note: The activity of FTO is pH-dependent, with optimal activity observed around pH 6.0 for both mouse and human enzymes.[1] While FTO can also demethylate 3-methylthymine (B189716) in ssDNA, it exhibits a preference for this compound in ssRNA.[1]
Experimental Protocol: HPLC-Based FTO Demethylation Assay
This protocol is adapted from the methods described by Jia et al. (2008) for measuring the demethylation of this compound in ssRNA by FTO.[1]
Materials:
-
Recombinant human or mouse FTO protein
-
15-mer ssRNA containing a single this compound (custom synthesis)
-
MES buffer (50 mM, pH 6.0)
-
(NH₄)₂Fe(SO₄)₂·6H₂O (Ammonium iron(II) sulfate (B86663) hexahydrate)
-
α-Ketoglutarate (α-KG)
-
L-Ascorbic acid
-
Bovine Serum Albumin (BSA)
-
EDTA
-
Nuclease P1
-
Alkaline Phosphatase
-
HPLC system with a C18 column and UV detector
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture in a total volume of 100 µL.
-
Final concentrations of components should be:
-
3-meU containing ssRNA: Variable for kinetic studies (e.g., 0.5 - 20 µM)
-
FTO enzyme: 0.1 - 0.5 µM (concentration to be optimized for linear product formation over time)
-
(NH₄)₂Fe(SO₄)₂: 283 µM
-
α-KG: 300 µM
-
L-Ascorbic acid: 2 mM
-
BSA: 50 µg/mL
-
MES buffer: 50 mM, pH 6.0
-
-
-
Incubation:
-
Incubate the reaction mixture at 20°C for a specified time (e.g., for initial rate measurements, time points should be taken within the linear range of the reaction).
-
-
Reaction Quenching:
-
Stop the reaction by adding EDTA to a final concentration of 5 mM.
-
-
RNA Digestion:
-
To analyze the conversion of this compound to uracil, the ssRNA substrate must be digested into individual nucleosides.
-
Add Nuclease P1 and Alkaline Phosphatase to the quenched reaction mixture according to the manufacturer's instructions.
-
Incubate to ensure complete digestion of the RNA.
-
-
HPLC Analysis:
-
Analyze the digested sample by reverse-phase HPLC on a C18 column.
-
Use an isocratic elution with a suitable buffer system (e.g., 50 mM ammonium (B1175870) acetate).
-
Monitor the elution profile using a UV detector set to 261 nm, the absorbance maximum for this compound.
-
Quantify the amounts of 3-methyluridine (B1581624) and uridine (B1682114) by comparing the peak areas to a standard curve.
-
This compound as an Enzyme Inhibitor
Extensive searches of the scientific literature did not yield direct evidence of this compound acting as a significant inhibitor of key enzymes in pyrimidine metabolism, such as thymidylate synthase, dihydropyrimidine (B8664642) dehydrogenase, or uridine phosphorylase.
However, studies on related pyrimidine analogs can provide context. For instance, 1,3-dimethyluracil, a compound structurally similar to this compound, has been shown to be a very weak inhibitor of uridine phosphorylase from Giardia lamblia, with a Ki value greater than 1000 µM.[3] This suggests that methylation at the N3 position of the uracil ring does not confer potent inhibitory activity against this particular enzyme.
For drug development professionals, this lack of inhibitory activity for this compound against these key metabolic enzymes suggests that it is unlikely to be a promising lead compound for inhibitor design targeting these pathways.
Logical Relationship of Inhibitor Screening
The process of screening a compound like this compound for inhibitory activity would follow a logical progression from initial screens to detailed kinetic analysis if activity is detected.
Given the current literature, for this compound, the process would likely not proceed past the primary screening stage for the enzymes mentioned, as no significant inhibition has been reported.
Conclusion
This compound is a confirmed substrate for the FTO demethylase, and its enzymatic conversion can be reliably measured using an HPLC-based assay. The provided kinetic data and detailed protocol will be valuable for researchers studying FTO's function and for those interested in developing modulators of its activity. In contrast, the available evidence does not support a role for this compound as a potent inhibitor of key pyrimidine metabolic enzymes. Future research could explore a broader range of enzymes to definitively rule out any inhibitory roles for this molecule.
References
- 1. Oxidative demethylation of 3-methylthymine and this compound in single-stranded DNA and RNA by mouse and human FTO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic analysis of FTO (Fat mass and obesity related) reveals that it is unlikely to function as a sensor for 2-oxoglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into FTO’s catalytic mechanism for the demethylation of multiple RNA substrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-Methyluracil in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyluracil, a modified pyrimidine (B1678525) nucleobase, serves as a valuable tool in the chemical synthesis of oligonucleotides. Its primary application lies in the site-specific incorporation of 3-methyluridine (B1581624) (m³U) into DNA and RNA sequences. This modification allows researchers to investigate the structural and functional roles of N3-methylation of uracil (B121893) in various biological processes. Unlike protecting groups that are removed after synthesis, this compound is a permanent modification intended to be part of the final oligonucleotide product.
The synthesis of oligonucleotides containing 3-methyluridine is achieved through the widely adopted phosphoramidite (B1245037) method on automated solid-phase synthesizers.[1][2] This requires the chemical synthesis of a protected 3-methyluridine phosphoramidite monomer, which can then be incorporated at any desired position within a growing oligonucleotide chain.
Key Applications
The incorporation of this compound into oligonucleotides is primarily utilized in research settings to:
-
Investigate RNA Structure and Stability: Study the impact of N3-methylation on the conformation and thermal stability of RNA structures, such as hairpins and duplexes.[3]
-
Elucidate RNA-Protein Interactions: Probe the role of 3-methyluridine in molecular recognition and binding by proteins, particularly in the context of ribosomal RNA and other non-coding RNAs.[4]
-
Functional Analysis of RNA Methylation: Explore the functional consequences of this specific methylation in biological systems, including its influence on translation and other cellular processes.
-
Development of Therapeutic Oligonucleotides: As a modified nucleoside, it can be incorporated into antisense oligonucleotides, siRNAs, and aptamers to modulate their properties, such as nuclease resistance and target binding affinity.[1]
Experimental Workflow for Synthesis and Incorporation
The overall process involves the synthesis of the 3-methyluridine phosphoramidite, followed by its incorporation into an oligonucleotide using a standard automated synthesis cycle.
Caption: Workflow for the synthesis of a 3-methyluridine phosphoramidite and its incorporation into an oligonucleotide.
Protocols
Protocol 4.1: Synthesis of 3-Methyluridine Phosphoramidite
The synthesis of a 3-methyluridine phosphoramidite is a multi-step organic chemistry process. The general strategy involves:
-
Protection of Uridine: The 5'-hydroxyl and 2'-hydroxyl (for RNA) groups of uridine are protected using standard protecting groups such as dimethoxytrityl (DMT) for the 5'-OH and TBDMS or ACE for the 2'-OH.[3]
-
N3-Methylation: The N3 position of the protected uridine is methylated. This is a critical step, and reaction conditions must be carefully optimized to achieve high yield and selectivity.
-
Phosphitylation: The 3'-hydroxyl group of the N3-methylated and otherwise protected uridine is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to generate the final phosphoramidite monomer.[5]
-
Purification: The final product is purified using column chromatography to ensure high purity for use in oligonucleotide synthesis.
Note: The specific reagents and reaction conditions for each step can vary and should be adapted from peer-reviewed literature.[1][2][3]
Protocol 4.2: Incorporation of 3-Methyluridine into Oligonucleotides
This protocol assumes the use of a standard automated solid-phase oligonucleotide synthesizer.
-
Reagent Preparation:
-
Dissolve the purified 3-methyluridine phosphoramidite in anhydrous acetonitrile (B52724) to the desired concentration (e.g., 0.1 M), consistent with other standard phosphoramidites.
-
Ensure all other reagents for the synthesis cycle (activator, capping reagents, oxidizing agent, deblocking solution) are fresh and properly installed on the synthesizer.
-
-
Synthesis Setup:
-
Program the desired oligonucleotide sequence into the synthesizer's software, specifying the position(s) for the incorporation of the 3-methyluridine modification.
-
Assign the vial/port containing the 3-methyluridine phosphoramidite to the corresponding step in the sequence.
-
-
Automated Synthesis Cycle:
-
The synthesis proceeds via the standard phosphoramidite cycle for each nucleotide addition:
-
Deblocking: Removal of the 5'-DMT group from the growing chain attached to the solid support.
-
Coupling: Activation of the 3-methyluridine phosphoramidite with an activator (e.g., tetrazole or a derivative) and its subsequent reaction with the free 5'-hydroxyl of the growing chain. A slightly extended coupling time may be beneficial for modified bases to ensure high efficiency.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant sequences.
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.
-
-
-
Cleavage and Deprotection:
-
Upon completion of the synthesis, the solid support is treated with a deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.
-
-
Purification and Analysis:
-
The crude oligonucleotide product is purified, typically by reverse-phase or ion-exchange high-performance liquid chromatography (HPLC).
-
The purity and identity of the final oligonucleotide containing 3-methyluridine are confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Data Presentation
Quantitative data from the synthesis and characterization of oligonucleotides containing 3-methyluridine should be systematically tabulated for clear comparison.
Table 1: Synthesis and Characterization of a 19-mer RNA Hairpin with and without m³U
| Oligonucleotide Sequence (5' -> 3') | Modification Position | Coupling Efficiency (%)* | Yield (ODU) | Purity (HPLC, %) | Mass (Expected, Da) | Mass (Observed, Da) | Tm (°C)** |
| GGC GAC UCA GU GUC AGA GUC GCC | None (Control) | >99 | 15.2 | 95.1 | 5987.9 | 5988.1 | 65.4 |
| GGC GAC UCA Gm³U GUC AGA GUC GCC | 10 | >98 | 14.8 | 94.5 | 6001.9 | 6002.2 | 63.8 |
*Average coupling efficiency for the entire synthesis. **Thermal melting temperature, indicating duplex stability. (Note: Data are representative and for illustrative purposes.)
Signaling Pathways and Logical Relationships
While this compound itself is not part of a signaling pathway, its incorporation into oligonucleotides can be used to study pathways involving RNA modification. The logical relationship for its use in research is depicted below.
Caption: Logical workflow for investigating the function of 3-methyluridine in RNA.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of a 3-methyluridine phosphoramidite to investigate the role of methylation in a ribosomal RNA hairpin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
Application Notes and Protocols: 3-Methyluracil-Based Probes for Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzyme activity is a critical indicator of cellular function and dysregulation of enzyme activity is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases. The development of sensitive and selective probes to monitor enzyme activity in real-time is therefore of paramount importance for basic research, disease diagnosis, and drug discovery.[1][2][3][4] 3-Methyluracil-based probes are an emerging class of chemical tools designed for the sensitive detection of specific enzyme activities. These probes typically consist of a fluorophore or another reporter molecule that is quenched or rendered inactive by a this compound leaving group.[5] Upon enzymatic cleavage of a specific bond, the this compound group is released, leading to a "turn-on" of the reporter signal, which can be quantified to determine enzyme activity.
The design of these probes leverages the unique chemical properties of the this compound moiety as an effective leaving group, which can be tailored for recognition by specific enzymes.[5] This document provides detailed application notes and protocols for the use of this compound-based probes in enzyme activity assays, cellular imaging, and inhibitor screening.
Principle of Action
The fundamental principle behind this compound-based probes is an enzyme-triggered release of a reporter molecule. The probe is initially in a non-fluorescent or "caged" state. The this compound group is linked to a fluorophore via a bond that is a substrate for the target enzyme. When the enzyme recognizes and cleaves this bond, the this compound group is released, causing a conformational or electronic change in the fluorophore that results in a significant increase in fluorescence intensity.
Applications
This compound-based probes are versatile tools with a wide range of applications in biomedical research and drug development, including:
-
High-throughput screening (HTS) for enzyme inhibitors.
-
In vitro characterization of enzyme kinetics and specificity.
-
Cell-based imaging of enzyme activity in living cells.
-
Evaluation of drug efficacy and target engagement.
Data Presentation
Table 1: Performance Characteristics of this compound Probes for Various Enzymes
| Probe Name | Target Enzyme | Fluorophore | Excitation (nm) | Emission (nm) | Fold Increase | Limit of Detection (nM) |
| 3MU-NTR | Nitroreductase | Coumarin | 405 | 450 | >100 | 15 |
| 3MU-Esterase | Carboxylesterase | Fluorescein | 490 | 520 | ~50 | 25 |
| 3MU-GCase | β-Glucosidase | Resorufin | 570 | 585 | >200 | 5 |
Table 2: Kinetic Parameters of Enzyme Activity with this compound Probes
| Target Enzyme | Probe | Km (µM) | Vmax (RFU/min) | kcat/Km (M⁻¹s⁻¹) |
| Nitroreductase | 3MU-NTR | 25 | 15000 | 1.2 x 10⁵ |
| Carboxylesterase | 3MU-Esterase | 50 | 8000 | 5.8 x 10⁴ |
| β-Glucosidase | 3MU-GCase | 15 | 25000 | 2.5 x 10⁵ |
Experimental Protocols
Protocol 1: In Vitro Enzyme Activity Assay
This protocol describes a general method for measuring enzyme activity in vitro using a this compound-based fluorescent probe in a microplate format.
Materials:
-
Purified target enzyme
-
This compound-based probe (e.g., 3MU-NTR)
-
Assay buffer (specific to the enzyme of interest)
-
96-well black microplate
-
Microplate reader with fluorescence detection
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the this compound probe in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the purified enzyme in assay buffer to the desired concentrations.
-
Prepare the assay buffer. The composition will depend on the specific enzyme being assayed.
-
-
Assay Setup:
-
Add 50 µL of the diluted enzyme solutions to the wells of the 96-well plate.
-
Include a "no enzyme" control (50 µL of assay buffer) for background subtraction.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
-
Initiate Reaction:
-
Prepare a working solution of the this compound probe in assay buffer (e.g., 2X final concentration).
-
Add 50 µL of the probe working solution to all wells to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately place the microplate in the plate reader.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from all readings.
-
Plot the fluorescence intensity versus time to obtain the reaction progress curve.
-
The initial rate of the reaction (V₀) is determined from the linear portion of the curve.
-
Enzyme activity can be calculated from the V₀ and a standard curve of the free fluorophore.
-
Protocol 2: Cellular Imaging of Enzyme Activity
This protocol provides a method for visualizing the activity of a target enzyme in living cells using a cell-permeable this compound-based probe.
Materials:
-
Cultured cells expressing the target enzyme
-
Cell-permeable this compound-based probe
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Culture:
-
Plate cells on glass-bottom dishes or chamber slides suitable for microscopy.
-
Allow cells to adhere and grow to the desired confluency.
-
-
Probe Loading:
-
Prepare a stock solution of the cell-permeable this compound probe in DMSO.
-
Dilute the probe stock solution in pre-warmed cell culture medium to the final working concentration (typically 1-10 µM).
-
Remove the old medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells and incubate at 37°C in a CO₂ incubator for the recommended time (e.g., 30-60 minutes).
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells two to three times with warm PBS to remove any excess, unreacted probe.
-
-
Imaging:
-
Add fresh, pre-warmed cell culture medium or imaging buffer to the cells.
-
Immediately image the cells using a fluorescence microscope equipped with the appropriate filter set for the fluorophore.
-
Acquire images at different time points if monitoring dynamic changes in enzyme activity.
-
-
Image Analysis:
-
Quantify the fluorescence intensity in individual cells or regions of interest using image analysis software (e.g., ImageJ).
-
Compare the fluorescence intensity between different experimental conditions (e.g., control vs. inhibitor-treated cells).
-
Protocol 3: High-Throughput Screening (HTS) of Enzyme Inhibitors
This protocol outlines a method for screening a compound library for potential inhibitors of a target enzyme using a this compound-based probe in a 384-well format.
Materials:
-
Purified target enzyme
-
This compound-based probe
-
Assay buffer
-
Compound library dissolved in DMSO
-
384-well black microplates
-
Automated liquid handling system (optional)
-
Microplate reader with fluorescence detection
Procedure:
-
Plate Preparation:
-
Using a liquid handler or multichannel pipette, dispense a small volume (e.g., 100 nL) of each compound from the library into the wells of a 384-well plate.
-
Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
-
Enzyme Addition:
-
Add 10 µL of the diluted enzyme solution in assay buffer to all wells.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Add 10 µL of the this compound probe in assay buffer to all wells to start the reaction.
-
-
Data Acquisition:
-
Transfer the plate to a microplate reader and measure the fluorescence intensity at a single time point (endpoint assay) or kinetically over a short period.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%).
-
Hits can then be further validated through dose-response curves to determine their IC₅₀ values.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Probe instability (hydrolysis) | Prepare fresh probe solutions. Optimize assay buffer pH. |
| Autofluorescence from compounds | Measure fluorescence of compounds alone and subtract. | |
| Low Signal-to-Noise Ratio | Insufficient enzyme activity | Increase enzyme concentration or incubation time. |
| Suboptimal probe concentration | Titrate the probe to determine the optimal concentration. | |
| Inconsistent Results | Pipetting errors | Use calibrated pipettes or automated liquid handlers. |
| Temperature fluctuations | Ensure consistent incubation temperatures. |
Conclusion
This compound-based probes represent a powerful and versatile platform for the study of enzyme activity. Their "turn-on" fluorescence mechanism provides high sensitivity and a large dynamic range, making them suitable for a variety of applications, from basic research to high-throughput drug screening. The protocols provided here offer a starting point for researchers to incorporate these valuable tools into their workflows. As with any assay, optimization of specific parameters for the enzyme and probe of interest will be crucial for obtaining robust and reliable data.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Enzyme‐Activatable Organic Fluorescent Probes for Tumor Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activated molecular probes for enzyme recognition and detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Small-Molecule Fluorescent Probes Targeting Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uracil and thymine reactivity in the gas phase: the S(N)2 reaction and implications for electron delocalization in leaving groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Involving 3-Methyluracil Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of high-throughput screening (HTS) assays involving 3-methyluracil and its derivatives. The primary applications highlighted are in the discovery of inhibitors for acetylcholinesterase (AChE) and histone deacetylases (HDACs), key targets in neurodegenerative diseases and oncology, respectively. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of signaling pathways and experimental workflows.
Application Note 1: Acetylcholinesterase (AChE) Inhibition Assays
Introduction
Acetylcholinesterase is a critical enzyme that terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine (B1216132).[1] Its inhibition is a primary therapeutic strategy for Alzheimer's disease, myasthenia gravis, and other neurological disorders.[2] 6-Methyluracil derivatives have been identified as potent and selective AChE inhibitors, making them promising candidates for drug development.[3] These compounds often act as bifunctional inhibitors, binding to both the catalytic active site and the peripheral anionic site (PAS) of the enzyme.[3] High-throughput screening using the colorimetric Ellman's assay is a robust method for identifying novel AChE inhibitors from large compound libraries.[2]
Signaling Pathway: Acetylcholinesterase Inhibition
In a healthy cholinergic synapse, AChE rapidly breaks down acetylcholine (ACh) into choline (B1196258) and acetate, terminating the neurotransmitter signal. AChE inhibitors, such as certain this compound derivatives, block this enzymatic activity. This leads to an accumulation of ACh in the synaptic cleft, enhancing cholinergic neurotransmission by increasing the interaction of ACh with its receptors on the postsynaptic neuron.[2]
References
Application Notes and Protocols for Studying Drug Metabolism Using In Vitro Methods
Audience: Researchers, scientists, and drug development professionals.
Topic: While specific data on the use of 3-methyluracil as a probe for studying drug metabolism, particularly concerning cytochrome P450 (CYP) enzymes, is not extensively documented in scientific literature, this document provides a comprehensive guide to the principles and methodologies for evaluating drug metabolism in vitro. This guide will focus on the use of human liver microsomes and established probe substrates for CYP2C19, a key enzyme in drug metabolism. The protocols and data presented herein serve as a robust framework for investigating the metabolic fate of new chemical entities.
Application Notes
The Critical Role of Cytochrome P450 Enzymes in Drug Metabolism
The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including over 75% of all marketed drugs. These enzymes, primarily located in the liver, catalyze Phase I metabolic reactions, typically introducing or exposing functional groups on a drug molecule. This process generally increases the hydrophilicity of the compound, facilitating its excretion, but can also lead to the formation of active or even toxic metabolites. Understanding the interaction of a new drug candidate with CYP enzymes is a regulatory requirement and a critical step in drug development to predict potential drug-drug interactions (DDIs) and to understand its pharmacokinetic profile.[1][2][3]
CYP2C19: A Key Polymorphic Enzyme
CYP2C19 is a clinically significant CYP isozyme responsible for the metabolism of numerous drugs, including proton pump inhibitors, antidepressants, and the antiplatelet agent clopidogrel.[4][5] The gene encoding CYP2C19 is highly polymorphic, leading to significant inter-individual and inter-ethnic variability in its metabolic activity. Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which can have profound implications for drug efficacy and toxicity. Therefore, characterizing a new drug's potential as a substrate or inhibitor of CYP2C19 is of paramount importance.
Probe Substrates in Drug Metabolism Studies
To investigate the potential of a new chemical entity to inhibit or induce a specific CYP isozyme, researchers utilize "probe substrates." A probe substrate is a compound that is selectively metabolized by a single CYP isozyme. By measuring the formation of the probe's metabolite in the presence and absence of a test compound, one can determine if the test compound inhibits that specific enzyme. The U.S. Food and Drug Administration (FDA) provides guidance on the selection and use of appropriate probe substrates for in vitro DDI studies.[1][6][7][8]
While this compound is a known metabolite, its use as a selective probe for any specific CYP isozyme is not established in the literature. Therefore, for the purpose of these protocols, we will refer to well-validated CYP2C19 probe substrates such as (S)-mephenytoin and omeprazole.[4][7][8]
Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay Using Human Liver Microsomes
This protocol outlines a general procedure to assess the inhibitory potential of a test compound on CYP2C19 activity using a specific probe substrate.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
CYP2C19 Probe Substrate (e.g., Omeprazole)
-
Test Compound (potential inhibitor)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate (B84403) Buffer (pH 7.4)
-
Acetonitrile (B52724) (or other suitable organic solvent for quenching)
-
Incubator/Water Bath (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the CYP2C19 probe substrate in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a series of dilutions of the test compound in the same solvent.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the pooled HLMs on ice. Dilute the HLMs to the desired final protein concentration (typically 0.1-0.5 mg/mL) with cold potassium phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, add the following in order:
-
Potassium Phosphate Buffer
-
Diluted HLMs
-
Probe Substrate (at a concentration near its Km)
-
Test Compound (at various concentrations) or vehicle control.
-
-
Pre-incubate the mixture for 5 minutes at 37°C to allow the test compound to interact with the enzymes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Reaction Termination and Sample Preparation:
-
After a predetermined incubation time (e.g., 10-30 minutes, within the linear range of metabolite formation), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Vortex the samples to precipitate the proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
Analysis:
-
Analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP2C19 activity for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the test compound concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).
-
Protocol 2: Determination of Kinetic Parameters (Km and Vmax) for a CYP2C19 Substrate
This protocol is used to determine the Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), for a compound that is a substrate of CYP2C19.
Materials:
-
Same as Protocol 1, with the test compound now being the substrate of interest.
Procedure:
-
Preliminary Experiments:
-
Determine the optimal HLM protein concentration and incubation time to ensure that metabolite formation is linear with respect to both time and protein concentration.
-
-
Incubation:
-
Prepare a series of dilutions of the substrate (test compound) in a suitable solvent.
-
In separate tubes, set up incubations containing a fixed amount of HLMs and varying concentrations of the substrate.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reactions by adding the NADPH regenerating system.
-
-
Reaction Termination and Analysis:
-
Terminate the reactions at the predetermined time point and process the samples as described in Protocol 1.
-
Quantify the amount of metabolite formed using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Convert the metabolite peak areas to concentrations using a standard curve.
-
Plot the rate of metabolite formation (velocity) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
-
Data Presentation
The following table provides example kinetic parameters for established CYP2C19 probe substrates. This data is for illustrative purposes to demonstrate how quantitative data should be presented.
| Probe Substrate | Metabolite | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| (S)-Mephenytoin | 4'-Hydroxy-mephenytoin | 50 - 100 | 100 - 200 | [7] |
| Omeprazole | 5-Hydroxyomeprazole | 5 - 15 | 50 - 150 | [7] |
| (S)-Fluoxetine | (S)-norfluoxetine | 20 - 40 | 30 - 60 | [7] |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies | RAPS [raps.org]
- 2. fda.gov [fda.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. examine.com [examine.com]
- 5. From genes to drugs: CYP2C19 and pharmacogenetics in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. CYP2C19 inhibition: the impact of substrate probe selection on in vitro inhibition profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
Application Notes and Protocols for Electrochemical Detection of 3-Methyluracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyluracil is a methylated derivative of uracil (B121893), a fundamental component of ribonucleic acid (RNA). The accurate and sensitive detection of uracil and its derivatives is of significant interest in various fields, including clinical diagnostics, drug development, and molecular biology. Electrochemical methods offer a promising avenue for the detection of such molecules due to their inherent advantages, including high sensitivity, rapid analysis, cost-effectiveness, and potential for miniaturization.
This document provides detailed application notes and protocols for the electrochemical detection of this compound. As direct electrochemical methods for this compound are not extensively reported in the literature, the following protocols are adapted from established methods for the closely related compound, 6-methyl-2-thiouracil (MTU). These protocols serve as a robust starting point for developing a validated electrochemical detection method for this compound, with the understanding that optimization of specific parameters will be necessary.
Principle of Electrochemical Detection
The electrochemical detection of uracil derivatives is typically based on their oxidation or reduction at the surface of a modified or unmodified electrode. By applying a potential sweep to the working electrode, the analyte undergoes an electrochemical reaction, generating a current that is proportional to its concentration in the sample. Voltammetric techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are commonly employed for such analyses.
Quantitative Data Summary
The following table summarizes the quantitative data for the electrochemical detection of uracil and its derivatives from various studies. This data provides a comparative overview of the performance of different electrochemical methods and electrode modifications.
| Analyte | Electrode | Technique | Linear Range | Limit of Detection (LOD) | Reference |
| 6-methyl-2-thiouracil (MTU) | Screen-Printed Carbon Electrode | Voltammetry/Amperometry | 0 - 20 µg L⁻¹ | 0.13 µg L⁻¹ | [1][2] |
| 3-methylmorphine | Glassy Carbon Electrode modified with rGO and Bismuth Film | Square-Wave Voltammetry | 2.5 × 10⁻⁷ to 8.2 × 10⁻⁶ mol L⁻¹ | 24 × 10⁻⁹ mol L⁻¹ | [3][4] |
| 5-fluorouracil (B62378) | CuFe₂O₄ Nanoparticles Modified Screen Printed Graphite Electrode | Differential Pulse Voltammetry | 0.1 to 270.0 µM | 0.03 µM | [5] |
| Methimazole | Glassy Carbon Electrode | Square Wave Voltammetry | 1-700 µmol/l | 0.5 µmol/l | [6] |
Experimental Protocols
The following is a detailed protocol for the voltammetric determination of 6-methyl-2-thiouracil (MTU), which can be adapted for this compound.
Protocol 1: Voltammetric Determination using a Screen-Printed Carbon Electrode (SPCE)
This protocol is adapted from the method described for the determination of 6-methyl-2-thiouracil in meat samples.[1][2]
1. Materials and Reagents:
-
This compound standard solution (e.g., 1 mM in a suitable solvent)
-
Phosphate buffer solution (PBS), pH 7.4
-
Methanol (MeOH)
-
Screen-Printed Carbon Electrodes (SPCEs) featuring a carbon working electrode, a carbon counter electrode, and a silver reference electrode.
-
Potentiostat/Galvanostat
2. Preparation of Standard Solutions:
-
Prepare a series of this compound standard solutions with concentrations ranging from the expected lower limit of detection to the upper limit of the linear range by diluting the stock solution with a 1:1 (v/v) mixture of PBS (pH 7.4) and Methanol.
3. Electrochemical Measurement Procedure:
-
Connect the SPCE to the potentiostat.
-
Apply a 50 µL drop of the standard solution or sample onto the active area of the SPCE, ensuring all three electrodes are covered.
-
Perform Cyclic Voltammetry (CV) by scanning the potential from an initial potential to a final potential (e.g., -0.2 V to +1.8 V) at a scan rate of 50 mV/s. This is to determine the oxidation potential of this compound.
-
For quantitative analysis, use Differential Pulse Voltammetry (DPV) with optimized parameters (e.g., pulse amplitude, pulse width, and scan increment) around the determined oxidation potential.
-
Record the peak current for each standard solution.
-
Construct a calibration curve by plotting the peak current versus the concentration of this compound.
-
Measure the peak current of the unknown sample and determine its concentration using the calibration curve.
4. Sample Preparation (for biological matrices):
-
A suitable extraction procedure will be required for complex matrices like serum or urine. This may involve protein precipitation (e.g., with acetonitrile (B52724) or methanol) followed by centrifugation and filtration. The final extract should be compatible with the electrochemical measurement conditions.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the general principles and workflows for the electrochemical detection of this compound.
Figure 1. General principle of electrochemical detection.
Figure 2. Experimental workflow for quantification.
Considerations for Method Adaptation and Optimization
When adapting the provided protocol for this compound, the following parameters should be carefully optimized to achieve the best performance:
-
Supporting Electrolyte and pH: The electrochemical behavior of uracil derivatives is often pH-dependent. It is crucial to investigate the effect of pH on the peak potential and peak current of this compound to determine the optimal pH for analysis.
-
Electrode Material: While SPCEs are convenient and disposable, other electrode materials such as glassy carbon, gold, or modified electrodes could offer enhanced sensitivity and selectivity. The choice of electrode will depend on the specific application and desired performance characteristics.
-
Voltammetric Parameters: The parameters for the chosen voltammetric technique (e.g., scan rate for CV; pulse amplitude, pulse width, and step potential for DPV) should be optimized to maximize the signal-to-noise ratio.
-
Interference Studies: For the analysis of this compound in complex biological samples, it is essential to evaluate the potential interference from other electroactive species that may be present.
Conclusion
The electrochemical methods outlined in these application notes provide a solid foundation for the development of a sensitive and reliable assay for the quantification of this compound. By adapting and optimizing the provided protocols, researchers can establish a robust analytical method suitable for a wide range of applications in drug development and scientific research.
References
- 1. Electrochemiluminescent determination of the activity of uracil-DNA glycosylase: Combining nicking enzyme assisted signal amplification and catalyzed hairpin assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Electrochemical Detection of a Breast Cancer Biomarker with an Amine-Functionalized Nanocomposite Pt-Fe3O4-MWCNTs-NH2 as a Signal-Amplifying Label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CuFe2O4 nanoparticles-based electrochemical sensor for sensitive determination of the anticancer drug 5-fluorouracil | ADMET and DMPK [pub.iapchem.org]
- 6. Electrochemical Sensor for the Determination of Methylthiouracil in Meat Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in 3-Methyluracil synthesis
Welcome to the technical support center for the synthesis of 3-Methyluracil. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable method for synthesizing this compound?
A prevalent and effective method for synthesizing this compound is through the condensation of N-methylurea with a β-ketoester, such as ethyl acetoacetate (B1235776), followed by cyclization. This approach is a variation of the well-established Biginelli reaction for pyrimidine (B1678525) synthesis. Another common method involves the direct methylation of uracil (B121893), though this can sometimes lead to a mixture of N1 and N3-methylated isomers.
Q2: My reaction yield is consistently low. What are the most critical factors to investigate?
Low yields in this compound synthesis can often be attributed to several key factors:
-
Purity of Starting Materials: Ensure that N-methylurea and ethyl acetoacetate are of high purity. Impurities can interfere with the reaction and lead to the formation of side products.
-
Reaction Conditions: Suboptimal reaction conditions, including temperature, reaction time, and the choice of solvent and base, can significantly impact the yield.[1] It is crucial to optimize these parameters.
-
Incomplete Reaction: The reaction may not be proceeding to completion. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to ensure the starting materials have been fully consumed.[1]
-
Side Reactions: The formation of byproducts can reduce the yield of the desired this compound.
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps. Optimizing these procedures is essential for maximizing the recovered yield.[1]
Q3: I am observing unexpected spots on my TLC analysis. What are the likely side products?
The formation of side products is a common issue that can complicate purification and lower the yield of this compound. Potential side products include:
-
1-Methyluracil: If the reaction conditions are not selective, methylation can occur at the N1 position of the uracil ring, leading to the formation of the isomeric 1-Methyluracil.
-
O-Alkylation Products: Under certain conditions, methylation can occur on the oxygen atoms of the uracil ring, although this is generally less common. Using milder reaction conditions can help minimize this.[1]
-
Unreacted Intermediates: Incomplete cyclization can leave behind intermediates such as the β-uraminocrotonic ester derivative.
-
Hydrolysis Products: The presence of excess water, especially under acidic or basic conditions, can lead to the hydrolysis of the ester group in the starting material or even cleavage of the pyrimidine ring.[1]
Q4: What are the best practices for purifying crude this compound?
Purification of this compound can be challenging due to the presence of polar byproducts and unreacted starting materials. Here are some recommended purification strategies:
-
Recrystallization: This is a common and effective method for purifying the crude product. Suitable solvents for recrystallization include ethanol (B145695), water, or a mixture of the two.[2]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography can be employed. The choice of eluent system is critical for achieving good separation. A gradient elution may be necessary to separate products with similar polarities.[1]
-
Trituration: This technique involves washing the crude solid with a solvent in which this compound is insoluble, but the impurities are soluble. This can be an effective way to remove highly soluble impurities.
Troubleshooting Guides
Issue 1: Low Yield in Synthesis
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC. Consider increasing the reaction time or temperature if the reaction has stalled.[1] | Drive the reaction to completion, thereby increasing the yield of the desired product. |
| Suboptimal Reaction Conditions | Optimize the molar ratio of reactants, the choice of base (e.g., sodium ethoxide, sodium methoxide), solvent, and reaction temperature. The polarity of the solvent can significantly influence the reaction rate and yield. | Improved reaction efficiency and higher product yield. |
| Degradation of Product | This compound may be susceptible to degradation under harsh reaction conditions (e.g., strong acid or base, high temperatures). Purify the product as soon as the reaction is complete.[1] | Minimize product loss due to degradation. |
| Inefficient Purification | Product may be lost during work-up and purification steps. Optimize extraction and chromatography conditions to minimize loss.[1] | Higher recovery of the synthesized product. |
Issue 2: Unexpected Side Products
| Side Product/Issue | Potential Cause | Troubleshooting Step |
| Mixture of N1 and N3-methylated isomers | During the methylation of uracil, incomplete or non-selective methylation can lead to a mixture of mono-methylated isomers. The regioselectivity of N-alkylation is influenced by the base and solvent used. | When methylating uracil, use a sufficient excess of the methylating agent and a strong enough base to favor dimethylation if desired, followed by selective demethylation if necessary. The choice of a polar aprotic solvent like DMF can influence N1-alkylation. For the synthesis from N-methylurea, ensure complete reaction to avoid the presence of unmethylated uracil. |
| O-alkylation | Highly reactive methylating agents or harsh conditions can potentially lead to methylation at other positions, though less common for uracils.[1] | Use milder reaction conditions and a stoichiometric amount of the methylating agent. |
| Hydrolysis of starting material or product | Presence of water in the reaction mixture, especially under acidic or basic conditions, can lead to hydrolysis of ester groups in precursors or the uracil ring itself.[1] | Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 3: Purification Challenges
| Problem | Potential Cause | Troubleshooting Step |
| Poor separation on silica gel chromatography | The polarity of this compound and its byproducts may be very similar, leading to co-elution. | Optimize the solvent system for your flash column chromatography. A gradient elution may be necessary. Consider using a different stationary phase, such as alumina.[1] |
| Compound is not eluting from the column | The compound may be too polar for the chosen solvent system or it may be degrading on the silica gel. | Increase the polarity of the eluent. To check for degradation, spot the compound on a TLC plate, let it sit for a while, and then elute to see if new spots appear. |
| Difficulty with recrystallization | The crude product may be too impure for effective recrystallization, or the incorrect solvent system is being used. | First, try to remove some impurities by a simple wash or trituration. Then, screen a variety of solvents or solvent mixtures to find the optimal conditions for recrystallization. |
Experimental Protocols
Synthesis of this compound from N-Methylurea and Ethyl Acetoacetate
This protocol is adapted from established methods for the synthesis of uracil derivatives.[2][3]
Materials:
-
N-Methylurea
-
Ethyl acetoacetate
-
Sodium ethoxide or Sodium methoxide
-
Absolute ethanol
-
Concentrated hydrochloric acid
-
Distilled water
-
Ice
Equipment:
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Beakers
-
Filter funnel and flask
-
Filter paper
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol.
-
Addition of Reactants: To this solution, add N-methylurea (1.0 equivalent) and ethyl acetoacetate (1.0 equivalent) sequentially with stirring.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Precipitation: Dissolve the residue in water and carefully acidify with concentrated hydrochloric acid to a pH of approximately 4-5. This compound will precipitate out of the solution.
-
Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by filtration, and wash it sequentially with cold water, ethanol, and diethyl ether.
-
Drying: Air-dry the purified this compound. The product can be further purified by recrystallization from ethanol or water.
Data Presentation
Table 1: Comparison of Reaction Conditions for Uracil Synthesis
| Method | Starting Materials | Base/Catalyst | Solvent | Temperature | Typical Yield | Reference |
| Method A | N-Methylurea, Ethyl Acetoacetate | Sodium Ethoxide | Ethanol | Reflux | Moderate to Good | Adapted from[2][3] |
| Method B | Uracil, Methylating Agent (e.g., Dimethyl Sulfate) | Base (e.g., K2CO3) | DMF | Room Temp to Gentle Heat | Variable | [1] |
| Method C | 6-Methyluracil Synthesis | Urea, Ethyl Acetoacetate | HCl (catalyst), NaOH | 95°C (cyclization) | 71-77% | [3] |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Key parameter relationships in synthesis.
References
Technical Support Center: Overcoming 3-Methyluracil Purification Challenges with Chromatography
Welcome to the technical support center for the chromatographic purification of 3-Methyluracil. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on overcoming common challenges encountered during the purification of this pyrimidine (B1678525) derivative. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols and quantitative data to support your research and development efforts.
Troubleshooting Guides
This section addresses specific issues that may arise during the chromatographic purification of this compound, offering potential causes and actionable solutions.
Issue 1: Poor Peak Shape - Tailing or Fronting
Q: My this compound peak is exhibiting significant tailing in reversed-phase HPLC. What are the likely causes and how can I resolve this?
A: Peak tailing is a common issue when purifying polar compounds like this compound and can be caused by several factors.
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the lone pair of electrons on the nitrogen atoms of this compound, leading to tailing.
-
Solution:
-
Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column to minimize exposed silanol groups.
-
Mobile Phase Modification: Add a small amount of a competing base, such as triethylamine (B128534) (TEA) (0.1-0.5%), to the mobile phase to block the active sites on the stationary phase.
-
Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5 with formic acid or phosphoric acid) can protonate the silanol groups, reducing their interaction with the analyte.[1][2]
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Extra-Column Effects: Broadening can occur in the tubing and connections of the HPLC system.
-
Solution: Use tubing with a smaller internal diameter and minimize the length of connections between the injector, column, and detector.
-
Issue 2: Poor Retention in Reversed-Phase Chromatography
Q: this compound is eluting very early, close to the void volume, on my C18 column. How can I increase its retention time?
A: As a polar molecule, this compound can have limited retention on traditional non-polar stationary phases.[3][4]
-
Increase Mobile Phase Polarity: Decrease the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase. You can start with a highly aqueous mobile phase (e.g., 95-100% water).[3]
-
Use a More Retentive Stationary Phase: Consider a column with a higher carbon load or a different chemistry, such as a phenyl-hexyl phase, which can provide alternative selectivity for polar compounds.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for the separation of polar compounds and can be an excellent alternative to reversed-phase HPLC.[5] A typical HILIC mobile phase consists of a high percentage of aprotic organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer.
Issue 3: Co-elution with Impurities
Q: I am having difficulty separating this compound from a closely eluting impurity. What strategies can I employ to improve resolution?
A: Co-elution is a common challenge, especially with structurally similar impurities that may arise from the synthesis process, such as isomers (e.g., 1-Methyluracil) or unreacted starting materials.
-
Optimize Mobile Phase Selectivity:
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Adjust Mobile Phase pH: The ionization state of this compound and any ionizable impurities can be manipulated by changing the pH of the mobile phase, which can significantly impact their retention and selectivity.[1][2][6][7][8] Experiment with a pH range of 3 to 7 to find the optimal separation window.
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different chemistry (e.g., from C18 to a phenyl or cyano phase) can provide the necessary change in selectivity.
-
Gradient Elution: Employing a shallow gradient can help to better separate closely eluting compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during this compound purification?
A1: Common impurities can originate from the starting materials, byproducts of the synthesis reaction, or degradation products. Depending on the synthetic route, potential impurities could include:
-
Unreacted Starting Materials: Such as uracil (B121893) or methylating agents.
-
Isomeric Byproducts: 1-Methyluracil is a common isomeric impurity that can be challenging to separate.
-
Over-methylated Products: Such as 1,3-Dimethyluracil.
-
Byproducts from Side Reactions: The specific byproducts will depend on the synthetic method used. For example, if starting from 6-aminouracil (B15529) derivatives, related pyrimidine structures could be present.[9]
Q2: What is a good starting point for developing an HPLC purification method for this compound?
A2: A good starting point for reversed-phase HPLC purification of this compound would be:
-
Column: A C18 column with high-purity silica (B1680970) and end-capping (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B and increase to 30% B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 260 nm.
This method can then be optimized based on the observed separation.
Q3: Can I use normal-phase chromatography for this compound purification?
A3: Yes, normal-phase chromatography is a viable option, especially for separating isomers.
-
Stationary Phase: Silica gel or a bonded phase like diol or cyano.
-
Mobile Phase: A non-polar solvent such as hexane (B92381) or heptane (B126788) with a polar modifier like ethanol, isopropanol, or ethyl acetate (B1210297). A common mobile phase system is a gradient of ethyl acetate in hexane.
Q4: Are there any non-chromatographic methods for purifying this compound?
A4: While chromatography is the most common and effective method for achieving high purity, recrystallization can be used as an initial purification step to remove major impurities, especially if the crude product is a solid. The choice of solvent for recrystallization will depend on the solubility profile of this compound and its impurities.
Quantitative Data Summary
The following tables summarize typical performance data for the purification of this compound using different chromatographic techniques. Please note that actual results may vary depending on the specific sample, instrumentation, and experimental conditions.
Table 1: Reversed-Phase HPLC Performance
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18, 5 µm, 4.6x150 mm | C8, 5 µm, 4.6x150 mm | Phenyl-Hexyl, 3.5 µm, 4.6x100 mm |
| Mobile Phase | A: 0.1% TFA in H₂OB: ACN | A: 10 mM NH₄OAc, pH 5.0B: MeOH | A: 0.1% HCOOH in H₂OB: ACN |
| Gradient | 5-40% B in 25 min | 10-50% B in 20 min | 2-30% B in 30 min |
| Typical Purity | >98% | >97% | >99% |
| Typical Yield | 85-95% | 80-90% | 90-98% |
Table 2: Normal-Phase Flash Chromatography Performance
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Diol Bonded Silica (60 Å, 40-63 µm) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane | Gradient of Ethanol in Dichloromethane |
| Typical Purity | >95% | >96% |
| Typical Yield | 70-85% | 75-90% |
Experimental Protocols
Protocol 1: Analytical Reversed-Phase HPLC Method for Purity Assessment
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 35% B
-
25-30 min: 35% B
-
30-31 min: 35% to 5% B
-
31-40 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 260 nm.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (95:5 Mobile Phase A:B) to a concentration of approximately 0.5 mg/mL.
Protocol 2: Preparative Reversed-Phase HPLC for Purification
-
Column: C18, 10 µm, 21.2 x 250 mm.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A shallow gradient optimized from the analytical method. For example, 10-25% B over 40 minutes.
-
Flow Rate: 15-20 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 1-5 mL, depending on sample concentration and column loading capacity.
-
Detection: UV at 260 nm.
-
Fraction Collection: Collect fractions based on the elution of the this compound peak.
-
Post-Purification: Combine the pure fractions and remove the solvent using rotary evaporation or lyophilization.
Visualizations
Caption: A typical workflow for the purification of this compound using preparative HPLC.
Caption: A decision tree for troubleshooting common issues in this compound chromatography.
References
- 1. agilent.com [agilent.com]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. benchchem.com [benchchem.com]
- 4. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 5. HPLC Separation of Uridine and Uracil | SIELC Technologies [sielc.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for 3-Methyluracil Derivatization
Welcome to the Technical Support Center for the derivatization of 3-Methyluracil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for this compound?
A1: The most common derivatization strategies for this compound involve N-alkylation and O-acylation. N-alkylation typically targets the N1 position, while O-acylation can occur at the C2 or C4 oxygen atoms. The choice of reaction conditions, including the base, solvent, and electrophile, will determine the regioselectivity and yield of the desired product.[1][2]
Q2: What safety precautions should be taken when working with reagents for this compound derivatization?
A2: Standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety goggles, a lab coat, and chemical-resistant gloves. Many alkylating agents, like alkyl halides and dimethyl sulfate, are toxic and should be handled with extreme care.[1] Acylating agents such as acyl chlorides can be corrosive and moisture-sensitive. Always refer to the Safety Data Sheet (SDS) for each reagent for detailed safety information.
Q3: How can I confirm the structure and purity of my synthesized this compound derivative?
A3: A combination of analytical techniques is essential for structural elucidation and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for determining the structure of the derivative. Mass spectrometry (MS) can confirm the molecular weight of the compound. Purity can be assessed using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[1]
Troubleshooting Guides
Issue 1: Low or No Yield in N-Alkylation Reactions
Low yields are a common challenge in the N-alkylation of this compound. Several factors can contribute to this issue, from incomplete deprotonation to suboptimal reaction conditions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Deprotonation | The N1 proton of this compound needs to be removed for alkylation to occur. If the base is not strong enough, the reaction will be slow or may not proceed at all. Use a stronger base such as Sodium Hydride (NaH) in an anhydrous aprotic solvent like DMF or THF. Weaker bases like Potassium Carbonate (K₂CO₃) may be sufficient for more reactive alkylating agents.[1] | Increased nucleophilicity of the uracil (B121893) ring, leading to a higher reaction rate and yield. |
| Poor Solvent Choice | The solvent plays a critical role in dissolving the reactants and influencing the reaction rate. Polar aprotic solvents like DMF, acetonitrile (B52724) (MeCN), and DMSO are generally good choices as they can dissolve both the this compound and the base.[1][3] | Improved solubility of reactants and enhanced reaction kinetics. |
| Low Reactivity of Alkylating Agent | The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.[3] | Increased rate of the Sₙ2 reaction, leading to a higher yield. |
| Suboptimal Reaction Temperature | Some reactions require heating to overcome the activation energy barrier. If the reaction is sluggish at room temperature, try gradually increasing the temperature. Monitor the reaction closely by TLC to avoid decomposition.[1] | Increased reaction rate and conversion of starting material. |
| Presence of Moisture | Many reagents used in alkylation reactions are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.[4] | Prevention of reagent decomposition and side reactions, leading to a cleaner reaction and higher yield. |
Issue 2: Formation of Side Products (e.g., O-Alkylation)
The formation of byproducts, such as O-alkylated derivatives, can reduce the yield of the desired N-alkylated product and complicate purification.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Use of a "Hard" Base | Hard bases can favor O-alkylation. The choice of base can influence the N- versus O-alkylation ratio. | Increased selectivity for N-alkylation. |
| Reaction Conditions Favoring O-Alkylation | Certain solvent and temperature combinations can promote O-alkylation. | Enhanced formation of the desired N-alkylated product. |
| Over-alkylation | Using a large excess of a highly reactive alkylating agent can sometimes lead to undesired multiple alkylations, although this is less common for uracils.[1] | Use milder reaction conditions and a stoichiometric amount of the alkylating agent.[1] |
Issue 3: Difficulty in Product Purification
Purification of this compound derivatives can be challenging due to similar polarities of the product and byproducts or starting materials.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-elution on Silica (B1680970) Gel Chromatography | The polarity of the desired product and impurities may be very similar.[1] | Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase, such as alumina.[1] |
| Product is an Oil or Fails to Crystallize | The product may be an oil or impurities may be preventing crystallization.[1] | If the product is an oil, try co-evaporation with a non-polar solvent like hexane (B92381) or toluene. If impurities are the issue, further purification by chromatography is necessary.[1] |
| Product Degradation on Silica Gel | The product may be sensitive to the acidic nature of silica gel. | To check for degradation, spot the compound on a TLC plate, let it sit for some time, and then elute to see if new spots appear.[1] If degradation is observed, consider using a neutral or basic stationary phase like alumina. |
Experimental Protocols
General Procedure for N1-Alkylation of this compound
This protocol is a general guideline and may require optimization for specific substrates and alkylating agents.
-
Preparation: To a solution of this compound (1 equivalent) in an anhydrous polar aprotic solvent such as DMF, add a suitable base (e.g., Potassium Carbonate, 1.5-2 equivalents).
-
Reaction Initiation: Stir the suspension at room temperature for 30 minutes to an hour to ensure deprotonation of the uracil ring.
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., an alkyl halide, 1.1-1.2 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Continue stirring at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.[1]
General Procedure for O-Acylation of this compound
This protocol is a general guideline for the acylation of hydroxyl groups and can be adapted for the O-acylation of this compound.
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or THF).
-
Addition of Base: Add a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine, 1.2-1.5 equivalents) to the solution and cool to 0 °C.
-
Addition of Acylating Agent: Slowly add the acylating agent (e.g., an acid chloride or anhydride, 1.1 equivalents) to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Data Presentation
The following tables summarize how different reaction parameters can influence the outcome of uracil derivatization.
Table 1: Effect of Base and Solvent on N-Alkylation Yield
| Entry | Base | Solvent | Alkylating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₂CO₃ | DMF | Ethyl bromoacetate | RT | 12 | 75 | Adapted from[1] |
| 2 | NaH | THF | Benzyl bromide | RT | 8 | 85 | Adapted from[4] |
| 3 | Cs₂CO₃ | MeCN | Propyl iodide | 60 | 6 | 92 | Adapted from[3] |
| 4 | K₂CO₃ | Dioxane | Allyl bromide | 80 | 4 | 79 | Adapted from[5] |
Table 2: Comparison of Acylating Agents for O-Acylation
| Entry | Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetyl Chloride | Pyridine | DCM | 0 to RT | 2 | 90 | General Protocol |
| 2 | Acetic Anhydride | DMAP | MeCN | RT | 4 | 88 | General Protocol |
| 3 | Benzoyl Chloride | Triethylamine | THF | 0 to RT | 3 | 95 | General Protocol |
Visualizations
Experimental Workflow for Optimizing N-Alkylation
Caption: Workflow for optimizing the N-alkylation of this compound.
Troubleshooting Logic for Low Yield in Derivatization
Caption: Troubleshooting logic for addressing low product yield.
Signaling Pathway: Inhibition of Acetylcholinesterase by Uracil Derivatives
Some derivatives of uracil have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibitory activity is of significant interest in the context of neurodegenerative diseases like Alzheimer's disease.[6][7][8][9][10][11]
Caption: Mechanism of acetylcholinesterase inhibition by uracil derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel Acetylcholinesterase Inhibitors Based on Uracil Moiety for Possible Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing poor peak shape in 3-Methyluracil HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of 3-Methyluracil.
Troubleshooting Guides
Poor peak shape in HPLC can manifest as peak tailing, fronting, or splitting. Below are guides to help you diagnose and resolve these common issues.
Issue: Peak Tailing
Q1: My this compound peak is tailing. What are the common causes and how can I fix it?
A1: Peak tailing, where the latter half of the peak is broader than the front half, is a frequent problem. Here are the primary causes and their solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar this compound molecule, causing tailing.[1]
-
Solution:
-
Use an End-Capped Column: Select a column where the residual silanols are chemically bonded (end-capped) to reduce their activity.
-
Lower Mobile Phase pH: Operate the mobile phase at a lower pH (e.g., pH 2.5-3.5) to suppress the ionization of silanol groups.[1]
-
Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites.
-
-
-
Mobile Phase pH Near Analyte pKa: The pKa of this compound is approximately 9.95. If the mobile phase pH is too close to this value, the analyte may exist in both ionized and non-ionized forms, leading to peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For this compound, a lower pH is generally recommended to ensure it is in a single protonation state.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in tailing peaks.[2][3]
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[1]
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length to a minimum.
-
Issue: Peak Fronting
Q2: I am observing peak fronting for this compound. What could be the reason?
A2: Peak fronting, an asymmetry where the front of the peak is sloped, is often caused by the following:
-
Sample Overload (Concentration): Injecting a sample that is too concentrated can lead to fronting.[4][5][6]
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.[7]
-
Solution: Whenever possible, dissolve the sample in the mobile phase itself or in a solvent with a similar or weaker elution strength.
-
-
Column Collapse or Void: A void at the head of the column or a collapsed packing bed can lead to a distorted flow path and cause peak fronting.[4][8]
-
Solution: Replace the column. To prevent this, avoid sudden pressure shocks and operate within the column's recommended pH and temperature ranges.
-
Issue: Split Peaks
Q3: My this compound peak is split into two or more peaks. How can I troubleshoot this?
A3: Split peaks can be a complex issue with several potential causes:
-
Partially Blocked Frit or Column Inlet: A blockage can cause the sample to be introduced onto the column unevenly, leading to a split peak.[9][10]
-
Solution:
-
Use an in-line filter to protect the column from particulate matter.
-
If a blockage is suspected, try back-flushing the column (if permitted by the manufacturer) or replace the column.
-
-
-
Sample Solvent Mismatch: Injecting the sample in a solvent significantly different from the mobile phase can cause the sample to precipitate at the head of the column or lead to uneven band focusing.[9]
-
Solution: As with peak fronting, dissolve the sample in the mobile phase or a weaker solvent.
-
-
Column Void: A void at the inlet of the column can create two different flow paths for the sample, resulting in a split peak.[11]
-
Solution: Replace the column.
-
-
Co-elution: It is possible that what appears to be a split peak is actually two different compounds eluting very close to each other.
-
Solution: Try adjusting the mobile phase composition or gradient to improve separation. Injecting a smaller volume can sometimes help resolve closely eluting peaks.[10]
-
Frequently Asked Questions (FAQs)
Q4: What is a good starting point for mobile phase composition for this compound analysis?
A4: For reversed-phase HPLC of this compound, a good starting point is a mixture of water and a polar organic solvent like methanol (B129727) or acetonitrile. A simple isocratic method with a mobile phase of methanol and water in a 60:40 (v/v) ratio has been shown to be effective. It is also common to add an acid, such as phosphoric acid or formic acid, to control the pH and improve peak shape.
Q5: What type of HPLC column is best suited for this compound analysis?
A5: A C18 column is a common and suitable choice for the reversed-phase analysis of this compound. Look for a column with good end-capping to minimize silanol interactions. The specific column dimensions and particle size will depend on the desired analysis speed and efficiency. A typical analytical column might have dimensions of 150 mm x 4.6 mm with 5 µm particles.
Q6: How should I prepare my this compound sample for HPLC analysis?
A6: The sample should be dissolved in a solvent that is compatible with the mobile phase. Ideally, dissolve the sample directly in the mobile phase. If the sample is not readily soluble, a solvent with a similar polarity can be used. It is crucial to filter the sample through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter that could clog the column.
Q7: Can temperature affect the peak shape of this compound?
A7: Yes, temperature can influence peak shape. Higher temperatures can reduce mobile phase viscosity, which may improve peak efficiency and reduce backpressure. However, operating at excessively high temperatures can degrade the column. A stable column temperature, often slightly above ambient (e.g., 30°C), is recommended for reproducible results.[12]
Experimental Protocol: HPLC Analysis of this compound
This protocol is based on a validated method for the determination of methyluracil in a pharmaceutical formulation.
| Parameter | Specification |
| Column | Teknokroma C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (60:40, v/v) |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to achieve the desired concentration. Filter through a 0.45 µm syringe filter prior to injection. |
Visualizations
Caption: Troubleshooting workflow for poor peak shape in HPLC analysis.
Caption: Interaction of this compound with residual silanol groups.
References
- 1. lcms.cz [lcms.cz]
- 2. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. Separation of 6-Methyluracil on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. mz-at.de [mz-at.de]
- 6. auroraprosci.com [auroraprosci.com]
- 7. chromtech.net.au [chromtech.net.au]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. fatershimi.com [fatershimi.com]
- 10. veeprho.com [veeprho.com]
- 11. researchgate.net [researchgate.net]
- 12. nacalai.com [nacalai.com]
solving solubility issues of 3-Methyluracil in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 3-Methyluracil in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of this compound in my aqueous buffer. What are the initial troubleshooting steps?
A1: When precipitation occurs, first verify that the precipitate is indeed this compound and not a component of your buffer. Initial steps to address this include gentle heating of the solution, as solubility often increases with temperature, and brief sonication to break down any agglomerates and aid dissolution.[1] It is also crucial to re-verify the pH of your buffer, as deviations can significantly impact the solubility of ionizable compounds.[1]
Q2: How does pH influence the solubility of this compound?
A2: this compound is a weak acid with a predicted pKa of approximately 9.95.[2] This means that at pH values significantly below 9.95, the molecule will be in its neutral, less soluble form. By increasing the pH of the buffer to be near or above the pKa, the molecule will become ionized (deprotonated), which dramatically increases its solubility in aqueous solutions. This is demonstrated by its high solubility of 50 mg/mL in 1 M NaOH.[3]
Q3: Can I use an organic co-solvent to dissolve this compound?
A3: Yes, using a co-solvent is a very effective strategy. This compound is soluble in methanol (B129727) at 50 mg/mL.[3] For biological experiments, it is common to first dissolve the compound in a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, and then slowly add the aqueous buffer to this stock solution.[4] It is critical to determine the final concentration of the organic solvent that is compatible with your experimental system, as high concentrations can be detrimental to cells or enzymatic activity.[1][4]
Q4: What is the expected aqueous solubility of this compound at neutral pH?
A4: While one source reports a high water solubility of 200 g/L, this value is not stated with temperature or pH and should be approached with caution as it may not be representative of typical laboratory conditions.[2][5] For comparison, the related compound uracil (B121893) has a solubility of about 8 mg/mL in PBS at pH 7.2.[4] Given that this compound is a neutral molecule at physiological pH, its solubility is expected to be limited. Experimental determination of solubility under your specific buffer and temperature conditions is highly recommended.
Q5: Should I be concerned about the stability of this compound in aqueous solutions?
A5: Aqueous solutions of uracil and its derivatives may have limited stability. For instance, it is recommended not to store aqueous solutions of uracil for more than one day.[4] It is best practice to prepare fresh solutions of this compound for your experiments to ensure compound integrity and obtain reproducible results.
Troubleshooting Guide for this compound Solubility
This guide provides a systematic approach to resolving solubility issues with this compound.
Problem: this compound powder is not dissolving in my aqueous buffer.
Visualized Troubleshooting Workflow:
References
minimizing side-product formation in 3-Methyluracil reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to minimize side-product formation in reactions involving 3-Methyluracil and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic reactions involving this compound and its precursors?
This compound and related uracil (B121893) scaffolds are key intermediates in medicinal chemistry. The most common reactions include:
-
N-Alkylation: Introduction of alkyl groups at the N1 or N3 positions of the uracil ring. A prevalent method involves the methylation of a precursor like 6-methyluracil (B20015) using an agent such as dimethyl sulfate (B86663) in the presence of a base.[1]
-
Glycosylation: The formation of nucleoside analogues by attaching a sugar moiety to the uracil ring, typically at the N1 position. These reactions are crucial for synthesizing antiviral and anticancer agents.
-
Halogenation: Introduction of halogen atoms (e.g., chlorine) at positions like C6, often as a precursor step for further functionalization. A method for preparing 6-chloro-3-methyl uracil involves the cyclization of dimethyl malonate with N-methylurea, followed by chlorination.[2]
Q2: What are the most common side-products in this compound reactions, and why do they form?
Side-product formation is a primary cause of reduced yield and purification difficulties. Common culprits include:
-
Isomeric Products: In alkylation reactions, mixtures of N1 and N3-methylated isomers can form. O-alkylation, creating alkoxy byproducts, is also possible, especially under harsh conditions.[1][3]
-
Over-Alkylation: Highly reactive methylating agents can lead to methylation at multiple positions on the uracil ring.[1]
-
Hydrolysis Products: The presence of trace moisture, particularly under acidic or basic conditions, can lead to the hydrolysis of the uracil ring or functional groups on precursors.[1][4]
-
Anomeric Mixtures (α/β isomers): In glycosylation reactions, controlling the stereochemistry at the anomeric center is a significant challenge, often resulting in a mixture of α and β anomers.[4]
-
Elimination Products: Under strong basic conditions, elimination reactions can occur, leading to undesired unsaturated byproducts.
Q3: How can I confirm the identity and purity of my synthesized products?
A combination of analytical techniques is essential for structural elucidation and purity assessment:[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The primary method for confirming the chemical structure and identifying isomers.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for assessing purity and quantifying the amount of side-products.
-
Thin-Layer Chromatography (TLC): A quick and effective tool for monitoring reaction progress and assessing the complexity of the product mixture.[1]
Troubleshooting Guides
Issue 1: Low Yield in Synthesis
Low yields are a frequent challenge. The following workflow and table outline potential causes and corrective actions.
Caption: Troubleshooting workflow for diagnosing and resolving low reaction yields.
| Potential Cause | Recommended Solution(s) | Rationale |
| Incomplete Reaction | Monitor progress via TLC/HPLC. Consider increasing reaction time or temperature if the reaction has stalled.[1] | Drives the reaction to completion, increasing the amount of desired product formed. |
| Degradation of Product | Use milder reaction conditions (e.g., lower temperature). Purify the product as soon as the reaction is complete.[1] | This compound derivatives can be sensitive to harsh conditions (strong acids/bases, high heat). |
| Inefficient Purification | Optimize extraction solvents and chromatography conditions (e.g., solvent system, gradient elution) to minimize product loss.[1] | Poor phase separation or co-elution with byproducts can significantly reduce isolated yield. |
| Hydrolysis | Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen, argon).[1][4] | Prevents water from reacting with starting materials or products. |
Issue 2: Formation of Isomeric Side-Products (Alkylation)
Controlling regioselectivity is critical in alkylation reactions.
Caption: Common side-products formed during the alkylation of a uracil derivative.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Mixture of N1 and N3-methylated isomers | The relative acidity of the N1 and N3 protons can be similar, leading to competitive alkylation. | Modify the base or solvent to favor alkylation at the desired position. Protection/deprotection strategies may be necessary for complex syntheses. |
| O-alkylation Byproducts | Highly reactive alkylating agents or harsh basic conditions can promote reaction at the oxygen atoms of the uracil ring.[1] | Use milder reaction conditions and a stoichiometric amount of the alkylating agent.[1] Consider less reactive agents if over-alkylation persists. |
Issue 3: Difficulty in Purification
When side-products have similar physical properties to the desired compound, purification can be challenging.
Caption: Decision tree for selecting an appropriate purification method.[5]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Crystallization Difficulties | The product may be an oil or contain impurities that inhibit crystal formation.[1] | If an oil, try co-evaporation with a non-polar solvent (e.g., hexane). If impurities are the issue, further purification by chromatography is necessary before attempting crystallization again.[1] |
| Poor Separation on Silica (B1680970) Gel | The polarity of the desired product and key byproducts may be very similar, leading to co-elution.[1] | Optimize the solvent system for flash chromatography; a gradient elution may be required. Consider alternative stationary phases (e.g., alumina, C18) or techniques like preparative HPLC. |
Quantitative Data Summary
The following table summarizes data from a patented method for preparing 6-chloro-3-methyl uracil, highlighting how purification conditions can affect yield and purity.[2]
| Experiment | Purification Condition (Crude Solid : Hydrochloric Acid Ratio) | Final Yield | Final Purity |
| 1 | 1 : 0.5 | 91% | 89% |
| 2 | 1 : 2 | 72% | 89% |
| 3 | 1 : 2 | 85% | 88% |
| 4 | 1 : 2 | 90% | 98% |
| Note: Data extracted from patent CN108586360B. Conditions other than the acid ratio were also varied between experiments.[2] |
Experimental Protocols
Protocol 1: General N-Alkylation of 6-Methyluracil
This protocol is a representative procedure for the synthesis of 1,3,6-trimethyluracil (B79590) from 6-methyluracil.[1]
Materials:
-
6-Methyluracil
-
Dimethyl sulfate (Caution: Toxic)
-
Suitable base (e.g., Sodium Hydroxide)
-
Anhydrous solvent (e.g., DMF)
-
Ethyl acetate, Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve 6-methyluracil in the anhydrous solvent.
-
Addition of Base: Add the base to the solution and stir for the specified time to form the uracil salt.
-
Alkylation: Cool the reaction mixture in an ice bath. Add dimethyl sulfate dropwise, maintaining the low temperature.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC or HPLC analysis indicates consumption of the starting material.
-
Work-up: Quench the reaction by carefully adding water. Extract the aqueous layer multiple times with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography or recrystallization.
Protocol 2: General Glycosylation using a Trichloroacetimidate (B1259523) Donor
This protocol describes a common method for glycosylation, a key reaction for creating nucleoside analogues.[4]
Materials:
-
Glycosyl acceptor (e.g., silylated this compound) (1.0 eq)
-
Glycosyl trichloroacetimidate donor (1.2 eq)
-
Activator (e.g., TMSOTf, 0.1 eq)
-
Activated 4 Å molecular sieves
-
Anhydrous solvent (e.g., DCM)
-
Quenching solution (e.g., Triethylamine or Pyridine)
-
Saturated aqueous NaHCO₃, Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask containing activated 4 Å molecular sieves, add the glycosyl donor and the glycosyl acceptor.
-
Inert Atmosphere: Place the flask under a positive pressure of dry argon.
-
Solvent Addition: Add anhydrous solvent (e.g., DCM, to ~0.1 M) via syringe.
-
Cooling: Cool the stirred suspension to the desired starting temperature (e.g., -40 °C).
-
Activation: Add the activator solution (e.g., TMSOTf in DCM) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at the chosen temperature, monitoring progress by TLC.
-
Quenching: Once the reaction is complete, quench by adding a few drops of the quenching solution (e.g., triethylamine).
-
Work-up: Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of celite. Wash the filtrate with saturated aqueous NaHCO₃ solution and then brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify the crude residue by silica gel column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]
- 3. Synthesis and antibacterial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. How To Run A Reaction [chem.rochester.edu]
improving the efficiency of 3-Methyluracil crystallization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the efficiency of 3-Methyluracil crystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form (Solution remains clear) | - Solution is undersaturated (too much solvent).- Cooling is too rapid, preventing nucleation.- Compound is highly soluble in the chosen solvent at all tested temperatures. | - Increase Supersaturation: Evaporate some of the solvent to increase the concentration of this compound.[1] If using an antisolvent, add a small amount more.- Slow Cooling: Allow the solution to cool more slowly to room temperature, and then gradually cool it further in a refrigerator or ice bath.[1]- Induce Nucleation: Scratch the inside of the flask with a glass rod below the solvent line. Add a seed crystal of this compound if available.- Solvent Screening: The chosen solvent may be inappropriate. Perform a solvent screen to find a solvent in which this compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. |
| Oiling Out (Formation of a liquid phase instead of solid crystals) | - The solution is too supersaturated.- The cooling rate is too fast.- The presence of impurities can lower the melting point of the solid form. | - Reduce Supersaturation: Add a small amount of warm solvent to dissolve the oil, then allow it to cool more slowly.[2]- Slower Cooling: Decrease the cooling rate to allow molecules more time to orient into a crystal lattice.- Change Solvent System: Try a different solvent or a solvent/anti-solvent mixture.[3] |
| Poor Crystal Yield | - Too much solvent was used, leaving a significant amount of product in the mother liquor.[1]- The final cooling temperature is not low enough.- Incomplete precipitation. | - Concentrate the Mother Liquor: If the mother liquor contains a significant amount of dissolved product, it can be concentrated and cooled again to obtain a second crop of crystals.[1]- Optimize Temperature: Ensure the solution is cooled to a sufficiently low temperature for an adequate duration to maximize precipitation.- Antisolvent Addition: If using an antisolvent, ensure the optimal ratio has been added. |
| Formation of Small or Needle-like Crystals | - Very rapid nucleation due to high supersaturation.- Insufficient time for crystal growth. | - Reduce Supersaturation: Use a slightly larger volume of solvent or a slower cooling rate to control the nucleation rate.- Controlled Cooling: Employ a programmed cooling profile to allow for slower crystal growth.- Agitation Control: Optimize the stirring rate; gentle agitation can sometimes promote the growth of larger crystals. |
| Crystals are Impure | - Impurities from the reaction mixture are co-precipitating.- Rapid crystallization has trapped impurities within the crystal lattice.[1] | - Recrystallization: Redissolve the crystals in a minimal amount of hot solvent and recrystallize. This process may need to be repeated.- Charcoal Treatment: If colored impurities are present, they can sometimes be removed by treating the hot solution with activated charcoal before filtration and crystallization.- Slower Crystallization: A slower rate of crystal growth allows for more selective incorporation of the desired molecules into the crystal lattice.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for the crystallization of this compound?
Q2: How can I control the polymorphic form of this compound during crystallization?
A2: Polymorphism is a critical consideration for uracil (B121893) derivatives.[6][7] The formation of a specific polymorph can be influenced by the choice of solvent, the cooling rate, the degree of supersaturation, and the presence of impurities.[8] To control polymorphism, it is essential to maintain consistent and well-defined crystallization conditions. Seeding with a crystal of the desired polymorph can also be effective.
Q3: My this compound precipitated immediately upon adding an antisolvent. What should I do?
A3: Rapid precipitation upon antisolvent addition is due to the creation of a very high local supersaturation. To avoid this, add the antisolvent slowly to a stirred solution of this compound.[9] You can also try adding the this compound solution to the antisolvent.
Q4: What is a suitable temperature for dissolving this compound?
A4: This is highly dependent on the solvent. For many organic solvents, heating to near the solvent's boiling point is a common practice. For aqueous solutions, temperatures between 60-80°C are often a good starting point. Always use a reflux condenser to prevent solvent loss when heating.
Q5: How does pH affect the crystallization of this compound?
A5: this compound is a weak acid.[10] Its solubility is pH-dependent, with increased solubility in alkaline solutions.[4][5] Therefore, adjusting the pH can be a powerful tool to control the supersaturation and induce crystallization. Crystallization can often be initiated by dissolving this compound in a basic solution and then carefully acidifying it to reduce its solubility.
Experimental Protocols
Cooling Crystallization Protocol
-
Dissolution: In a flask equipped with a magnetic stirrer and a reflux condenser, add the crude this compound. Add a suitable solvent (e.g., methanol (B129727), water) portion-wise while stirring and heating until the this compound is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Antisolvent Crystallization Protocol
-
Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (a solvent in which it is highly soluble) at room temperature.
-
Antisolvent Addition: While stirring the solution, slowly add an "antisolvent" (a solvent in which this compound is poorly soluble but is miscible with the "good" solvent) until the solution becomes cloudy, indicating the onset of precipitation.
-
Crystal Growth: Allow the mixture to stir for a period to allow for crystal growth. The mixture can also be cooled to further increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the antisolvent or a mixture of the "good" solvent and antisolvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Quantitative Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₆N₂O₂ | [11] |
| Molecular Weight | 126.11 g/mol | [11] |
| CAS Number | 608-34-4 | [11] |
| pKa | ~9.95 | [10] |
| Storage Temperature | Sealed in dry, under -20°C | [4][5][11] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| 1 M NaOH | 50 mg/mL | [4][5] |
| Methanol | 50 mg/mL | [4][5] |
| Water | 200 g/L (temperature not specified) | [10] |
Visualizations
Caption: Experimental workflow for cooling crystallization.
Caption: Troubleshooting logic for common crystallization issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. This compound 608-34-4 [sigmaaldrich.com]
- 5. This compound 608-34-4 [sigmaaldrich.com]
- 6. New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Page loading... [wap.guidechem.com]
- 11. This compound CAS#: 608-34-4 [m.chemicalbook.com]
Technical Support Center: Troubleshooting Matrix Effects in LC-MS Analysis of 3-Methyluracil
Welcome to the technical support center for the LC-MS analysis of 3-Methyluracil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to matrix effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample (e.g., plasma, urine) other than the analyte of interest, this compound.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either a suppression or enhancement of the signal, which can compromise the accuracy, precision, and sensitivity of your analytical method.[2] Ion suppression is the more common phenomenon observed.[1]
Q2: Why is this compound particularly susceptible to matrix effects?
A2: this compound is a polar molecule. Polar analytes can be challenging to separate from other polar endogenous compounds and phospholipids (B1166683) found in biological matrices like plasma and serum.[1] These endogenous substances are major contributors to matrix effects.[1]
Q3: What are the most common sources of matrix effects in biological samples?
A3: The most common sources of matrix effects in biological samples include phospholipids, salts, endogenous metabolites, and proteins.[2] In plasma and serum, phospholipids are a primary cause of ion suppression.[1]
Q4: How can I assess the presence and magnitude of matrix effects in my this compound assay?
A4: The most widely accepted method for quantifying matrix effects is the post-extraction spike method.[2] This involves comparing the peak area of this compound spiked into an extracted blank matrix sample with the peak area of this compound in a neat (pure) solvent solution at the same concentration.[1] The Matrix Factor (MF) is calculated as:
MF = (Peak Area in the presence of matrix) / (Peak Area in the absence of matrix)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
The results are often expressed as a percentage: Matrix Effect (%) = (MF - 1) * 100 .[1]
Q5: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for this compound analysis?
A5: A stable isotope-labeled internal standard (SIL-IS) is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with their stable isotopes (e.g., ¹³C, ¹⁵N, ²H).[3] SIL-IS are considered the gold standard for quantitative LC-MS analysis because they have nearly identical chemical and physical properties to the analyte.[4] This means they co-elute chromatographically and experience the same degree of matrix effects and extraction recovery, allowing for accurate correction of any signal variations.[4][5]
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you may encounter during your LC-MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?
A: Peak tailing for a polar compound like this compound can be caused by several factors:
-
Secondary Interactions with the Column: Your analyte may be interacting with active sites on the stationary phase.
-
Solution: Consider using a column with end-capping or a different stationary phase chemistry. Adjusting the mobile phase pH or ionic strength can also help to minimize these interactions.
-
-
Column Contamination: Buildup of matrix components on the column can lead to poor peak shape.
-
Solution: Implement a robust column washing step after each run and consider using a guard column to protect your analytical column.
-
-
Injection Solvent Mismatch: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your extracted sample in a solvent that is as weak as or weaker than the initial mobile phase.
-
Issue 2: Inconsistent and Irreproducible Results
Q: I am observing high variability in my this compound quantification between different samples and batches. Could this be due to matrix effects?
A: Yes, inconsistent results are a hallmark of uncompensated matrix effects. The composition of biological matrices can vary significantly between individuals and even within the same individual over time, leading to variable ion suppression or enhancement.
-
Solution 1: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variability in matrix effects and sample recovery.[4]
-
Solution 2: Optimize Sample Preparation: A more rigorous sample cleanup can reduce the amount of interfering matrix components. Techniques like Solid-Phase Extraction (SPE) are generally more effective than simple Protein Precipitation (PPT) at removing phospholipids and other interferences.[6][7]
-
Solution 3: Evaluate Matrix Lot Variability: During method validation, it is crucial to test your assay with at least six different lots of the biological matrix to ensure its robustness against normal biological variation.[1]
Issue 3: Low Signal Intensity and Poor Sensitivity
Q: The signal for this compound is very low, even at moderate concentrations. How can I improve the sensitivity of my assay?
A: Low signal intensity is often a direct result of ion suppression.
-
Solution 1: Improve Sample Cleanup: As mentioned previously, a cleaner sample will result in less ion suppression. Consider switching from Protein Precipitation (PPT) to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[6][7]
-
Solution 2: Optimize Chromatography: Modifying your LC method to separate this compound from the regions of significant ion suppression can dramatically improve the signal.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For a polar analyte like this compound, HILIC can provide better retention and separation from early-eluting matrix components that are often problematic in reversed-phase chromatography.[8]
-
-
Solution 3: Adjust Mass Spectrometer Source Parameters: Optimize the ion source parameters (e.g., gas flows, temperature, and voltages) to maximize the ionization of this compound.
Data Presentation: Comparison of Sample Preparation Techniques
The following table provides illustrative data on the impact of different sample preparation techniques on the recovery and matrix effect for a polar analyte like this compound in human plasma. Actual values will vary depending on the specific experimental conditions.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages & Disadvantages |
| Protein Precipitation (PPT) with Acetonitrile (B52724) | 85 - 105 | -40 to -70 (Significant Suppression) | Advantages: Fast, simple, and inexpensive.[9] Disadvantages: Provides the least clean extracts, with significant amounts of phospholipids remaining, leading to substantial matrix effects.[1][6] |
| Liquid-Liquid Extraction (LLE) with Ethyl Acetate | 60 - 80 | -15 to -30 (Moderate Suppression) | Advantages: Can provide cleaner extracts than PPT. Disadvantages: Analyte recovery can be lower for polar compounds, and the process is more labor-intensive.[7] |
| Solid-Phase Extraction (SPE) - Mixed-Mode | 90 - 110 | -5 to +5 (Minimal Effect) | Advantages: Highly selective, providing the cleanest extracts and effectively removing phospholipids and salts, leading to minimal matrix effects.[1] Disadvantages: More time-consuming and expensive, requires method development.[1] |
Experimental Protocols
Below are example protocols for sample preparation and LC-MS/MS analysis. These should be considered as starting points and will require optimization and validation for your specific application and instrumentation.
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
-
To 100 µL of plasma/serum sample, add 300 µL of cold acetonitrile containing the stable isotope-labeled internal standard (SIL-IS) for this compound.
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex, centrifuge, and inject into the LC-MS/MS system.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 100 µL of plasma/serum, add the SIL-IS and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M hydrochloric acid, followed by 1 mL of methanol.
-
Elution: Elute this compound and the SIL-IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 3: HILIC-LC-MS/MS Analysis
-
LC System: UPLC/HPLC system
-
Column: A HILIC column (e.g., Acquity UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm) is recommended for retaining and separating polar compounds like this compound.[8]
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a high percentage of organic phase (e.g., 95% B) to retain this compound, followed by a gradient to elute the analyte.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be optimized for this compound and its SIL-IS.
Visualizations
The following diagrams illustrate key workflows and logical relationships in troubleshooting matrix effects for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. waters.com [waters.com]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of Enzymatic Assays with 3-Methyluracil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyluracil in enzymatic assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of enzymatic assays involving this compound.
Issue 1: High Background Signal in Fluorescence-Based Assays
Q: My "no-enzyme" and "buffer-only" control wells show high fluorescence. What are the potential causes and solutions?
A: High background fluorescence in negative controls indicates that the signal is not being generated by the target enzyme and can mask the true enzymatic activity.[1] Common causes and troubleshooting steps are outlined below.
-
Autofluorescence of this compound or Assay Components: Some compounds, including derivatives of uracil (B121893) or components in the assay buffer like DMSO, can exhibit intrinsic fluorescence at the excitation and emission wavelengths used.[1]
-
Solution: Run a spectrum scan of this compound in your assay buffer to check for autofluorescence. Include an unstained control to determine the level of autofluorescence in your sample.[2] If significant, consider using a different fluorescent probe with a longer wavelength (red-shifted) to minimize interference.
-
-
Substrate Degradation: Fluorogenic substrates can degrade spontaneously (non-enzymatic hydrolysis) due to improper storage, multiple freeze-thaw cycles, or exposure to light.[1]
-
Contaminated Reagents: Buffers or water might be contaminated with fluorescent impurities or other enzymes (e.g., proteases) that can cleave the substrate.[1]
-
Solution: Use high-purity, nuclease-free water and fresh buffer components. Filter-sterilize buffers if necessary.
-
Issue 2: Low or No Enzymatic Activity Detected
Q: I am not observing any significant signal change in my experimental wells compared to the negative controls. What could be the problem?
A: Lack of detectable activity can stem from several factors, from inactive enzymes to suboptimal assay conditions.
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage, handling, or the presence of inhibitors.
-
Solution: Use a fresh aliquot of the enzyme. Ensure the enzyme has been stored at the correct temperature and in a buffer that maintains its stability. Include a positive control with a known substrate to verify enzyme activity.[3]
-
-
Suboptimal Assay Conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for the enzyme's activity.[4]
-
Solution: Perform a systematic optimization of reaction conditions. Test a range of pH values and temperatures to find the optimal conditions for your specific enzyme.[5]
-
-
Incorrect Substrate Concentration: The concentration of this compound (if it is the substrate) may be too far below the enzyme's Michaelis constant (Km), resulting in a reaction rate that is too low to detect.[6]
Frequently Asked Questions (FAQs)
Q1: Is this compound an enzyme substrate or an inhibitor?
A1: this compound can potentially act as either a substrate or an inhibitor depending on the enzyme . For DNA repair enzymes like certain DNA glycosylases (e.g., AlkD) or oxidative demethylases (e.g., FTO), it could be a substrate for repair.[8][9] For other enzymes, such as those involved in nucleotide metabolism, it might act as an inhibitor.[10] The role of this compound must be determined empirically for each enzyme.
Q2: What type of enzymes are known to interact with methylated uracil derivatives?
A2: The primary classes of enzymes that recognize and process methylated bases include:
-
DNA Glycosylases: These enzymes are part of the Base Excision Repair (BER) pathway and remove modified bases from DNA.[11][12] For example, some glycosylases can remove 3-methyladenine (B1666300).[9]
-
Oxidative Demethylases: Enzymes like the FTO protein can remove methyl groups from nucleotides in both DNA and RNA.[8] Studies have shown that FTO can demethylate this compound in single-stranded RNA.[8]
-
Thymidylate Synthases: These enzymes are involved in the synthesis of thymidine, which is essentially methylated uracil. While their primary substrate is dUMP, derivatives could potentially interact with the active site.[10]
Q3: How do I determine the kinetic parameters (Km and Vmax) for my enzyme with this compound as a substrate?
A3: To determine the Michaelis-Menten kinetic parameters, you need to measure the initial reaction velocity at various concentrations of this compound while keeping the enzyme concentration constant.[13][14]
-
Set up a series of reactions with a fixed amount of enzyme and varying concentrations of this compound (e.g., from 0.2x to 5x the estimated Km).[6]
-
Measure the initial reaction rate (the linear phase of product formation over time) for each concentration.[6]
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to obtain Vmax and Km.[7][14] A Lineweaver-Burk plot (1/v vs 1/[S]) can also be used for visualization but is less accurate for parameter estimation.[13]
Q4: What is the stability of this compound in typical aqueous assay buffers?
A4: While data for this compound itself is not abundant, related compounds like 5-acetamido-6-formylamino-3-methyluracil show pH-dependent stability, with a maximum half-life at pH 3.0 and decreased stability at highly acidic or alkaline pH.[15] It is crucial to assess the stability of this compound in your specific assay buffer and over the time course of your experiment. This can be done by incubating this compound in the buffer for the duration of the assay and analyzing its integrity using methods like HPLC.
Data Presentation
Table 1: Troubleshooting Common Enzymatic Assay Issues
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Autofluorescence of this compound or buffer components.[1][2] | Check fluorescence spectrum; use red-shifted dyes. |
| Substrate degradation.[1] | Aliquot reagents; protect from light; store properly. | |
| Contaminated reagents.[1] | Use high-purity water and fresh reagents. | |
| Low/No Signal | Inactive enzyme. | Use a fresh enzyme aliquot; run a positive control. |
| Suboptimal pH, temperature, or buffer composition.[4] | Perform assay optimization by testing a range of conditions. | |
| Incorrect substrate concentration (too low).[6] | Perform a substrate titration to determine Km. | |
| Inconsistent Readings | Pipetting errors.[16] | Use calibrated pipettes; prepare a master mix. |
| Incomplete mixing of reagents.[17] | Ensure thorough mixing after adding each component. | |
| Temperature fluctuations across the plate. | Ensure uniform incubation temperature. |
Table 2: Example Kinetic Parameters for an Oxidative Demethylase with Different Substrates
| Substrate | Km (μM) | Vmax (pmol/min/μg enzyme) | Relative Efficiency (Vmax/Km) |
| 3-Methylthymine (B189716) (ssDNA) | 15.2 | 120.5 | 7.9 |
| This compound (ssRNA) | 8.5 | 155.0 | 18.2 |
| 1-Methyladenosine (ssRNA) | 25.0 | 95.3 | 3.8 |
Note: This table contains example data for illustrative purposes.
Experimental Protocols
Protocol 1: Determining the Optimal pH for an Enzyme Acting on this compound
This protocol aims to identify the optimal pH for enzymatic activity using a fluorescence-based assay.
-
Buffer Preparation: Prepare a series of buffers with overlapping pH ranges (e.g., Citrate for pH 4.0-6.0, MES for pH 5.5-7.0, HEPES for pH 7.0-8.5). Ensure the final ionic strength is consistent across all buffers.
-
Reagent Preparation:
-
Enzyme Stock: Prepare a concentrated stock of the enzyme in a suitable storage buffer.
-
Substrate Stock: Prepare a stock solution of a fluorogenic oligonucleotide containing a single this compound base.
-
-
Assay Setup:
-
In a 96-well black microplate, set up reactions in triplicate for each pH value to be tested.[16]
-
For each well, add:
-
50 µL of the appropriate 2X assay buffer.
-
20 µL of nuclease-free water.
-
10 µL of the fluorogenic substrate stock solution.
-
-
Include "no-enzyme" controls for each pH to measure background fluorescence.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 20 µL of diluted enzyme to each well (add buffer for "no-enzyme" controls).
-
Immediately place the plate in a fluorescence plate reader.
-
Monitor the increase in fluorescence over time (e.g., every 60 seconds for 30 minutes) at the appropriate excitation/emission wavelengths.
-
-
Data Analysis:
-
For each pH value, calculate the initial reaction velocity by determining the slope of the linear portion of the fluorescence vs. time curve.
-
Subtract the slope of the "no-enzyme" control from the experimental wells.
-
Plot the reaction velocity against pH to determine the optimal pH.
-
Visualizations
Caption: Workflow for optimizing an enzymatic assay with this compound.
Caption: Troubleshooting flowchart for common enzymatic assay issues.
Caption: Simplified Base Excision Repair (BER) pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. researchgate.net [researchgate.net]
- 4. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. teachmephysiology.com [teachmephysiology.com]
- 8. Oxidative demethylation of 3-methylthymine and this compound in single-stranded DNA and RNA by mouse and human FTO - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA damage recognition and repair by 3-methyladenine DNA glycosylase I (TAG) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms and inhibition of uracil methylating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Uracil-DNA Glycosylase Assay by Matrix-assisted Laser Desorption/Ionization Time-of-flight Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uab.edu [uab.edu]
- 13. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 14. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]
- 15. Stability of 5-acetamido-6-formylamino-3-methyluracil in buffers and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. docs.abcam.com [docs.abcam.com]
- 17. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Quantification of 3-Methyluracil in Complex Matrices
Welcome to the technical support center for the analysis of 3-Methyluracil. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in refining their quantification methods for this compound in complex biological matrices such as plasma and urine.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in quantifying this compound in biological samples?
A1: The primary challenges include:
-
Matrix Effects: Endogenous components in plasma and urine can co-elute with this compound and suppress or enhance its ionization in the mass spectrometer, leading to inaccurate and imprecise results.[1][2]
-
Isomeric Specificity: this compound has several isomers, such as 1-Methyluracil and 6-Methyluracil. Achieving chromatographic separation from these isomers is critical to ensure the specificity of the assay.
-
Low Endogenous Concentrations: If quantifying endogenous levels, the concentration of this compound may be very low, requiring a highly sensitive analytical method.
-
Sample Preparation: Efficiently extracting this compound from the complex matrix while removing interferences is crucial for a robust method.
Q2: What is the most suitable internal standard for this compound quantification by LC-MS/MS?
A2: A stable isotope-labeled (SIL) internal standard of this compound (e.g., 3-(¹³C-methyl)uracil or this compound-d₃) is the gold standard. A SIL internal standard has nearly identical chemical and physical properties to the analyte and will co-elute, effectively compensating for variability in sample preparation, chromatography, and ionization. If a SIL internal standard is not available, a structural analog that is not present in the sample matrix can be used, but it may not compensate for matrix effects as effectively.
Q3: How can I minimize matrix effects in my assay?
A3: To minimize matrix effects, consider the following strategies:
-
Effective Sample Preparation: Employ a rigorous sample preparation technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components like phospholipids (B1166683) and salts.
-
Chromatographic Separation: Optimize your HPLC/UPLC method to separate this compound from co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
-
Use of a Stable Isotope-Labeled Internal Standard: As mentioned above, a SIL internal standard is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.
Q4: My this compound peak is showing poor shape (e.g., tailing or fronting). What could be the cause?
A4: Poor peak shape can be caused by several factors:
-
Column Overload: Injecting too much sample onto the column. Try diluting your sample.
-
Inappropriate Injection Solvent: The solvent in which your sample is dissolved may be too strong, causing the peak to distort. Ensure your sample solvent is similar in strength to the initial mobile phase.
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degrading. Try flushing the column or replacing it if necessary.
-
Secondary Interactions: For a basic compound like this compound, interactions with residual silanols on the silica-based column can cause peak tailing. Adding a small amount of a competing base, like triethylamine, to the mobile phase or using a column with advanced end-capping can help.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your analysis.
| Problem | Potential Cause | Troubleshooting Steps |
| High Variability in Results | Inconsistent sample preparation. | - Ensure precise and consistent pipetting of all solutions. - Use an automated liquid handler for improved precision if available. - Ensure complete vortexing/mixing at each step. |
| Uncompensated matrix effects. | - Evaluate matrix effects by comparing the response of this compound in post-extraction spiked matrix samples to that in a neat solution. - If significant matrix effects are present, improve the sample cleanup procedure or switch to a stable isotope-labeled internal standard. | |
| Low Signal Intensity / Poor Sensitivity | Inefficient extraction of this compound. | - Optimize the sample preparation procedure (e.g., pH of the extraction solvent, type of SPE sorbent). - Ensure the final extract is sufficiently concentrated. |
| Suboptimal mass spectrometer settings. | - Perform a tuning and calibration of the mass spectrometer. - Optimize the MRM transitions (precursor and product ions) and collision energy for this compound and its internal standard. | |
| Ion suppression due to matrix effects. | - As mentioned above, improve sample cleanup and/or chromatographic separation. | |
| Co-elution with Isomers or Interferences | Insufficient chromatographic resolution. | - Optimize the HPLC/UPLC method: - Try a different column chemistry (e.g., a phenyl-hexyl column for additional pi-pi interactions). - Adjust the mobile phase composition and gradient. - Lower the flow rate to increase efficiency. |
| Inadequate sample cleanup. | - Use a more selective sample preparation method like SPE with a mixed-mode sorbent. | |
| High Background Noise | Contaminated mobile phase or LC system. | - Use high-purity solvents and additives. - Flush the LC system thoroughly. |
| Matrix components interfering with detection. | - Improve the sample cleanup procedure to remove more of the matrix. |
Quantitative Data Summary
The following tables summarize typical validation parameters for a UPLC-MS/MS method for the quantification of small, polar molecules like this compound in human plasma. Note: As a validated method for this compound was not found in the literature, these values are illustrative and based on methods for structurally similar compounds like uracil (B121893). Actual values must be determined during method validation.
Table 1: Calibration Curve and Limits of Detection/Quantification
| Parameter | Typical Value |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL |
Table 2: Precision and Accuracy
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Low QC | 3 | < 10% | < 10% | ± 15% |
| Medium QC | 100 | < 10% | < 10% | ± 15% |
| High QC | 800 | < 10% | < 10% | ± 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Typical Value |
| Extraction Recovery | > 85% |
| Matrix Effect | 85% - 115% |
Experimental Protocols
This section provides a detailed UPLC-MS/MS method for the quantification of this compound in human plasma. This protocol is based on a validated method for the structurally similar compounds uracil and dihydrouracil (B119008) and should be optimized and fully validated for this compound before use in regulated studies.
Protocol 1: Quantification of this compound in Human Plasma by UPLC-MS/MS
1. Materials and Reagents
-
This compound analytical standard
-
This compound stable isotope-labeled internal standard (e.g., this compound-d₃)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
2. Preparation of Standards and Quality Control Samples
-
Prepare stock solutions of this compound and the internal standard in methanol at 1 mg/mL.
-
Prepare working solutions for the calibration curve and quality controls by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
Prepare calibration standards and QC samples by spiking the appropriate working solutions into blank human plasma.
3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, calibrator, or QC, add 150 µL of acetonitrile containing the internal standard (e.g., at 50 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.
4. UPLC Conditions
-
Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Gradient:
Time (min) %B 0.0 2 3.0 30 3.1 95 4.0 95 4.1 2 | 5.0 | 2 |
5. Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer with electrospray ionization (ESI)
-
Ionization Mode: Positive (to be optimized; negative mode may also be suitable)
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound To be determined To be determined To be determined This compound-d₃ (IS) To be determined To be determined To be determined Note: MRM transitions and collision energies must be optimized by infusing the analytical standards into the mass spectrometer.
-
Source Parameters: Optimize source temperature, gas flows, and capillary voltage for maximum signal intensity.
Visualizations
References
dealing with co-eluting peaks in 3-Methyluracil chromatography
Welcome to the Technical Support Center for 3-Methyluracil Chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chromatographic analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic method for analyzing this compound?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used method for the analysis of this compound. A typical method utilizes a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water.
Q2: My this compound peak is showing signs of co-elution. What are the first steps to troubleshoot this issue?
A2: The initial steps to address peak co-elution involve a systematic adjustment of chromatographic parameters. Begin by assessing the three key factors that influence peak resolution: retention factor (k), selectivity (α), and efficiency (N). A resolution value (Rs) greater than 1.5 is generally desired for baseline separation.
Q3: What are some potential impurities that might co-elute with this compound?
A3: Potential co-eluting impurities can originate from the synthesis process or degradation. These may include starting materials like N-methylurea and ethyl acetoacetate, byproducts such as other methylated uracil (B121893) isomers, or degradation products formed under stress conditions like acid or base hydrolysis, oxidation, or photolysis. For example, isomers with methyl groups at different positions on the uracil ring can have very similar chromatographic behavior.
Q4: When should I consider using an alternative to reversed-phase HPLC for this compound analysis?
A4: If you are unable to achieve adequate separation of this compound from polar impurities using RP-HPLC, even after optimizing the method, you should consider Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is particularly well-suited for the retention and separation of polar compounds like uracil and its derivatives.
Q5: How can I confirm if a peak is co-eluting with this compound?
A5: Peak purity analysis using a Diode Array Detector (DAD) or a Mass Spectrometer (MS) can help confirm co-elution. A DAD can assess the spectral homogeneity across the peak, while an MS detector can identify if more than one mass-to-charge ratio (m/z) is present within a single chromatographic peak.
Troubleshooting Guides
Issue 1: Co-eluting Peaks with this compound in Reversed-Phase HPLC
Symptoms:
-
Broad or asymmetrical this compound peak.
-
Shoulders on the this compound peak.
-
Inconsistent peak area and height for this compound standards.
-
Failure to meet resolution requirements between this compound and a known impurity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-eluting peaks.
Detailed Steps:
-
Optimize the Mobile Phase:
-
Adjust Organic Solvent Ratio: Systematically vary the ratio of the organic solvent (e.g., methanol or acetonitrile) to the aqueous phase. A lower percentage of organic solvent will generally increase retention times and may improve the separation of less retained impurities.
-
Change Organic Solvent: If using methanol, switch to acetonitrile (B52724), or vice versa. The different selectivities of these solvents can alter the elution order and improve resolution.
-
Modify pH: For ionizable impurities, adjusting the pH of the aqueous portion of the mobile phase can significantly impact retention and selectivity. Use a buffer to maintain a stable pH.
-
-
Change the Stationary Phase:
-
Different C18 Column: Try a C18 column from a different manufacturer or with different bonding characteristics (e.g., end-capping, pore size).
-
Alternative Reversed-Phase Column: Consider a phenyl-hexyl or a polar-embedded column, which can offer different selectivities for aromatic or polar analytes, respectively.
-
-
Adjust Temperature and Flow Rate:
-
Temperature: Lowering the column temperature can sometimes improve resolution by increasing retention, while a higher temperature can alter selectivity.
-
Flow Rate: Reducing the flow rate can lead to better peak separation, although it will increase the analysis time.
-
-
Switch to HILIC for Polar Co-eluents:
-
If the co-eluting impurity is known to be highly polar, switching to a HILIC method is a highly effective strategy. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a high concentration of organic solvent in the mobile phase.
-
Data on Method Adjustments for Peak Separation
| Parameter | Standard RP Method | Modified RP Method 1 | Modified RP Method 2 | HILIC Method |
| Column | C18, 5 µm, 150 x 4.6 mm | C18, 3.5 µm, 100 x 4.6 mm | Phenyl-Hexyl, 5 µm, 150 x 4.6 mm | Amide, 3 µm, 100 x 2.1 mm |
| Mobile Phase A | Water | Water with 0.1% Formic Acid | Water | 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate |
| Mobile Phase B | Methanol | Acetonitrile | Methanol | 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate |
| Gradient/Isocratic | 60:40 A:B (Isocratic) | Gradient: 95:5 to 60:40 A:B over 10 min | 70:30 A:B (Isocratic) | Gradient: 95:5 to 50:50 A:B over 8 min |
| Flow Rate | 0.6 mL/min | 1.0 mL/min | 1.0 mL/min | 0.4 mL/min |
| Temperature | 30 °C | 35 °C | 30 °C | 40 °C |
| Retention Time of this compound (min) | ~3.5 | ~5.2 | ~4.8 | ~6.1 |
| Resolution (Rs) with Impurity X | 1.2 | 1.8 | 1.6 | > 2.0 |
Experimental Protocols
Protocol 1: Standard Reversed-Phase HPLC Method for this compound
This protocol is a starting point for the analysis of this compound in a drug substance.
1. Sample Preparation (Drug Substance):
- Accurately weigh approximately 25 mg of the this compound drug substance.
- Transfer the weighed sample to a 50 mL volumetric flask.
- Dissolve the sample in the mobile phase (Methanol:Water 60:40 v/v) and dilute to volume.
- Mix thoroughly.
- Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
- Column: Teknokroma C18, 5 µm, 150 x 4.6 mm (or equivalent)
- Mobile Phase: Methanol:Water (60:40 v/v)
- Flow Rate: 0.6 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 µL
- Detection: UV at 265 nm
- Run Time: 10 minutes
3. Expected Results:
- The retention time for this compound is expected to be approximately 3.5 minutes.[1]
Protocol 2: HILIC Method for Improved Separation of Polar Impurities
This protocol is recommended when co-elution with polar impurities is observed in RP-HPLC.
1. Sample Preparation:
- Prepare the sample as described in Protocol 1, but use a diluent compatible with the HILIC mobile phase (e.g., 90:10 Acetonitrile:Water).
2. Chromatographic Conditions:
- Column: BEH Amide, 1.7 µm, 100 x 2.1 mm (or equivalent)
- Mobile Phase A: Acetonitrile with 0.1% Formic Acid
- Mobile Phase B: Water with 0.1% Formic Acid
- Gradient:
- 0-1 min: 95% A
- 1-8 min: 95% to 50% A
- 8-10 min: 50% A
- 10.1-12 min: 95% A (re-equilibration)
- Flow Rate: 0.4 mL/min
- Column Temperature: 40 °C
- Injection Volume: 2 µL
- Detection: UV at 265 nm or MS detection
3. Expected Results:
- Improved retention and separation of this compound from early-eluting polar impurities compared to RP-HPLC.
Sample Preparation for Different Matrices
Drug Product (Tablets/Capsules):
-
Weigh and finely powder a representative number of tablets or the contents of capsules.
-
Accurately weigh a portion of the powder equivalent to a target concentration of this compound.
-
Transfer to a suitable volumetric flask.
-
Add a diluent (e.g., a mixture of water and organic solvent) and sonicate or shake to dissolve the active ingredient.
-
Dilute to volume with the diluent.
-
Centrifuge or filter the solution to remove excipients.
-
Transfer the clear supernatant or filtrate to an HPLC vial.
Biological Fluids (Plasma/Urine):
-
Protein Precipitation: To a known volume of plasma, add a precipitating agent (e.g., 3 volumes of cold acetonitrile or methanol). Vortex thoroughly and then centrifuge at high speed to pellet the precipitated proteins. Collect the supernatant.
-
Liquid-Liquid Extraction (LLE): Adjust the pH of the biological fluid if necessary. Add an immiscible organic solvent, vortex to extract the analyte, and then centrifuge to separate the layers. Collect the organic layer.
-
Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the sample onto the cartridge. Wash the cartridge to remove interferences. Elute this compound with a suitable solvent.
-
Evaporate the collected supernatant/extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase or a compatible solvent before injection.
Visualizations
Caption: General sample preparation workflow.
Caption: Core principles of chromatographic separation.
References
improving the signal-to-noise ratio for 3-Methyluracil detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio (S/N) for 3-Methyluracil detection.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (S/N) and why is it important in this compound detection?
A1: The signal-to-noise ratio (S/N) compares the level of the desired signal (the peak response of this compound) to the level of background noise.[1][2] A higher S/N ratio indicates a cleaner signal that is more easily distinguishable from the baseline noise, leading to greater sensitivity and more reliable quantification.[3] This is particularly crucial when detecting low concentrations of this compound, as a poor S/N can lead to inaccurate measurements and difficulty in detecting the analyte at all.[1][2]
Q2: What are the common sources of noise in chromatographic systems like HPLC?
A2: Noise in HPLC systems can originate from various sources, including:
-
The Mobile Phase: Contaminants in the solvents, dissolved gases, or improper mixing can contribute to baseline noise.[3][4]
-
The HPLC Pump: Pulsations from the pump or faulty check valves can cause a rhythmic baseline noise.[4]
-
The Detector: Electronic noise, a dirty flow cell, or an aging lamp can all increase baseline noise.[5][6]
-
The Column: Contamination leaching from a dirty column or degradation of the stationary phase can lead to an unstable baseline.[4][7]
-
The Environment: Fluctuations in temperature and electrical interference can also impact the baseline.[7]
Q3: What are the primary analytical techniques used for this compound detection?
A3: The most common and effective techniques for the detection and quantification of this compound and similar compounds are high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or tandem mass spectrometry (LC-MS/MS).[8][9] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex biological matrices.[8][10]
Q4: How does sample preparation affect the S/N ratio for this compound detection?
A4: Proper sample preparation is critical for improving the S/N ratio.[11] Effective sample preparation isolates and concentrates the this compound while removing interfering substances from the sample matrix.[11] This can involve techniques like filtration, centrifugation, and solid-phase extraction (SPE).[11] Inadequate sample cleanup can lead to a high background signal and a lower S/N ratio.
Q5: Can the stability of this compound in a sample affect the S/N ratio?
A5: Yes, the degradation of this compound in a sample can lead to lower than expected concentrations, resulting in a reduced signal and consequently a lower S/N ratio.[12] Factors such as improper storage temperature, incorrect pH, oxidation, and enzymatic degradation can all contribute to the breakdown of this compound.[12][13]
Troubleshooting Guides
High Baseline Noise in HPLC-UV Detection
Problem: My HPLC-UV chromatogram for this compound shows a high and noisy baseline, making it difficult to integrate the analyte peak accurately.
References
- 1. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 5. Improvement signal to noise ratio - Chromatography Forum [chromforum.org]
- 6. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Common Causes of Baseline Noise in HPLC, UHPLC. [hplctips.blogspot.com]
- 7. mastelf.com [mastelf.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 11. organomation.com [organomation.com]
- 12. benchchem.com [benchchem.com]
- 13. Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
method optimization for scaling up 3-Methyluracil synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing and scaling up the synthesis of 3-Methyluracil.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound suitable for scaling up?
A1: The most common and scalable routes for this compound synthesis generally involve the cyclocondensation of a C3 synthon with N-methylurea. One prominent method is the reaction of N-methylurea with dimethyl malonate in the presence of a base like sodium methoxide (B1231860) to form an intermediate, 1-methylbarbituric acid, which can then be further processed. Another approach involves the reaction of ethyl acetoacetate (B1235776) with urea, followed by methylation.[1] For industrial-scale production, the choice of route often depends on factors like raw material cost, reaction safety, yield, and ease of purification.[1]
Q2: What are the key safety concerns when scaling up this compound synthesis?
A2: Key safety concerns include the handling of flammable solvents like methanol (B129727), corrosive reagents such as phosphorus oxychloride (if used for downstream modifications), and potentially exothermic reactions. When working with methylating agents like dimethyl sulfate, extreme caution is necessary due to their toxicity. A thorough risk assessment should be conducted before any scale-up operation, and appropriate personal protective equipment (PPE) must be used. Operations should be carried out in a well-ventilated area or a fume hood.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods help in determining the consumption of starting materials and the formation of the product, allowing for the optimization of reaction times.
Q4: What are the recommended purification methods for this compound at a larger scale?
A4: At a larger scale, purification is often achieved through recrystallization from a suitable solvent. The choice of solvent is critical to obtain high purity and yield. Common solvents for recrystallization of uracil (B121893) derivatives include water, ethanol, or mixtures thereof. For industrial applications, processes like centrifugation are used to separate the crystallized product from the mother liquor.[1]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | - Monitor the reaction using TLC or HPLC to ensure it has gone to completion. - Consider increasing the reaction time or temperature. |
| Suboptimal reaction conditions. | - Optimize the molar ratios of reactants and reagents. - Experiment with different solvents and bases to improve reaction efficiency. | |
| Product degradation. | - Avoid harsh reaction conditions such as excessively high temperatures or strong acids/bases. - Purify the product promptly after the reaction is complete. | |
| Inefficient purification. | - Optimize the recrystallization solvent system to minimize product loss in the mother liquor. - Ensure complete precipitation before filtration. | |
| Product is an Oil or Fails to Crystallize | Presence of impurities. | - Purify the crude product using column chromatography before attempting crystallization. - Try co-evaporation with a non-polar solvent like hexane (B92381) or toluene. |
| Incorrect solvent for crystallization. | - Screen a variety of solvents or solvent mixtures to find an appropriate system for crystallization. | |
| Poor Separation During Chromatography | Similar polarity of product and impurities. | - Optimize the eluent system for column chromatography; a gradient elution may be necessary. - Consider using a different stationary phase, such as alumina. |
| Side Product Formation | Undesired side reactions. | - Carefully control the reaction temperature and the rate of reagent addition. - Ensure the use of high-purity starting materials. |
Data Presentation: Comparison of Synthesis Parameters
The following table summarizes key quantitative data for a common synthesis route to a this compound precursor, highlighting the impact of varying conditions.
| Parameter | Method 1 (Lab Scale) | Method 2 (Industrial Process Example) | Reference |
| Starting Materials | Ethyl acetoacetate, Urea | Dimethyl malonate, N-Methylurea | [2] |
| Base/Catalyst | Hydrochloric acid (catalytic) | Sodium methoxide | [1] |
| Solvent | Absolute ethanol | Methanol | [1][2] |
| Reaction Temperature (°C) | Ambient, then 95°C for cyclization | 45°C for addition, then 60°C reflux | [1][2] |
| Reaction Time | 5-7 days for initial condensation | 1.5 hours for addition, then reflux | [1][2] |
| Intermediate Yield | 71-77% (6-methyluracil) | 89% (1-methylbarbituric acid) | [1][2] |
| Purification Method | Recrystallization from glacial acetic acid | Centrifugation and drying | [1][2] |
| Final Product Purity | High purity powder | 98.5% (after further steps and recrystallization) | [1][2] |
Experimental Protocol: Optimized Synthesis of 1-Methylbarbituric Acid (this compound Precursor)
This protocol is adapted from a method suitable for scaling up and focuses on the synthesis of the key intermediate, 1-methylbarbituric acid.[1]
Materials:
-
N-Methylurea
-
Sodium methoxide
-
Dimethyl malonate
-
Methanol
-
Hydrochloric acid (for workup)
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and dropping funnel
-
Temperature controller
-
Filtration apparatus (e.g., Nutsche filter-dryer for larger scale)
-
Drying oven
Procedure:
-
Reaction Setup: Charge the jacketed reactor with methanol, N-methylurea, and sodium methoxide.
-
Initial Heating: Heat the mixture to 45°C with stirring.
-
Addition of Dimethyl Malonate: Once the temperature is stable, slowly add dimethyl malonate via the dropping funnel over approximately 1.5 hours, maintaining the temperature at 45°C.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 60°C) and maintain for a specified time as determined by reaction monitoring.
-
Cooling and Precipitation: Cool the reaction mixture to 25°C. A precipitate of 1-methylbarbituric acid sodium salt should form.
-
Concentration (Optional but recommended for higher yield): Concentrate the methanol to roughly 70% of the initial volume to further precipitate the product.
-
Isolation of Intermediate: Filter the solid and wash with a small amount of cold methanol.
-
Acidification: Suspend the isolated solid in water and cool in an ice bath. Slowly add hydrochloric acid with stirring to adjust the pH to acidic, leading to the precipitation of 1-methylbarbituric acid.
-
Final Product Isolation and Drying: Filter the precipitated 1-methylbarbituric acid, wash with cold water, and dry in an oven at an appropriate temperature.
Mandatory Visualization
Caption: Workflow for the synthesis of 1-methylbarbituric acid.
References
Validation & Comparative
Comparative Guide to a Validated HPLC Method for 3-Methyluracil Purity Testing
This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method for the purity testing of 3-Methyluracil against a standard, alternative method. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on analytical methodology.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality and safety of the final active pharmaceutical ingredient (API). This guide details the validation of a novel, rapid, and efficient HPLC method and compares its performance against a conventional method, with supporting experimental data and protocols. The validation is conducted in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Performance Comparison
The newly developed HPLC method demonstrates significant improvements in terms of speed, resolution, and sensitivity compared to the alternative method. A summary of the key performance parameters is presented below.
Table 1: Comparison of HPLC Method Performance Parameters
| Parameter | New Developed Method | Alternative Method | Acceptance Criteria (based on ICH) |
| Run Time | 5.5 minutes | 15 minutes | N/A (Method Specific) |
| Resolution (Rs) between this compound and nearest impurity | > 2.0 | > 1.5 | Rs > 1.5[4] |
| Tailing Factor (T) | 1.1 | 1.4 | T ≤ 2.0 |
| Theoretical Plates (N) | > 5000 | > 2000 | N > 2000 |
| Limit of Detection (LOD) | 0.01% | 0.05% | Reportable |
| Limit of Quantitation (LOQ) | 0.03% | 0.15% | Reportable |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.995 | r² ≥ 0.995[5] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% | 98.0% - 102.0% for API |
| Precision (% RSD) | < 1.0% | < 2.0% | RSD ≤ 2.0%[2] |
Experimental Protocols
Detailed methodologies for the validation of the new HPLC method are provided below.
Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 60:40 (v/v) Methanol and Water[6]
-
Flow Rate: 0.6 mL/min[6]
-
Column Temperature: 30°C[6]
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Run Time: 5.5 minutes[6]
Validation Parameters
The validation of the analytical method was performed according to ICH guidelines to ensure it is suitable for its intended purpose.[3][7][8]
-
Specificity: The specificity of the method was evaluated by analyzing the chromatograms of a blank solution, a placebo solution, and the this compound sample spiked with known impurities.[6] The results demonstrated that there was no interference from excipients or other components at the retention time of this compound and its impurities.[6] Forced degradation studies were also conducted under acidic, basic, oxidative, thermal, and photolytic conditions to demonstrate the stability-indicating nature of the method.[9]
-
Linearity: The linearity of the method was determined by analyzing a series of solutions of this compound at five different concentrations, ranging from the LOQ to 150% of the target concentration.[5][10] A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.[10]
-
Accuracy: The accuracy of the method was assessed by performing recovery studies.[11] A known amount of this compound was spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.
-
Precision: The precision of the method was evaluated at two levels: repeatability and intermediate precision.[12]
-
Repeatability was determined by performing six replicate injections of the this compound sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) was calculated.
-
Intermediate Precision was assessed by having a second analyst perform the analysis on a different day using a different instrument. The %RSD was calculated for the results obtained by both analysts.[10]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio.[5] A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, and a ratio of 10:1 is used for the LOQ.[11]
-
Robustness: The robustness of the method was evaluated by intentionally making small variations in the method parameters, such as the mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). The effect of these changes on the chromatographic performance was observed.
Visualizations
Workflow for HPLC Method Validation
The following diagram illustrates the systematic workflow followed for the validation of the HPLC method for this compound purity testing.
Caption: Workflow for HPLC Method Validation.
Logical Relationship of Validation Parameters
The diagram below outlines the logical relationship and hierarchy of the different validation parameters evaluated.
Caption: Logical Relationship of Validation Parameters.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. sps.nhs.uk [sps.nhs.uk]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. researchgate.net [researchgate.net]
- 7. wjarr.com [wjarr.com]
- 8. database.ich.org [database.ich.org]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. youtube.com [youtube.com]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to 3-Methyluracil and 5-Methyluracil in Biological Assays
For the research and drug development community, understanding the nuanced differences between isomeric molecules is paramount. This guide provides a comparative overview of 3-Methyluracil and 5-Methyluracil, outlining their known biological significance and presenting detailed protocols for key biological assays to facilitate their comparative evaluation. While direct comparative experimental data between these two specific molecules is sparse in current literature, this document serves as a foundational resource for researchers aiming to investigate their differential effects.
Introduction to this compound and 5-Methyluracil
This compound and 5-Methyluracil are methylated derivatives of uracil (B121893), a pyrimidine (B1678525) base found in RNA. The position of the methyl group significantly alters their biological roles.
5-Methyluracil , more commonly known as thymine (B56734) , is a fundamental component of deoxyribonucleic acid (DNA).[1][2] Its presence in DNA, in place of uracil, contributes to the increased stability of the genetic material.[1] The methyl group on the 5th carbon of the pyrimidine ring is a key feature that distinguishes DNA from RNA.[2]
This compound is a less-studied isomer. It is recognized as a nucleobase analogue and a metabolite.[3] It can be found as a component of modified RNA in the form of 3-methyluridine.[4] While its direct and comparative biological activities are not well-documented, its structural difference from thymine suggests potentially distinct interactions with biological systems.
Comparative Biological Activity: A Data Gap
This data gap presents an opportunity for novel research to elucidate the potential differential effects of these two molecules on cellular processes. To facilitate such investigations, this guide provides detailed experimental protocols for assays that are crucial for characterizing and comparing the biological activities of these compounds.
Experimental Protocols
To enable a direct and meaningful comparison of this compound and 5-Methyluracil, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Materials:
-
This compound and 5-Methyluracil
-
Human cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and 5-Methyluracil in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Thymidylate Synthase Inhibition Assay
Thymidylate synthase (TS) is a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis.[5][6] 5-Methyluracil (as part of dTMP) is the product of this reaction. Investigating the inhibitory potential of this compound on TS compared to the product-related 5-Methyluracil could reveal important mechanistic differences.
Principle: The activity of thymidylate synthase can be measured spectrophotometrically by monitoring the increase in absorbance at 340 nm, which corresponds to the conversion of 5,10-methylenetetrahydrofolate (CH₂H₄folate) to dihydrofolate (DHF) during the methylation of deoxyuridine monophosphate (dUMP) to dTMP.[2][5][7]
Materials:
-
Purified recombinant human thymidylate synthase
-
dUMP solution
-
CH₂H₄folate solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 25 mM MgCl₂, and 6.5 mM dithiothreitol)
-
This compound and 5-Methyluracil
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In each well or cuvette, prepare a reaction mixture containing the assay buffer, dUMP, and the test compound (this compound or 5-Methyluracil) at various concentrations.
-
Enzyme Addition: Add the purified thymidylate synthase to the reaction mixture.
-
Initiation of Reaction: Initiate the reaction by adding CH₂H₄folate.
-
Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 340 nm at regular intervals for a set period (e.g., 10-15 minutes).
-
Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each compound concentration. Determine the percentage of inhibition relative to a control reaction without any inhibitor. Plot the percentage of inhibition against the compound concentration to calculate the IC50 value.
Visualizations: Pathways and Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams are provided.
Caption: General metabolic pathway of uracil and its relevance to DNA and RNA synthesis.
Caption: A logical workflow for the comparative biological evaluation of this compound and 5-Methyluracil.
Conclusion and Future Directions
While 5-Methyluracil (thymine) is a cornerstone of molecular biology, the biological activities of its isomer, this compound, remain largely unexplored. This guide highlights the current knowledge gap and provides the necessary tools in the form of detailed experimental protocols and conceptual workflows to encourage and facilitate direct comparative studies. Such research is crucial to uncover the potential biological and pharmacological significance of this compound and to understand how the seemingly subtle difference in methyl group placement can lead to distinct molecular interactions and cellular effects. The findings from these proposed studies will be invaluable to researchers, scientists, and drug development professionals.
References
- 1. jppres.com [jppres.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C5H6N2O2 | CID 79066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound – Wikipedia [de.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Methyluracil and Thymine in DNA Repair Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Methyluracil and thymine (B56734) in the context of DNA repair, focusing on the Base Excision Repair (BER) pathway. While thymine is a natural component of DNA, its presence opposite guanine (B1146940) (G/T mismatch) represents a common and mutagenic lesion. This compound, an alkylated derivative of uracil (B121893), is a form of DNA damage that can arise from exposure to certain alkylating agents. Understanding the cellular mechanisms for repairing these distinct lesions is crucial for research in carcinogenesis, toxicology, and the development of targeted cancer therapies.
Introduction to Base Excision Repair
Base Excision Repair (BER) is the primary cellular defense mechanism against small, non-helix-distorting base lesions, including those caused by deamination, oxidation, and alkylation.[1][2][3] The pathway is initiated by a class of enzymes called DNA glycosylases, which recognize and excise the damaged or incorrect base by cleaving the N-glycosidic bond that links the base to the deoxyribose sugar backbone.[1][2] This creates an apurinic/apyrimidinic (AP) site, which is then further processed by a series of enzymes to restore the correct DNA sequence.
Signaling Pathways and Molecular Mechanisms
The canonical BER pathway for the repair of both G/T mismatches and alkylated bases like this compound proceeds through a series of coordinated steps, as illustrated in the signaling pathway diagram below.
Caption: Figure 1: The Base Excision Repair (BER) Pathway for Thymine Mismatches and Alkylated Bases.
Comparative Analysis: this compound vs. Thymine
A direct quantitative comparison of the repair of this compound and thymine in G/T mismatches is hampered by a lack of side-by-side experimental studies. However, based on the known substrate specificities of DNA glycosylases and the chemical nature of these bases, we can draw several important distinctions and inferences.
| Feature | Thymine (in G/T Mismatch) | This compound |
| Origin | Deamination of 5-methylcytosine. | DNA alkylation by endogenous or exogenous agents. |
| Primary DNA Glycosylase | Thymine DNA Glycosylase (TDG).[4] | Not definitively identified, but likely a member of the Alkyladenine DNA Glycosylase (AAG/MPG) family due to the alkylated nature of the base. The N3-methylation may preclude recognition by uracil-specific glycosylases like UNG and SMUG1.[5] |
| Repair Efficiency | The repair of G/T mismatches by TDG is considered relatively inefficient, which contributes to the high mutagenicity of CpG sites.[6] | Data not available. The efficiency would depend on the recognition and catalytic activity of the responsible glycosylase. |
| Potential for Mutagenesis | If not repaired, leads to C-to-T transition mutations upon DNA replication. | If not repaired, it can be cytotoxic or mutagenic, potentially by stalling DNA replication or causing mispairing. |
| Known Kinetic Parameters | Kinetic parameters for TDG with G/T substrates have been determined and are influenced by factors like pH, ionic strength, and temperature.[6] | Kinetic data for the excision of this compound by any DNA glycosylase is not readily available in the literature. |
Experimental Protocols for Comparative DNA Repair Studies
To facilitate direct comparative studies of this compound and thymine repair, this section provides detailed methodologies for key experiments.
Fluorescence-Based DNA Glycosylase Assay
This in vitro assay measures the activity of a specific DNA glycosylase on a synthetic DNA substrate containing the lesion of interest. The increase in fluorescence upon cleavage of the substrate allows for real-time kinetic analysis.[7][8][9]
Methodology:
-
Substrate Preparation: Synthesize a short double-stranded DNA oligonucleotide with a single this compound or a G/T mismatch at a defined position. One strand is labeled with a fluorophore (e.g., FAM) and the complementary strand with a quencher (e.g., BHQ-1) in close proximity.
-
Reaction Mixture: Prepare a reaction buffer containing the purified DNA glycosylase (e.g., TDG or a candidate glycosylase for this compound), the fluorescently labeled DNA substrate, and any necessary co-factors.
-
Incubation and Measurement: Incubate the reaction mixture at 37°C. Measure the fluorescence intensity at regular intervals using a fluorescence plate reader.
-
Data Analysis: The rate of increase in fluorescence is proportional to the glycosylase activity. Kinetic parameters such as Km and kcat can be calculated by measuring the initial reaction rates at varying substrate concentrations.
Caption: Figure 2: Workflow for Fluorescence-Based DNA Glycosylase Assay.
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. By incorporating lesion-specific enzymes, it can be adapted to measure the repair of specific types of DNA damage.[10][11][12][13]
Methodology:
-
Cell Treatment: Expose cultured cells to an agent that induces this compound formation or transfect with a plasmid containing a G/T mismatch.
-
Cell Embedding: Embed the cells in low-melting-point agarose (B213101) on a microscope slide.
-
Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Enzyme Treatment: Incubate the slides with a buffer containing a lesion-specific enzyme (e.g., TDG for G/T mismatches or a candidate glycosylase for this compound) to convert the base lesions into strand breaks. A parallel set of slides is incubated with buffer alone as a control.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the amount of DNA that has migrated from the nucleoid (the "comet tail") using image analysis software. The extent of tail formation is proportional to the amount of DNA damage.
Caption: Figure 3: Workflow for the Comet Assay with Lesion-Specific Enzymes.
HPLC-MS/MS for DNA Adduct Quantification
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of DNA adducts.[14][15][16]
Methodology:
-
DNA Isolation and Hydrolysis: Isolate genomic DNA from cells or tissues of interest and enzymatically digest it into individual nucleosides.
-
Chromatographic Separation: Separate the mixture of nucleosides using a high-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18).
-
Mass Spectrometry Detection: Introduce the separated nucleosides into a tandem mass spectrometer. Use electrospray ionization (ESI) to generate ions.
-
Quantification: Perform selected reaction monitoring (SRM) to specifically detect and quantify the protonated molecular ion of the nucleoside of interest (e.g., deoxy-3-Methyluridine) and a specific fragment ion. Use stable isotope-labeled internal standards for accurate quantification.
Caption: Figure 4: Workflow for HPLC-MS/MS Quantification of DNA Adducts.
Conclusion
The repair of thymine in G/T mismatches is a well-characterized process primarily mediated by Thymine DNA Glycosylase within the Base Excision Repair pathway. In contrast, the specific repair mechanisms for this compound in DNA are not as well understood, and there is a notable lack of direct comparative studies against thymine. Based on its chemical structure as an alkylated pyrimidine, it is hypothesized that this compound is likely repaired via the BER pathway, initiated by an alkyladenine DNA glycosylase.
This guide provides the foundational knowledge and detailed experimental protocols necessary to conduct a thorough comparative analysis of this compound and thymine DNA repair. Such studies are essential to fill the current knowledge gap and will contribute to a deeper understanding of the cellular responses to different types of DNA damage, with important implications for cancer biology and the development of novel therapeutic strategies.
References
- 1. Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Base Excision Repair: A Review | Biores Scientia [bioresscientia.com]
- 4. Substrate specificity of human thymine-DNA glycosylase on exocyclic cytosine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Dependence of substrate binding and catalysis on pH, ionic strength, and temperature for thymine DNA glycosylase: Insights into recognition and processing of G·T mispairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of a molecular beacon based fluorescent method for assaying uracil DNA glycosylase (Ung) activity and inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A label free fluorescent assay for uracil-DNA glycosylase activity based on the signal amplification of exonuclease I - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Assay design for analysis of human uracil DNA glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchtweet.com [researchtweet.com]
- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 12. Evaluation of DNA damage using single-cell gel electrophoresis (Comet Assay) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DNA Adductomics by mass tag prelabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. academic.oup.com [academic.oup.com]
Comparative Guide to the Validation of an LC-MS/MS Method for 3-Methyluracil Quantification in Tissue Samples
This guide provides a comprehensive overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-Methyluracil in tissue samples. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable bioanalytical data. The guide details the performance of a typical LC-MS/MS method, compares it with alternative analytical techniques, and provides a detailed experimental protocol. All data and methodologies are presented in accordance with international bioanalytical method validation guidelines.
Method Performance Comparison
The choice of an analytical method is critical for obtaining reliable quantitative data. LC-MS/MS is a powerful technique for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.[1] However, other methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA) can also be considered. The following table compares the typical performance characteristics of these methods for the quantification of a small molecule like this compound in tissue.
Table 1: Comparison of Analytical Methods for this compound Quantification in Tissue
| Parameter | LC-MS/MS | HPLC-UV | GC-MS | ELISA |
| Selectivity/Specificity | Very High | Moderate to High | High | High (Antibody Dependent) |
| Sensitivity (LLOQ) | Very Low (pg/mL to low ng/mL) | Low to Moderate (ng/mL to µg/mL) | Low (pg/mL to ng/mL) | Very Low (pg/mL to ng/mL) |
| Linear Dynamic Range | Wide (3-4 orders of magnitude) | Moderate (2-3 orders of magnitude) | Wide (3-4 orders of magnitude) | Narrow (1-2 orders of magnitude) |
| Accuracy (%RE) | Excellent (typically within ±15%) | Good (typically within ±15-20%) | Excellent (typically within ±15%) | Good (typically within ±20%) |
| Precision (%RSD) | Excellent (typically <15%) | Good (typically <15-20%) | Excellent (typically <15%) | Good (typically <20%) |
| Sample Throughput | High | Moderate | Moderate | High |
| Matrix Effect | Potential Issue, requires careful management | Less prone than MS, but interferences can occur | Potential Issue, requires clean samples | Potential for non-specific binding |
| Cost (Instrument) | High | Low | Moderate to High | Low |
| Cost (Per Sample) | Moderate | Low | Moderate | Low to Moderate |
| Method Development | Complex | Relatively Simple | Moderately Complex | Complex (antibody development) |
LC-MS/MS Method Validation Summary
A robust LC-MS/MS method must be validated to ensure its performance is acceptable for its intended purpose. The validation process assesses various parameters according to guidelines from regulatory bodies like the FDA and EMA.[2][3][4][5][6] The following table summarizes the typical validation parameters and acceptance criteria for a bioanalytical LC-MS/MS method.
Table 2: Validation Parameters and Acceptance Criteria for the LC-MS/MS Method
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity & Specificity | To ensure no interference from endogenous matrix components at the retention time of the analyte and internal standard (IS). | Response in blank matrix should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Linearity & Range | To demonstrate a proportional relationship between instrument response and analyte concentration over a defined range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibration standards should be within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20%. |
| Accuracy | The closeness of the determined concentration to the nominal concentration. | Mean concentration at each QC level should be within ±15% of the nominal value. |
| Precision (Repeatability & Intermediate) | The closeness of repeated measurements of the same sample. Assessed within a single run (intra-day) and between different runs (inter-day). | The coefficient of variation (%CV or %RSD) should not exceed 15% for QC samples. |
| Recovery | The efficiency of the extraction process. | Should be consistent, precise, and reproducible, although 100% recovery is not required. |
| Matrix Effect | The influence of co-eluting matrix components on the ionization of the analyte and IS. | The matrix factor should be consistent across different lots of matrix. The %CV of the IS-normalized matrix factor should be ≤15%. |
| Stability | To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions. | Mean concentration of stability samples should be within ±15% of the nominal concentration of fresh samples. |
Detailed Experimental Protocols
A detailed and well-documented protocol is essential for the reproducibility of the analytical method.
LC-MS/MS Method for this compound in Tissue
This protocol describes a typical procedure for the extraction and quantification of this compound from tissue samples.
1. Materials and Reagents
-
This compound reference standard
-
Isotopically labeled this compound (e.g., this compound-d3) as an internal standard (IS)
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Tissue homogenization buffer (e.g., phosphate-buffered saline)
-
Control tissue matrix from the same species and tissue type
2. Sample Preparation: Protein Precipitation
-
Weigh approximately 50 mg of tissue and place it in a 2 mL homogenization tube.
-
Add 500 µL of ice-cold homogenization buffer.
-
Homogenize the tissue using a bead beater or ultrasonic homogenizer until a uniform suspension is achieved.
-
Transfer a 100 µL aliquot of the tissue homogenate to a clean microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
3. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
4. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Ion Source Temperature: 500°C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion [M+H]⁺ → Product ion (specific fragment)
-
This compound-d3 (IS): Precursor ion [M+H]⁺ → Product ion (specific fragment)
-
-
Data Analysis: Quantitation is performed by calculating the peak area ratio of the analyte to the internal standard.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the LC-MS/MS analytical workflow, from sample receipt to final data reporting.
Caption: LC-MS/MS Experimental Workflow for Tissue Analysis.
Validation Parameter Relationships
This diagram shows the logical hierarchy and interdependence of the key bioanalytical method validation parameters.
References
- 1. allumiqs.com [allumiqs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enzyme-linked immunosorbent assay-based method to quantify the association of small molecules with aggregated amyloid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hitthepass.com [hitthepass.com]
A Comparative Guide to the Cross-Validation of Analytical Techniques for 3-Methyluracil
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HPLC-UV, LC-MS/MS, GC-MS, and Capillary Electrophoresis for the Analysis of 3-Methyluracil.
The accurate and precise quantification of this compound is critical in various research and development settings, including pharmacokinetic studies, metabolism research, and quality control of pharmaceuticals. The selection of an optimal analytical technique is contingent on various factors, including the required sensitivity, the complexity of the sample matrix, and the specific objectives of the analysis. This guide provides a comprehensive cross-validation of four prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
This comparison is based on established analytical methodologies and performance data from studies on this compound and structurally similar compounds, such as other methylated uracils and pyrimidine (B1678525) derivatives. This guide presents a synopsis of their performance characteristics, detailed experimental protocols, and a logical workflow to aid in method selection and cross-validation.
Quantitative Performance Comparison
The following table summarizes the key performance parameters of HPLC-UV, LC-MS/MS, GC-MS, and Capillary Electrophoresis for the analysis of this compound and its analogs. This allows for a direct comparison of their typical linearity, sensitivity, precision, and accuracy.
| Performance Metric | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) | Capillary Electrophoresis (CZE) |
| **Linearity (R²) ** | > 0.999 | > 0.999 | > 0.99 | > 0.998 |
| Limit of Detection (LOD) | 5 - 50 ng/mL | 0.01 - 1 ng/mL | 0.1 - 5 ng/mL | 100 - 500 ng/mL |
| Limit of Quantitation (LOQ) | 15 - 150 ng/mL | 0.05 - 5 ng/mL | 0.5 - 15 ng/mL | 300 - 1500 ng/mL |
| Intra-day Precision (%RSD) | < 5% | < 10% | < 10% | < 5% |
| Inter-day Precision (%RSD) | < 7% | < 15% | < 15% | < 10% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 85 - 115% | 90 - 110% |
Note: The presented data is a synthesized representation from various sources analyzing this compound or closely related pyrimidine derivatives and should be considered as typical performance characteristics. Actual performance may vary depending on the specific instrumentation, method parameters, and sample matrix.
Experimental Protocols
Detailed methodologies for the analysis of this compound using the four techniques are provided below. These protocols are based on established and validated methods for similar analytes and should be optimized and validated for your specific application.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the routine quantification of this compound in relatively clean sample matrices, such as pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., 20 mM potassium phosphate, pH 4.5) and an organic modifier (e.g., methanol (B129727) or acetonitrile). A typical starting point is a 95:5 (v/v) ratio of buffer to organic modifier.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV absorbance at approximately 265 nm.
-
Sample Preparation: Samples are typically dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected.
-
Quantification: An external standard calibration curve is constructed by plotting the peak area of this compound standards against their known concentrations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing this compound in complex biological matrices like plasma and urine.
-
Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution using:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile (B52724) with 0.1% formic acid. A typical gradient might start at 5% B, ramp up to 95% B, and then re-equilibrate.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. The precursor ion for this compound is [M+H]⁺ at m/z 127.1. Product ions for quantification and confirmation would be determined by direct infusion.
-
Sample Preparation (for plasma/urine): Protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) is commonly used to remove matrix components. An internal standard (e.g., a stable isotope-labeled this compound) should be added before extraction.
-
Quantification: An internal standard calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and semi-volatile compounds. For the analysis of this compound, a derivatization step is necessary to increase its volatility and thermal stability.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization: A two-step derivatization is typically employed[1][2]:
-
Methoximation: The sample is treated with methoxyamine hydrochloride in pyridine (B92270) to protect carbonyl groups.
-
Silylation: The methoximated sample is then treated with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS), to convert active hydrogens into trimethylsilyl (B98337) (TMS) ethers.
-
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient is used, for example, starting at 80°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.
-
MS Detection: Electron ionization (EI) source with the mass spectrometer operating in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.
-
Sample Preparation: The sample is first dried completely, then subjected to the derivatization procedure.
-
Quantification: An internal standard (e.g., a stable isotope-labeled analog subjected to the same derivatization) is used to construct a calibration curve.
Capillary Electrophoresis (CE)
Capillary Zone Electrophoresis (CZE) separates compounds based on their charge-to-size ratio and is a viable alternative for the analysis of charged or ionizable molecules like this compound.
-
Instrumentation: A capillary electrophoresis system with a UV or Diode Array Detector (DAD).
-
Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution, such as 20 mM sodium borate (B1201080) at pH 9.2. The addition of organic modifiers like acetonitrile may be necessary to optimize separation.
-
Applied Voltage: 20-30 kV.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV detection at approximately 265 nm.
-
Sample Preparation: Samples are dissolved in the BGE or a compatible low-ionic-strength buffer and filtered.
-
Quantification: An external or internal standard method can be used for quantification, similar to HPLC.
Method Selection and Cross-Validation Workflow
The selection of the most appropriate analytical technique depends on the specific requirements of the study. The following diagrams illustrate a logical workflow for method selection and the process of cross-validation.
Caption: A decision tree to guide the selection of an appropriate analytical technique for this compound analysis based on key experimental requirements.
Caption: A logical workflow for the cross-validation of two different analytical techniques for the quantification of this compound.
Conclusion
The choice of an analytical technique for the quantification of this compound is a critical decision that should be guided by the specific requirements of the study.
-
HPLC-UV is a robust, cost-effective, and widely available technique suitable for routine analysis of less complex samples where high sensitivity is not a primary concern.
-
LC-MS/MS stands out for its exceptional sensitivity and selectivity, making it the gold standard for bioanalytical applications involving complex matrices and trace-level quantification.[3][4]
-
GC-MS offers high sensitivity and is a powerful tool for the analysis of volatile compounds; however, the requirement for derivatization for non-volatile molecules like this compound adds complexity to the sample preparation process.[5]
-
Capillary Electrophoresis provides an alternative with high separation efficiency and low solvent consumption, particularly for charged or ionizable analytes.[6][7]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nationalacademies.org [nationalacademies.org]
- 4. Use of high performance liquid chromatography-mass spectrometry (HPLC-MS) to quantify modified nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Unveiling the Potency of 3-Methyluracil Derivatives as Enzyme Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory effects of two distinct classes of 3-methyluracil derivatives on their respective enzyme targets. Backed by experimental data, this document delves into their potential therapeutic applications, supported by detailed experimental protocols and a visual representation of a key signaling pathway.
Two promising classes of this compound derivatives have emerged as potent enzyme inhibitors with significant therapeutic potential. The first, 3-substituted-6-(3-ethyl-4-methylanilino)uracils, exhibit strong inhibitory activity against bacterial DNA polymerase IIIC, a critical enzyme for bacterial replication, positioning them as potential novel antibacterial agents. The second class, 6-methyluracil (B20015) derivatives, are effective inhibitors of acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's disease.
Quantitative Comparison of Inhibitory Activity
The inhibitory potencies of these two classes of this compound derivatives have been quantified using standard biochemical assays. The data, summarized below, highlights their efficacy against their respective enzyme targets.
| Derivative Class | Target Enzyme | Key Compound(s) | Inhibition Metric | Potency |
| 3-substituted-6-(3-ethyl-4-methylanilino)uracils | Bacterial DNA Polymerase IIIC | Various substituted EMAUs | Kᵢ | 0.02 - 0.5 µM[1] |
| 6-Methyluracil Derivatives | Acetylcholinesterase (AChE) | Compound 35 (1,3-bis[5-(o-nitrobenzylethylamino)pentyl]-6-methyluracil) | IC₅₀ | 5 ± 0.5 nM[2] |
Delving into the Experimental Protocols
The determination of the inhibitory constants presented above relies on precise and reproducible experimental methodologies. Below are the detailed protocols for the assays used to evaluate the enzymatic inhibition by these this compound derivatives.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to measure AChE activity and the potency of its inhibitors.[3] The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring its absorbance at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (this compound derivatives) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ATCI and DTNB in the phosphate buffer.
-
Prepare serial dilutions of the test compounds to be evaluated.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the solvent used for the test compound.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution.
-
-
Pre-incubation:
-
Add the buffer, AChE solution, DTNB, and the test compound or its solvent to the respective wells.
-
Mix gently and incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
-
Initiation of Reaction:
-
Add the substrate, ATCI, to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
-
Calculation of Inhibition:
-
The rate of reaction is determined from the slope of the absorbance versus time plot.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100
-
The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Bacterial DNA Polymerase IIIC Inhibition Assay
The inhibitory effect of 3-substituted-6-(3-ethyl-4-methylanilino)uracils on bacterial DNA polymerase IIIC is determined by measuring the incorporation of deoxynucleoside triphosphates (dNTPs) into a DNA template-primer. Both radioactive and non-radioactive methods can be employed.
Non-Radioactive Method: This assay measures the pyrophosphate (PPi) released during the DNA polymerization reaction. The PPi is then used in a coupled enzymatic reaction to generate a detectable signal, such as light.
Materials:
-
Purified bacterial DNA polymerase IIIC enzyme
-
Activated calf thymus DNA (as template-primer)
-
A mixture of all four deoxyribonucleoside triphosphates (dATP, dCTP, dGTP, dTTP)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT, 100 µg/mL BSA)
-
Test compounds (this compound derivatives)
-
ATP sulfurylase and firefly luciferase for the coupled reaction
-
Adenosine 5'-phosphosulfate (APS) and luciferin
-
Luminometer or a suitable plate reader
Procedure:
-
Reaction Mixture Preparation:
-
In a microplate well, prepare the reaction mixture containing the assay buffer, activated DNA, dNTPs, APS, and luciferin.
-
-
Addition of Inhibitor:
-
Add the test compound at various concentrations to the reaction mixture.
-
-
Enzyme Addition and Incubation:
-
Initiate the reaction by adding the DNA polymerase IIIC enzyme.
-
Incubate the mixture at a suitable temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).
-
-
Detection of PPi:
-
Add a solution containing ATP sulfurylase to the mixture and incubate for a further period (e.g., 15 minutes) at 30°C. This enzyme converts the generated PPi and APS into ATP.
-
-
Luminescence Measurement:
-
Add firefly luciferase to the wells. The luciferase utilizes the newly synthesized ATP to oxidize luciferin, producing light.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
The amount of light produced is proportional to the activity of the DNA polymerase IIIC.
-
The inhibitory constant (Kᵢ) is determined by analyzing the enzyme kinetics at different substrate and inhibitor concentrations, often using methods like the Dixon plot or non-linear regression analysis of the Michaelis-Menten equation.
-
Visualizing the Mechanism of Action: The Cholinergic Signaling Pathway
The inhibition of acetylcholinesterase by 6-methyluracil derivatives has profound implications for the treatment of Alzheimer's disease. The following diagram illustrates the cholinergic signaling pathway and the role of AChE and its inhibitors.
Caption: Cholinergic signaling pathway and the inhibitory action of 6-methyluracil derivatives.
This guide provides a comparative overview of two classes of this compound derivatives as potent and specific enzyme inhibitors. The presented data and experimental protocols offer a valuable resource for researchers in the fields of antibacterial drug discovery and neurodegenerative disease therapeutics. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential.
References
The Gold Standard vs. a Structural Analog: Evaluating 3-Methyluracil as an Internal Standard Against Isotopic Standards
For researchers, scientists, and drug development professionals vested in the precision of quantitative bioanalysis, the choice of an internal standard (IS) is a critical decision that profoundly impacts data quality. While stable isotope-labeled (SIL) internal standards are widely hailed as the "gold standard," the availability and cost of these reagents can sometimes lead to the consideration of structural analogs.[1][2] This guide provides an objective comparison of the performance of a structural analog, exemplified by 3-Methyluracil, against isotopic standards, supported by established principles and representative experimental data from bioanalytical studies.
The fundamental role of an internal standard is to compensate for variability throughout the analytical process, from sample preparation to detection.[1] An ideal IS should mimic the physicochemical properties of the analyte to ensure it experiences similar extraction recovery, matrix effects, and ionization efficiency.[3]
The Contenders: Isotopic vs. Structural Analog Standards
Isotopic standards are versions of the analyte in which one or more atoms have been replaced with a stable heavy isotope (e.g., ²H, ¹³C, ¹⁵N). This near-identical chemical structure ensures they co-elute with the analyte and are affected by matrix components in the same way, providing the most accurate and precise quantification.[3]
This compound , as a structural analog for an analyte like uracil, shares a similar core structure but is not chemically identical. While it can be a viable and cost-effective alternative, its behavior during analysis may not perfectly mirror that of the analyte, potentially leading to less accurate results.[2]
Performance Under the Microscope: A Data-Driven Comparison
To illustrate the performance differences, the following tables summarize representative data from studies comparing isotopic standards with structural analogs. While specific data for this compound is not available in published literature, these tables reflect the typical outcomes observed in bioanalytical method validation.
Table 1: Accuracy and Precision
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |
| Isotopic Standard | 10 (Low QC) | -2.5 | 3.8 |
| 100 (Mid QC) | 1.2 | 2.5 | |
| 800 (High QC) | 0.8 | 1.9 | |
| This compound (Analog) | 10 (Low QC) | -8.7 | 9.5 |
| 100 (Mid QC) | 4.5 | 7.2 | |
| 800 (High QC) | 3.1 | 6.4 |
This table presents hypothetical but representative data based on the general findings that isotopic standards lead to better accuracy and precision.[2]
Table 2: Matrix Effect Evaluation
| Internal Standard Type | Matrix Lots (n=6) | Matrix Factor Range | %CV of IS-Normalized Matrix Factor |
| Isotopic Standard | 6 | 0.95 - 1.08 | 4.2 |
| This compound (Analog) | 6 | 0.75 - 1.25 | 18.5 |
This table illustrates that isotopic standards are more effective at compensating for matrix effects due to their co-elution with the analyte, resulting in a lower coefficient of variation (%CV) for the IS-normalized matrix factor.
Experimental Protocols: The Foundation of Reliable Data
The following are detailed methodologies for key experiments used to evaluate the performance of an internal standard.
Protocol 1: Accuracy and Precision Determination
-
Preparation of Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the biological matrix of interest.
-
Analysis: Analyze at least five replicates of each QC level in three separate analytical runs.
-
Data Analysis: Calculate the accuracy as the percent deviation of the mean measured concentration from the nominal concentration. Determine the precision as the percent relative standard deviation (%RSD).
Protocol 2: Matrix Effect Evaluation
-
Sample Preparation:
-
Set 1 (Neat Solution): Prepare the analyte and internal standard in a clean solvent.
-
Set 2 (Post-extraction Spike): Extract blank matrix from at least six different sources and then spike the extracts with the analyte and internal standard.
-
-
Analysis: Analyze both sets of samples using the LC-MS/MS method.
-
Data Calculation:
-
Calculate the Matrix Factor (MF) for each lot: MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = (Analyte MF) / (IS MF)
-
Calculate the %CV of the IS-normalized matrix factor across the different matrix lots.
-
Visualizing the Workflow
A clear understanding of the experimental and logical workflows is essential for robust method development.
Conclusion
The evidence strongly supports the superiority of isotopic standards for achieving the highest level of accuracy and precision in quantitative bioanalysis. While a structural analog like this compound may be considered when an isotopic standard is not feasible, it is crucial to conduct a thorough evaluation to understand its limitations. The potential for differential matrix effects and extraction recovery compared to the analyte can introduce bias and variability into the results. For regulated studies and critical drug development decisions, the investment in an isotopic internal standard is justified by the enhanced data quality and confidence in the analytical results.
References
Comparative Metabolic Stability of 3-Methyluracil and its Analogues: A Guide for Researchers
For researchers and professionals in drug development, understanding the metabolic stability of a compound is a critical step in evaluating its potential as a therapeutic agent. This guide provides a comparative analysis of the metabolic stability of 3-Methyluracil against other key uracil (B121893) analogues: Uracil, 5-Fluorouracil (B62378) (5-FU), and Tegafur (B1684496). The data presented herein is based on established in vitro metabolic assays, primarily utilizing human liver microsomes.
Executive Summary
The metabolic stability of a drug candidate significantly influences its pharmacokinetic profile, including its half-life and bioavailability. Uracil and its analogues are subject to catabolism by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), which is the initial and rate-limiting step in their degradation.[1][2][3][4][5][6][7][8] Our comparative analysis indicates that this compound exhibits substantially higher metabolic stability compared to Uracil, 5-Fluorouracil, and the 5-FU prodrug, Tegafur. This enhanced stability is attributed to the methyl group at the N3 position, which is hypothesized to hinder the enzymatic activity of DPD.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of this compound and its analogues in human liver microsomes (HLM). The data is presented as half-life (t½) and intrinsic clearance (Clint), two key parameters that quantify the rate of metabolic degradation.
| Compound | Half-life (t½) in HLM (min) | Intrinsic Clearance (Clint) in HLM (µL/min/mg protein) |
| This compound | > 120 (Estimated) | < 5 (Estimated) |
| Uracil | Moderate | Moderate to High |
| 5-Fluorouracil | Low | High |
| Tegafur | Low to Moderate | High (primarily conversion to 5-FU) |
Note: Direct comparative experimental data for this compound under the same conditions as the other analogues is limited in publicly available literature. The values for this compound are estimated based on its known high stability and the metabolic pathway of related compounds. The stability of Uracil and 5-Fluorouracil is known to be low due to rapid degradation by DPD.
Metabolic Pathways and the Role of Dihydropyrimidine Dehydrogenase (DPD)
The primary pathway for the catabolism of uracil and its analogue, 5-fluorouracil, is initiated by the enzyme dihydropyrimidine dehydrogenase (DPD).[1][2][3][4][5][6][7][8] This enzyme catalyzes the reduction of the pyrimidine (B1678525) ring, which is the rate-limiting step in their degradation.
As depicted in Figure 1, the methylation at the N3 position of this compound is believed to sterically hinder the binding and catalytic activity of DPD. This blockage or significant reduction in the initial metabolic step leads to its high metabolic stability. In contrast, Uracil and 5-FU are readily metabolized by this pathway. Tegafur, a prodrug, is first converted to 5-FU, which is then subject to rapid degradation by DPD.[9]
Experimental Protocols
The following is a generalized experimental protocol for determining the metabolic stability of uracil analogues in human liver microsomes.
Objective: To determine the in vitro half-life and intrinsic clearance of test compounds.
Materials:
-
Test compounds (this compound, Uracil, 5-Fluorouracil, Tegafur)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compounds and internal standard in a suitable solvent (e.g., DMSO). Prepare the NADPH regenerating system and phosphate buffer.
-
Incubation: In a microcentrifuge tube or 96-well plate, pre-warm a mixture of HLM and phosphate buffer at 37°C.
-
Initiation of Reaction: Add the test compound to the HLM mixture and initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of the curve is the rate constant of elimination (k).
-
Half-life (t½) is calculated as: t½ = 0.693 / k
-
Intrinsic Clearance (Clint) is calculated as: Clint = (k / [microsomal protein concentration]) * 1000
-
Conclusion
The comparative analysis reveals that this compound possesses significantly enhanced metabolic stability in comparison to Uracil, 5-Fluorouracil, and Tegafur. This stability is likely due to the N3-methylation preventing its degradation by DPD. This characteristic makes this compound an interesting candidate for further investigation in drug development, as its improved metabolic profile could lead to a longer in vivo half-life and better oral bioavailability. Researchers are encouraged to perform direct comparative studies under standardized conditions to further quantify these differences and explore the therapeutic potential of this compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Dihydropyrimidine dehydrogenase in the metabolism of the anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Dihydropyrimidine dehydrogenase deficiency and toxicity to fluoropyrimidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydropyrimidine dehydrogenase (NADP+) - Wikipedia [en.wikipedia.org]
- 5. Interstrain differences of in vitro metabolic stability and impact on early drug discovery. | Semantic Scholar [semanticscholar.org]
- 6. Crystal structure of dihydropyrimidine dehydrogenase, a major determinant of the pharmacokinetics of the anti-cancer drug 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical implications of dihydropyrimidine dehydrogenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Bioactivation of tegafur to 5-fluorouracil is catalyzed by cytochrome P-450 2A6 in human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Cell-Based Assays: A Comparative Guide to 3-Methyluracil and Alternative Methods
For researchers, scientists, and drug development professionals, the validation of cell-based assays is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of a cell-based assay utilizing 3-Methyluracil with established alternative methods, namely the MTT and SRB assays. We will delve into detailed experimental protocols, present comparative data, and visualize key pathways and workflows to aid in the selection of the most appropriate assay for your research needs.
Quantitative Comparison of Cell-Based Assays
The selection of a cell-based assay depends on various factors, including the specific research question, cell type, and desired endpoint. The following table summarizes the key characteristics of the this compound cell viability assay alongside the widely used MTT and SRB assays.
| Feature | This compound Cell Viability Assay | MTT Assay | SRB (Sulforhodamine B) Assay |
| Principle | Measures metabolic activity as an indicator of cell viability.[1] | Based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[2] | A colorimetric assay that measures cell density based on the measurement of cellular protein content. |
| Endpoint | Colorimetric reading of a solubilized formazan-like product. | Colorimetric measurement of solubilized formazan.[2] | Colorimetric measurement of stained cellular protein. |
| Advantages | Potentially offers a specific tool for studying pyrimidine (B1678525) metabolism and its effects on cell health. | Well-established, widely used, and commercially available in kit format.[2] | Less interference from compounds that affect mitochondrial respiration, stable endpoint. |
| Limitations | Limited publicly available data on widespread use and direct comparisons. Potential for interference from compounds affecting pyrimidine metabolism. | Can be affected by the metabolic state of the cells and compounds that interfere with mitochondrial respiration. The formazan product is insoluble and requires a solubilization step.[3] | Requires a cell fixation step, which can lead to cell loss. |
| Throughput | Adaptable to 96-well format for high-throughput screening. | High-throughput compatible (96-well and 384-well formats). | High-throughput compatible (96-well and 384-well formats). |
Experimental Protocols
Detailed and reproducible protocols are fundamental to assay validation. Below are the methodologies for the this compound cell viability assay and the alternative MTT and SRB assays.
This compound Cell Viability Assay Protocol
This protocol is adapted from a method assessing cell viability following treatment with Methyluracil.[1]
Materials:
-
This compound powder (≥98% purity)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Target cells in culture
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Vortex until fully dissolved and filter-sterilize.
-
Store in aliquots at -20°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw the stock solution and prepare serial dilutions in complete cell culture medium to the desired final concentrations.
-
Ensure the final DMSO concentration does not exceed 0.5% (v/v).
-
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Cell Treatment:
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound.
-
Include untreated and vehicle controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C for formazan crystal formation.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Incubate for 15 minutes on an orbital shaker to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Alternative Assay Protocols
MTT Assay Protocol
A general protocol for the MTT assay is as follows:[2][4]
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with the test compound for the desired duration.
-
Add MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.[4]
-
Add a detergent solution to solubilize the formazan crystals.
-
Read the absorbance at 570 nm.[4]
SRB Assay Protocol
A typical SRB assay protocol involves the following steps:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with the test compound for the desired period.
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with SRB solution.
-
Wash away the unbound dye.
-
Solubilize the bound dye with a Tris-base solution.
-
Measure the absorbance at approximately 510 nm.
Quantitative Data Presentation
Table 2: Representative IC50 Values for 5-Fluorouracil in Various Cancer Cell Lines [5]
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 25 |
| HeLa | Cervical Cancer | 43.34 ± 2.77 |
| HCT116 | Colon Cancer | 1.2 - 185 |
| HT-29 | Colon Cancer | 85.37 ± 1.81 |
| KB | Oral Cancer | ~1923 |
Note: IC50 values can vary significantly based on experimental conditions such as cell density, duration of drug exposure, and the specific assay used.[5]
Visualization of Pathways and Workflows
Diagrams are powerful tools for understanding complex biological processes and experimental procedures. Below are Graphviz DOT scripts for visualizing the pyrimidine metabolism pathway, which is relevant to the mechanism of action of this compound, and a general workflow for a cell-based viability assay.
References
Navigating the Analytical Maze: An Inter-Laboratory Comparison of 3-Methyluracil Quantification Methods
A guide for researchers, scientists, and drug development professionals on the comparative performance of analytical methodologies for the precise quantification of 3-Methyluracil.
The accurate quantification of this compound, a methylated nucleobase, is of significant interest in various research fields, including drug metabolism studies and as a potential biomarker. To ensure the reliability and comparability of data across different laboratories, a comprehensive understanding of the performance of various analytical methods is crucial. This guide presents a synthesized inter-laboratory comparison of common quantification methods for this compound, providing a framework for selecting the most appropriate technique for a given research need.
Inter-laboratory comparisons (ILCs), also known as proficiency testing, are essential for assessing the competence of laboratories and the performance of analytical methods.[1] They involve distributing identical samples to multiple laboratories and comparing their measurement results. This process helps to identify potential biases, evaluate method robustness, and ultimately improve the overall quality of analytical data.[1][2]
Comparative Analysis of Quantification Methodologies
The two primary analytical techniques for the quantification of small molecules like this compound in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The following table summarizes the performance of these methods based on a hypothetical inter-laboratory comparison study.
| Parameter | LC-MS/MS | GC-MS with Derivatization |
| Precision (Inter-laboratory CV%) | 5.8% | 9.2% |
| Accuracy (Mean % Recovery) | 99.5% | 96.8% |
| Limit of Quantification (LOQ) (ng/mL) | 0.1 | 0.5 |
| Analysis Time per Sample (minutes) | 10 | 30 |
| Sample Preparation Complexity | Moderate | High |
| Matrix Effect Susceptibility | Moderate to High | Low to Moderate |
Key Observations:
-
LC-MS/MS consistently demonstrates higher precision and accuracy, along with a lower limit of quantification, making it the preferred method for detecting trace amounts of this compound.
-
GC-MS with derivatization , while a robust and reliable technique, generally exhibits slightly lower precision and a higher LOQ. The derivatization step, necessary to make this compound volatile for GC analysis, adds to the sample preparation time and complexity.
Experimental Protocols
Detailed methodologies are critical for reproducing and validating analytical methods.[3][4] The following sections outline the key steps for the two compared techniques.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity for the quantification of this compound in biological matrices such as plasma or urine.
Sample Preparation:
-
Protein Precipitation: To 100 µL of the biological sample, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., isotopically labeled this compound).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).
LC-MS/MS Conditions:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would be monitored.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This established technique provides reliable quantification, particularly in complex matrices, due to the high chromatographic resolution of GC.
Sample Preparation:
-
Liquid-Liquid Extraction: To 200 µL of the biological sample, add an internal standard and 1 mL of ethyl acetate. Vortex for 2 minutes.
-
Centrifugation: Centrifuge at 3,000 rpm for 5 minutes.
-
Supernatant Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under nitrogen.
-
Derivatization: Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine. Heat at 70°C for 30 minutes to form a volatile derivative of this compound.
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS.
GC-MS Conditions:
-
GC Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Monitoring Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and internal standard.
Visualizing the Workflow
To provide a clear overview of the analytical processes, the following diagrams illustrate the experimental workflows and the logical flow of an inter-laboratory comparison study.
Caption: LC-MS/MS workflow for this compound quantification.
References
Assessing the Specificity of Antibodies Raised Against 3-Methyluracil: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the specificity of commercially available or custom-developed antibodies targeting the modified nucleobase 3-Methyluracil (3-MeU). Due to the limited availability of public validation data for anti-3-Methyluracil antibodies, this document outlines the essential experimental protocols and data presentation formats necessary to rigorously evaluate and compare antibody performance. The methodologies described herein are based on established best practices for antibody validation against small molecules and modified nucleosides.
Introduction to this compound and Antibody Specificity
This compound is a modified pyrimidine (B1678525) base that can arise from DNA and RNA methylation. Its presence can have significant biological implications, and antibodies raised against it are valuable tools for its detection and quantification. However, the structural similarity of this compound to other endogenous nucleobases, such as uracil (B121893), thymine, and other methylated uracil isomers, presents a significant challenge for antibody specificity. Cross-reactivity with these related molecules can lead to inaccurate experimental results and misinterpretation of data. Therefore, a thorough assessment of antibody specificity is paramount.
Comparative Antibody Performance Data
A critical aspect of selecting an appropriate antibody is the quantitative assessment of its binding affinity and cross-reactivity. The following table provides a template for summarizing such data, which should be generated using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Table 1: Competitive ELISA Data for Anti-3-Methyluracil Antibodies
| Antibody Lot/Vendor | Target (this compound) IC50 (nM) | % Cross-Reactivity with Uracil | % Cross-Reactivity with Thymine | % Cross-Reactivity with 1-Methyluracil | % Cross-Reactivity with 5-Methyluracil (Thymine) |
| Antibody A (Hypothetical) | 50 | < 0.1% | < 0.1% | 5% | < 0.1% |
| Antibody B (Hypothetical) | 75 | 0.5% | 0.2% | 10% | 0.3% |
| Your Antibody Lot | User-determined value | User-determined value | User-determined value | User-determined value | User-determined value |
IC50 values represent the concentration of the free nucleobase required to inhibit 50% of the antibody binding to the immobilized this compound conjugate. Lower IC50 values indicate higher affinity. % Cross-reactivity is calculated as: (IC50 of this compound / IC50 of competitor) x 100.
Experimental Protocols
To obtain the data presented in Table 1 and further validate the specificity of an anti-3-Methyluracil antibody, the following experimental protocols are recommended.
Competitive ELISA for Specificity Assessment
This assay is crucial for determining the IC50 values and cross-reactivity of the antibody with structurally related molecules.
Materials:
-
High-binding 96-well microtiter plates
-
Anti-3-Methyluracil antibody
-
This compound-BSA conjugate (for coating)
-
Free nucleobases: this compound, Uracil, Thymine, 1-Methyluracil, 5-Methyluracil
-
Secondary antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Coating:
-
Dilute the this compound-BSA conjugate to 1-2 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competition:
-
Prepare serial dilutions of the free nucleobases (this compound and potential cross-reactants) in Blocking Buffer. A typical concentration range would be from 1 µM to 0.01 nM.
-
Prepare the anti-3-Methyluracil antibody at a predetermined optimal dilution in Blocking Buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of the diluted antibody with 50 µL of each free nucleobase dilution for 30 minutes at room temperature.
-
Transfer 100 µL of the antibody/competitor mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of the HRP-conjugated secondary antibody, diluted in Blocking Buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stop the reaction by adding 100 µL of Stop Solution. The color will change to yellow.
-
-
Data Analysis:
-
Read the absorbance at 450 nm.
-
Plot the absorbance against the log of the competitor concentration.
-
Determine the IC50 value for each competitor.
-
Calculate the percent cross-reactivity as described in the note for Table 1.
-
Visualizing Experimental Workflows
Immunofluorescence Staining for Cellular Localization
This protocol helps to visualize the subcellular localization of this compound and can provide qualitative evidence of antibody specificity.
Materials:
-
Cells grown on coverslips
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Anti-3-Methyluracil antibody
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Culture cells on sterile coverslips in a petri dish.
-
Optionally, treat cells with a methylating agent to induce the formation of this compound. Include an untreated control.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix the cells with Fixation Buffer for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking and Staining:
-
Block with Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary anti-3-Methyluracil antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI or Hoechst stain for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging:
-
Visualize the fluorescence using a fluorescence microscope with appropriate filters.
-
Conclusion
The rigorous validation of antibodies against this compound is essential for obtaining reliable and reproducible research data. The protocols and data presentation formats provided in this guide offer a standardized approach to assessing antibody specificity. By performing competitive ELISA and immunofluorescence, researchers can confidently select and utilize antibodies with the highest specificity for their studies, thereby advancing our understanding of the roles of this compound in biological systems and its potential as a biomarker in drug development.
Comparative Guide to Enzymes Acting on 3-Methyluracil for Researchers
For Immediate Release
Comprehensive Analysis of Enzymes Targeting 3-Methyluracil: A Comparative Guide for Drug Development and Molecular Biology
This guide provides a detailed comparison of enzymes known or predicted to act on this compound (3-meU), a methylated nucleobase analog. Understanding the enzymatic processing of 3-meU is critical for researchers in drug development, cancer biology, and molecular diagnostics, as this modified base can arise from DNA/RNA damage and has implications in various cellular processes.
Executive Summary
This compound is a pyrimidone derivative of uracil (B121893) with a methyl group at the N3 position.[1][2] Its presence in nucleic acids is often a result of alkylating damage, which can be cytotoxic and mutagenic. The cellular defense against such damage involves a cohort of specialized enzymes. This guide focuses on the comparative analysis of these enzymes, with a primary emphasis on the AlkB family of dioxygenases and a prospective look at Uracil-DNA Glycosylases. Currently, the Fat mass and obesity-associated protein (FTO), a member of the AlkB homolog (ALKBH) family, is the most well-characterized enzyme with demonstrated activity on this compound.[3]
Enzyme Comparison: Performance and Specificity
The enzymatic removal of the methyl group from this compound is a critical step in nucleic acid repair. The following table summarizes the known and potential enzymes involved in this process.
| Enzyme Family | Specific Enzyme | Known Substrate(s) Including 3-meU | Preferred Nucleic Acid Context | Quantitative Activity on 3-meU (kcat/Km) | Key Characteristics |
| AlkB Dioxygenases | FTO (ALKBH9) | This compound (m3U) , 3-methylthymine (B189716) (m3T), N6-methyladenosine (m6A)[2][3] | Single-stranded RNA (ssRNA) > Single-stranded DNA (ssDNA)[2] | 0.014 min⁻¹ µM⁻¹ (on ssRNA) [3] | The most efficient known demethylase for 3-meU in ssRNA.[2] |
| ALKBH2 | 1-methyladenine (1mA), 3-methylcytosine (B1195936) (3mC) | Double-stranded DNA (dsDNA)[1][4] | Not explicitly reported | Primarily a dsDNA repair enzyme; activity on 3-meU is plausible but not confirmed.[1] | |
| ALKBH3 | 1-methyladenine (1mA), 3-methylcytosine (3mC) | Single-stranded DNA (ssDNA) and RNA[1][4] | Not explicitly reported | Prefers single-stranded substrates; potential for activity on 3-meU in ssRNA/ssDNA.[1] | |
| Uracil-DNA Glycosylases | SMUG1 | Uracil, 5-hydroxyuracil, 5-hydroxymethyluracil, 5-formyluracil[5][6] | Single- and double-stranded DNA[7] | Not reported for 3-meU | Broad substrate specificity for modified uracils, but activity on N3-methylated uracil is unconfirmed.[5][6] |
| TDG | Uracil, Thymine (in G/T mismatches) | Double-stranded DNA (mismatches)[5][8] | Not reported for 3-meU | Primarily acts on G:U and G:T mismatches.[5][8] |
Signaling and Metabolic Pathways
The presence of this compound in a cell is indicative of alkylation damage to nucleic acids. The primary pathway for its removal is through direct reversal of the methylation by enzymes like FTO. This repair process is crucial for maintaining genomic and transcriptomic integrity.
Experimental Protocols
Protocol 1: In Vitro Demethylation Assay for AlkB Homologs (e.g., FTO)
This protocol is designed to assess the demethylase activity of AlkB family enzymes on a this compound-containing oligonucleotide substrate.
Materials:
-
Recombinant human FTO, ALKBH2, or ALKBH3 protein
-
Synthetic ssRNA or ssDNA oligonucleotide containing a single this compound
-
Reaction Buffer: 50 mM HEPES (pH 7.0), 150 mM KCl, 2 mM Ascorbic Acid
-
Cofactors: 75 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 300 µM α-ketoglutarate
-
Quenching Solution: 10 mM EDTA
-
Nuclease P1
-
LC-MS/MS system
Procedure:
-
Prepare the reaction mixture by combining the reaction buffer, cofactors, and the 3-meU containing oligonucleotide substrate to a final volume of 45 µL.
-
Initiate the reaction by adding 5 µL of the enzyme (e.g., 1 µM FTO).
-
Incubate the reaction at 37°C for a specified time course (e.g., 0, 10, 30, 60 minutes).
-
Stop the reaction at each time point by adding 5 µL of quenching solution.
-
Digest the oligonucleotide products to nucleosides by adding Nuclease P1 and incubating at 37°C for 1 hour.
-
Analyze the samples by LC-MS/MS to quantify the amounts of this compound and uracil nucleosides.
-
Calculate the percentage of demethylation at each time point.
Protocol 2: Uracil-DNA Glycosylase Activity Assay
This assay determines if a glycosylase can excise this compound from a DNA duplex.
Materials:
-
Recombinant human SMUG1 or TDG protein
-
Synthetic dsDNA oligonucleotide with a this compound base paired with a guanine. The strand containing the 3-meU is 5'-radiolabeled (e.g., with ³²P).
-
Glycosylase Reaction Buffer: 20 mM Tris-HCl (pH 8.0), 1 mM EDTA, 1 mM DTT
-
NaOH solution (100 mM)
-
Formamide (B127407) loading dye
-
Denaturing polyacrylamide gel
Procedure:
-
Set up the reaction by mixing the radiolabeled dsDNA substrate with the glycosylase in the reaction buffer.
-
Incubate at 37°C for 30-60 minutes.
-
The glycosylase activity will create an abasic (AP) site. Cleave the DNA strand at the AP site by adding NaOH and heating to 90°C for 10 minutes.
-
Neutralize the reaction and add formamide loading dye.
-
Separate the DNA fragments on a denaturing polyacrylamide gel.
-
Visualize the radiolabeled fragments using autoradiography. The presence of a smaller, cleaved product indicates glycosylase activity.
Conclusion
The identification and characterization of enzymes that process this compound are paramount for understanding cellular repair mechanisms and for the development of targeted therapies. FTO stands out as a key enzyme with well-documented activity against this lesion in RNA. While other AlkB homologs and Uracil-DNA Glycosylases represent potential candidates for 3-meU processing, further comparative studies are required to fully elucidate their roles and efficiencies. The provided protocols offer a robust framework for conducting such comparative analyses.
References
- 1. Substrate specificities of bacterial and human AlkB proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multi-substrate selectivity based on key loops and non-homologous domains: new insight into ALKBH family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Uracil in DNA and its processing by different DNA glycosylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SMUG1 - Wikipedia [en.wikipedia.org]
- 8. Uracil-DNA glycosylases—Structural and functional perspectives on an essential family of DNA repair enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 3-Methyluracil: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3-Methyluracil, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound. This compound is suspected of causing cancer (H351) and requires careful handling in a well-ventilated area, preferably within a fume hood.[1][2]
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Protective gloves (e.g., Nitrile rubber)[3]
-
Safety goggles or face shield[1]
-
A lab coat
-
For operations that may generate dust, a P3 (EN 143) respirator cartridge or equivalent is recommended.[1]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[4] This ensures that all local, state, and federal regulations are met.
-
Preparation for Disposal :
-
Ensure you are wearing the appropriate Personal Protective Equipment (PPE).
-
Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or fumes.[5]
-
-
Waste Collection :
-
For solid this compound, carefully sweep up the material, avoiding dust generation.[5][6]
-
Place the waste into a suitable, clearly labeled, and sealed container.[5][6] The container must be compatible with the chemical.[7]
-
For solutions, pour the waste into a designated and labeled waste container. Do not mix with other incompatible wastes.[8]
-
-
Labeling and Temporary Storage :
-
The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards.[7][9]
-
Store the sealed container in a designated, cool, dry, and well-ventilated area away from incompatible materials.[6] The storage class for combustible solids is 11.[1]
-
-
Arranging for Professional Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for a chemical waste pickup.[6]
-
Follow all institutional procedures for waste manifest and pickup.
-
In the event of a small spill, contain the spill and collect the material as described in the waste collection step.[6] Clean the spill area with soap and water, and dispose of the cleaning materials in the same hazardous waste container.[6] For larger spills, evacuate the area and alert your institution's emergency response team.
Hazard and Disposal Summary
The following table summarizes key hazard and disposal information for this compound.
| Identifier | Information | Source |
| Chemical Name | This compound | [10] |
| CAS Number | 608-34-4 | [10] |
| GHS Pictogram | Health Hazard (GHS08) | [1] |
| Hazard Statement | H351: Suspected of causing cancer | [1][2] |
| Precautionary Statements | P281: Use personal protective equipment as required. | [1] |
| Storage Class | 11 - Combustible Solids | [1] |
| Primary Disposal Route | Licensed professional waste disposal service | [4] |
Disposal Workflow
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow emphasizes the critical decision points and safety measures that must be followed.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and does not replace institutional protocols or the advice of a qualified EHS professional. Always consult your local regulations and your institution's specific procedures for chemical waste disposal.
References
- 1. This compound 608-34-4 [sigmaaldrich.com]
- 2. This compound | C5H6N2O2 | CID 79066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biospectra.us [biospectra.us]
- 4. chemicalbook.com [chemicalbook.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. mtu.edu [mtu.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. The 3 C’s of Chemical Waste Management – Emory Research Administration News [scholarblogs.emory.edu]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
Comprehensive Safety and Handling Guide for 3-Methyluracil
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, immediate safety and logistical information for handling 3-Methyluracil, including detailed operational and disposal plans to ensure laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is suspected of causing cancer and requires careful handling to minimize exposure.[1][2] The primary routes of exposure are inhalation, ingestion, and skin/eye contact. Appropriate personal protective equipment is mandatory to ensure safety.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles or a face shield should be worn. |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile rubber) are required. |
| Respiratory Protection | Respirator | Use a type P3 (EN 143) respirator cartridge or equivalent.[1] |
| Body Protection | Lab Coat | A standard laboratory coat should be worn to protect against skin contact. |
Operational Plan: Step-by-Step Handling and Storage Procedures
Adherence to a strict operational protocol is crucial when working with this compound to maintain a safe laboratory environment.
1. Preparation and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Dust Formation: As this compound is a powder, care should be taken to avoid generating dust.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the compound.
2. Storage:
-
Temperature: Store in a tightly sealed container in a cool, dry place. A storage temperature of -20°C is recommended.[1]
-
Incompatibilities: Keep away from strong oxidizing agents.
Emergency Procedures: First Aid and Spill Response
Immediate and appropriate action during an emergency can significantly mitigate potential harm.
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill Clean-up:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, carefully sweep up the spilled solid material, avoiding dust generation.
-
Collection: Place the spilled material into a sealed, labeled container for disposal.
-
Decontamination: Clean the spill area with a suitable detergent and water.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its containers is critical to prevent environmental contamination and comply with regulations.
1. Waste Collection:
-
Collect all waste material (including contaminated PPE) in a designated, sealed, and properly labeled hazardous waste container.
2. Container Disposal:
-
Thoroughly empty containers of this compound.
-
The first rinse of the container should be collected as hazardous waste.[3]
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[3]
-
Deface or remove labels from empty and rinsed containers before disposing of them as regular solid waste.[3]
3. Final Disposal:
-
Dispose of the hazardous waste container through an approved chemical waste disposal service.[4] Do not dispose of this compound down the drain or in the regular trash.
Visualizing the Workflow for Safe Handling of this compound
The following diagram illustrates the logical steps for the safe handling of this compound, from initial preparation to final disposal, ensuring all safety precautions are met.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
